5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(5-chloro-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIYIOBADMFFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660510 | |
| Record name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-18-1 | |
| Record name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methoxyphenylboronic acid (CAS No. 1072952-18-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a highly functionalized synthetic intermediate that has garnered significant interest in the field of drug discovery. Its strategic placement of chloro, fluoro, and methoxy substituents on the phenylboronic acid scaffold offers a unique combination of electronic and steric properties. This makes it an invaluable tool for medicinal chemists aiming to fine-tune the pharmacological profiles of potential drug candidates. The boronic acid moiety serves as a key functional group for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.[1] This guide provides a comprehensive overview of its properties, synthesis, and a key application in Suzuki-Miyaura coupling, grounded in established chemical principles.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1072952-18-1 | Various Suppliers |
| Molecular Formula | C₇H₇BClFO₃ | Various Suppliers |
| Molecular Weight | 204.39 g/mol | Various Suppliers |
| Appearance | White to off-white solid/powder | Supplier Data |
| Purity | Typically ≥97% | Supplier Data |
Understanding the Role of the Substituents
The specific arrangement of substituents on the phenyl ring is not arbitrary; each group plays a crucial role in modulating the reactivity and utility of the molecule.
-
Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in Suzuki-Miyaura coupling reactions. It acts as the organoboron nucleophile that, after activation with a base, transfers its aryl group to the palladium catalyst.[2]
-
Fluoro Group (-F): The highly electronegative fluorine atom at the ortho position to the boronic acid significantly influences the molecule's electronic properties. It increases the Lewis acidity of the boron center, which can be crucial for its interactions and reactivity.[3] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Chloro Group (-Cl): The chloro substituent, being an electron-withdrawing group, further modifies the electronic nature of the aromatic ring. In drug discovery, the presence of a halogen atom can improve metabolic stability and membrane permeability of the final compound.[4]
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent provides an electronic counterpoint to the electron-withdrawing halogens. This electronic balance can be exploited to fine-tune the reactivity of the boronic acid and the properties of the resulting coupled products.
Synthesis of this compound: A Methodological Approach
The synthesis of substituted phenylboronic acids often involves the lithiation of an appropriately substituted aromatic precursor followed by quenching with a borate ester. The following protocol is a representative method adapted from established procedures for similar compounds.[5]
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the starting material, 4-chloro-1-fluoro-2-methoxybenzene. Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise. The fluorine atom directs the lithiation to the adjacent carbon atom. The reaction is stirred at this temperature for a period to ensure complete lithiation.
-
Borylation: To the cooled solution of the lithiated intermediate, add a trialkyl borate, such as trimethyl borate (B(OMe)₃), dropwise. The reaction mixture is stirred at -78 °C for several hours.
-
Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the borate ester to the desired boronic acid.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[6] this compound is an excellent coupling partner in these reactions.
The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 5-chloro-2-fluoro-4-methoxyphenyl moiety) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling Mechanism Diagram
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl halide (e.g., a dichloropyrimidine).
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the heteroaryl halide (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and render the atmosphere inert by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for introducing specific structural motifs and fine-tuning molecular properties. A thorough understanding of its synthesis and reactivity, particularly in key transformations like the Suzuki-Miyaura coupling, is essential for its effective application in the development of novel therapeutics and other advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Introduction
5-Chloro-2-fluoro-4-methoxyphenylboronic acid, a halogenated and methoxy-substituted arylboronic acid, is a compound of significant interest in contemporary organic synthesis and medicinal chemistry. Its structural motifs suggest its utility as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the construction of complex biaryl and heterocyclic structures.[1] The presence of chloro, fluoro, and methoxy substituents on the phenyl ring is anticipated to modulate the electronic properties and reactivity of the boronic acid moiety, making it a valuable tool for fine-tuning the characteristics of target molecules in drug discovery and materials science.
Core Molecular and Physical Properties
At the heart of understanding any chemical reagent is a firm grasp of its fundamental molecular and physical characteristics. These properties dictate its behavior in both storage and reaction conditions.
Molecular Identity
The foundational identity of this compound is established by its molecular formula, weight, and CAS number.
| Property | Value | Source |
| CAS Number | 1072952-18-1 | [2][3] |
| Molecular Formula | C₇H₇BClFO₃ | [4][5] |
| Molecular Weight | 204.39 g/mol | [4][5] |
| Chemical Structure | ![]() | |
| InChI Key | MROIVWKVBXFEMP-UHFFFAOYSA-N | [4][5] |
Thermal Properties
The melting point of a solid is a critical indicator of its purity and provides a parameter for handling and reaction temperature considerations. While an experimentally determined melting point for this compound is not widely published, data from the closely related analog, 5-Chloro-2-methoxyphenylboronic acid (CAS 89694-48-4) , shows a melting point in the range of 134-141 °C [1]. It is reasonable to hypothesize that the melting point of the title compound will be in a similar range, though the additional fluorine atom may influence crystal lattice packing and, consequently, the melting point.
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance. The principle lies in measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in synthesis, influencing reaction kinetics, work-up procedures, and purification. While quantitative solubility data is not available, phenylboronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbons.[6]
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexanes).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Acidity and pKa
The acidity of the boronic acid, quantified by its pKa, is a crucial determinant of its reactivity, particularly in the base-mediated transmetalation step of the Suzuki-Miyaura coupling. The pKa of phenylboronic acid is approximately 8.8.[7] The electron-withdrawing effects of the chloro and fluoro substituents on this compound are expected to increase its Lewis acidity, resulting in a lower pKa compared to the unsubstituted parent compound. A predicted pKa value for the related 5-Chloro-2-methoxyphenylboronic acid is 7.58.[1]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a substance by monitoring the pH of a solution as a titrant is added.
Methodology:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility). Maintain a constant ionic strength using a background electrolyte such as 0.1 M KCl.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
pH Monitoring: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.
Stability and Handling
Arylboronic acids are generally stable solids. However, they can undergo dehydration, particularly upon heating, to form their corresponding cyclic trimeric anhydrides, known as boroxines. This process is reversible in the presence of water. For long-term storage, it is advisable to keep this compound in a tightly sealed container in a cool, dry place. A safety data sheet for the similar compound 4-Chloro-2-fluoro-3-methoxyphenylboronic acid recommends avoiding contact with skin and eyes and using personal protective equipment.[8]
Purity Assessment
The purity of this compound is critical for achieving reproducible results in synthetic applications. The primary impurity is often the corresponding boroxine. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of boronic acids.
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Program: A typical gradient would be from 95:5 (Water:Acetonitrile) to 5:95 (Water:Acetonitrile) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (typically in the range of 220-280 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the initial mobile phase composition or a suitable solvent like methanol.
Spectroscopic Characterization
While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and a broad singlet for the B(OH)₂ protons. The aromatic signals will exhibit coupling patterns influenced by the fluoro and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, with their chemical shifts influenced by the substituents, and a signal for the methoxy carbon. The carbon attached to the boron atom will also be observable.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹), C-H stretching bands for the aromatic and methoxy groups, C=C stretching bands for the aromatic ring, and bands corresponding to the C-O, C-Cl, and C-F bonds.
Applications in Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The electron-withdrawing nature of the fluoro and chloro substituents can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially allowing for milder reaction conditions. The methoxy group, being electron-donating, can also influence the reactivity and regioselectivity of the coupling.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. This technical guide has provided a comprehensive overview of its known and expected physicochemical properties. While a complete experimental dataset is not yet publicly available, the detailed protocols provided herein offer a robust framework for the experimental determination of its key characteristics. A thorough understanding of these properties is essential for the successful and reproducible application of this versatile reagent in the synthesis of novel and complex molecules.
References
- 1. 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 [m.chemicalbook.com]
- 2. This compound | 1072952-18-1 [amp.chemicalbook.com]
- 3. This compound | 1072952-18-1 [chemicalbook.com]
- 4. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 5. PubChemLite - (5-chloro-4-fluoro-2-methoxyphenyl)boronic acid (C7H7BClFO3) [pubchemlite.lcsb.uni.lu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Fluoro-2-(methoxymethoxy)phenylboronic acid(488713-34-4) 1H NMR [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
5-Chloro-2-fluoro-4-methoxyphenylboronic acid molecular structure and weight
An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methoxyphenylboronic acid: A Cornerstone for Modern Drug Discovery
Introduction: The Pivotal Role of Arylboronic Acids in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids have emerged as indispensable tools. Their versatility, stability, and reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures. Among these, the Suzuki-Miyaura coupling stands as a cornerstone transformation, enabling the efficient formation of carbon-carbon bonds—a fundamental step in the synthesis of numerous pharmaceuticals.[1][2] Boron-based drugs themselves represent a growing class of therapeutics, with compounds like bortezomib (Velcade®) demonstrating clinical success.[3]
This guide focuses on a particularly valuable building block: This compound . Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—provides medicinal chemists with a versatile scaffold for fine-tuning the steric and electronic properties of target molecules. This allows for the optimization of critical pharmacological parameters, including bioactivity, selectivity, and metabolic stability. As a key intermediate, this compound facilitates the exploration of vast chemical spaces, accelerating the discovery of novel drug candidates.[4][5]
Physicochemical Properties and Molecular Structure
This compound is a white to off-white solid at room temperature. A comprehensive understanding of its physicochemical properties is essential for its proper handling, storage, and application in synthesis.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | [6] |
| CAS Number | 1072952-18-1 | [6] |
| Molecular Formula | C₇H₇BClFO₃ | [6] |
| Molecular Weight | 204.39 g/mol | [6] |
| Purity | Typically ≥98% | [6] |
| Physical Form | Solid / Crystalline Powder | |
| SMILES | COC1=C(Cl)C=C(B(O)O)C(F)=C1 | [6] |
| InChI Key | MROIVWKVBXFEMP-UHFFFAOYSA-N | [7] |
Molecular Structure Visualization
The arrangement of the chloro, fluoro, and methoxy substituents on the phenylboronic acid core is critical to its reactivity and the properties it imparts to derivative compounds.
Caption: 2D structure of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug development is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organohalide (or triflate), offering a robust and highly tolerant method for constructing biaryl scaffolds, which are prevalent in marketed drugs.[1]
Catalytic Cycle Mechanism
The catalytic cycle is a well-established three-step process involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Experimental Protocol: A Practical Guide
This section provides a representative, solution-phase Suzuki-Miyaura coupling protocol. The specific conditions, including catalyst, base, and temperature, may require optimization depending on the substrate.
Materials & Reagents
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[1]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere Generation: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.[1]
-
Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired biaryl compound.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined structure provides a reliable and versatile platform for constructing complex molecules through robust and efficient synthetic methodologies like the Suzuki-Miyaura coupling. For researchers and scientists, a thorough understanding of its properties and reactivity is paramount to harnessing its full potential in the development of next-generation therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid_源叶试剂 [labgogo.com]
- 7. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 8. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
Introduction: The Strategic Importance of 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
This compound is a highly functionalized arylboronic acid that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, imparts specific electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and organic electronic materials. As a key intermediate, it frequently participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this valuable compound, focusing on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategy: Directed Ortho-Metalation via Lithiation-Borylation
The most efficient and common strategy for the synthesis of polysubstituted phenylboronic acids, including the target molecule, is the lithiation-borylation of a suitable aromatic precursor. This powerful technique allows for the regioselective introduction of the boronic acid moiety directed by existing substituents on the aromatic ring. In the case of this compound, the synthesis begins with a halogenated and methoxy-substituted benzene derivative, which undergoes a halogen-lithium exchange or a directed ortho-metalation, followed by electrophilic trapping with a borate ester.
The general approach involves the reaction of a substituted aryl halide with a strong organolithium base, such as n-butyllithium, at cryogenic temperatures to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final phenylboronic acid.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound via a lithiation-borylation sequence.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound from a suitable precursor such as 1-bromo-5-chloro-2-fluoro-4-methoxybenzene.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene | C₇H₅BrClFO | 255.47 | >97% |
| n-Butyllithium (in hexanes) | C₄H₉Li | 64.06 | 2.5 M |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | >99% |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | >99.9% |
| Hydrochloric acid, aqueous | HCl | 36.46 | 1 M |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS |
| Hexanes | C₆H₁₄ | 86.18 | ACS |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | >99.5% |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of dry nitrogen or argon. The flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Addition of Starting Material: To the flask, add 1-bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.[1]
-
Borylation: To the resulting aryllithium species, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Quenching and Hydrolysis: While stirring, slowly add 1 M aqueous hydrochloric acid to the reaction mixture at -78 °C to quench the reaction and hydrolyze the boronate ester. Allow the mixture to warm to room temperature.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford this compound as a white solid.[1]
Reaction Mechanism and Key Considerations
The success of this synthesis hinges on the careful control of reaction conditions, particularly temperature.
Caption: A simplified representation of the lithiation-borylation mechanism.
The initial step, the halogen-lithium exchange, is a rapid and generally high-yielding reaction at low temperatures. Maintaining a temperature of -78 °C is crucial to prevent the decomposition of the highly basic n-butyllithium and the often unstable aryllithium intermediate. The subsequent borylation step involves the nucleophilic attack of the aryllithium on the electrophilic boron atom of the trimethyl borate. The resulting boronate complex is then protonated during the acidic workup to yield the final boronic acid.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.
-
Anhydrous solvents are essential for the success of the reaction. The presence of water will quench the organolithium reagent.
-
Cryogenic temperatures require the use of appropriate personal protective equipment, including cryogenic gloves and safety glasses.
Conclusion
The lithiation-borylation route provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and the exclusion of moisture, researchers can consistently obtain this valuable building block in good yield and high purity. This guide serves as a foundational resource for scientists and professionals in drug development and materials science, enabling the efficient synthesis of this key intermediate for a wide range of applications.
References
5-Chloro-2-fluoro-4-methoxyphenylboronic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles from structurally analogous phenylboronic acids to offer predictive insights and a robust framework for experimental solubility determination. This document is intended for researchers, scientists, and drug development professionals who utilize substituted phenylboronic acids in organic synthesis, particularly in applications such as Suzuki-Miyaura cross-coupling reactions where solvent selection is paramount for reaction efficiency, yield, and purification. We present detailed, field-proven experimental protocols, address common challenges such as boroxine formation, and provide visualizations to elucidate both the theoretical and practical aspects of solubility assessment.
Introduction: The Critical Role of Solubility in the Application of Phenylboronic Acids
This compound is a highly functionalized building block in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is fundamental to the construction of complex molecular architectures in pharmaceuticals and materials science. The solubility of this reagent in a given organic solvent is not a mere physical constant; it is a critical parameter that dictates reaction kinetics, influences equilibrium positions, and ultimately governs the feasibility and efficiency of a synthetic transformation.
A comprehensive understanding of solubility allows the synthetic chemist to:
-
Optimize Reaction Conditions: Ensuring the boronic acid is sufficiently dissolved at the reaction temperature is crucial for achieving homogeneous reaction conditions and maximizing reaction rates.
-
Improve Yield and Purity: Poor solubility can lead to side reactions and incomplete conversions, complicating purification and reducing overall yield.
-
Streamline Downstream Processing: Knowledge of solubility in various solvents is essential for developing effective crystallization, precipitation, and chromatographic purification methods.
This guide will delve into the molecular factors governing the solubility of this compound and provide the necessary tools to experimentally quantify this vital property.
Physicochemical Properties and Their Influence on Solubility
The solubility of this compound is governed by its distinct structural features. The molecular formula is C7H7BClFO3, and the molecular weight is 204.39 g/mol .[1] The interplay of the boronic acid moiety with the substituted phenyl ring creates a molecule with a unique electronic and steric profile.
Key Structural Features Influencing Solubility:
-
The Boronic Acid Group (-B(OH)2): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This characteristic generally confers solubility in polar solvents. However, it also introduces a significant challenge: the propensity for intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is solvent and temperature-dependent and can complicate solubility studies.[3]
-
The Phenyl Ring: The aromatic ring provides a nonpolar, hydrophobic core.
-
Substituents (Chloro, Fluoro, Methoxy): The nature and position of these substituents critically modulate the molecule's overall polarity, dipole moment, and crystal lattice energy.
-
Fluorine and Chlorine: These electron-withdrawing halogens increase the acidity of the boronic acid.[4][5] Their presence can influence intermolecular interactions.
-
Methoxy Group (-OCH3): This electron-donating group can participate in hydrogen bonding as an acceptor and influences the overall polarity of the molecule. The introduction of an alkoxy group can, in some cases, increase solubility in many organic solvents compared to the unsubstituted phenylboronic acid.[3]
-
The combination of these features suggests that this compound will exhibit a complex solubility profile, likely favoring polar aprotic and some polar protic solvents.
Expected Solubility Trends Based on Analogous Compounds
Direct, quantitative solubility data for this compound is sparse. However, extensive studies on phenylboronic acid and its other substituted derivatives provide a strong basis for predicting its behavior.[6][7][8]
General Solubility Hierarchy for Phenylboronic Acids:
-
High Solubility: Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane), Ketones (e.g., Acetone, 3-Pentanone).[6][7]
-
Moderate Solubility: Chloroform, Dichloromethane (DCM).[6][7]
-
Low to Very Low Solubility: Apolar solvents such as hydrocarbons (e.g., Hexane, Methylcyclohexane).[6][7]
-
Variable Solubility: Alcohols (e.g., Methanol, Ethanol) - solubility is often good, but the reactivity of the boronic acid with the alcohol to form boronate esters must be considered.
The presence of the polar methoxy group and the halogen substituents on the target molecule likely enhances its solubility in polar solvents compared to unsubstituted phenylboronic acid.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of published data, experimental determination is essential. The dynamic method (also known as the synthetic or polythermal method) is a reliable and widely used technique for measuring the solubility of crystalline solids like boronic acids in organic solvents.[2][9] This method determines the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon controlled heating.
Principle of the Dynamic Method
A mixture of the solute (this compound) and the solvent of interest is prepared with a precisely known composition. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles dissolve, marked by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration. By repeating this process for various compositions, a full solubility curve can be constructed.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (purity ≥95%)
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Analytical balance (±0.1 mg accuracy)
-
Calibrated digital thermometer or temperature probe (±0.1 °C accuracy)
-
Circulating bath with precise temperature control
-
Turbidity sensor or a laser light source and detector (optional, for enhanced precision)
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into the jacketed glass vessel using an analytical balance.
-
Add a precisely weighed amount of the desired organic solvent to the vessel to achieve a known mole fraction or mass fraction.
-
Seal the vessel to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the vessel in the circulating bath and begin vigorous stirring to ensure the suspension is homogeneous.
-
Start heating the mixture at a slow, controlled rate (e.g., 0.1-0.3 °C/min) to ensure the system remains close to thermal equilibrium.[9]
-
Continuously monitor the solution's clarity. The dissolution point is the temperature at which the last solid crystal disappears, and the solution becomes completely clear.
-
If using a turbidity sensor, this point is identified by a sharp and stable increase in light transmittance.[2]
-
-
Data Recording and Analysis:
-
Record the temperature of complete dissolution.
-
Repeat the entire procedure for several different compositions of solute and solvent.
-
Plot the dissolution temperature (°C or K) versus the composition (mole fraction or g/100g solvent) to generate the solubility curve.
-
Mitigating the Challenge of Boroxine Formation
The primary self-validating mechanism in this protocol is the visual or instrumental confirmation of complete dissolution. However, the potential for dehydration of the boronic acid to its boroxine anhydride presents a significant experimental consideration, as this equilibrium is influenced by the solvent and temperature.[3]
Best Practices:
-
Use Anhydrous Solvents: To minimize water that could shift the acid-boroxine equilibrium.
-
Minimize Time at Elevated Temperatures: Perform the heating ramp efficiently and cool the sample promptly after dissolution is observed.
-
Analytical Confirmation: For rigorous studies, it is advisable to analyze the composition of the saturated solution at a given temperature using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the concentration of the boronic acid.[10][11]
Visualization of the Experimental Workflow
The logical flow of the dynamic solubility determination method is illustrated below.
Caption: Workflow for the Dynamic Method of Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Polarity Index | Solubility at 25 °C ( g/100g Solvent) | Solubility at 50 °C ( g/100g Solvent) |
| Tetrahydrofuran (THF) | 4.0 | (Experimental Value) | (Experimental Value) |
| Acetone | 5.1 | (Experimental Value) | (Experimental Value) |
| Dichloromethane | 3.1 | (Experimental Value) | (Experimental Value) |
| Toluene | 2.4 | (Experimental Value) | (Experimental Value) |
| Hexane | 0.1 | (Experimental Value) | (Experimental Value) |
Note: The values in this table are placeholders and must be determined experimentally using the protocol described in Section 4.
The relationship between solubility, temperature, and solvent polarity provides a powerful tool for solvent screening in process development. Generally, for solid solutes, solubility increases with temperature. The extent of this increase is a key factor in designing effective crystallization procedures.
Conclusion and Recommendations
For definitive quantitative data, this guide provides a detailed, self-validating experimental protocol based on the dynamic method. By carefully controlling experimental parameters and being mindful of the potential for boroxine formation, researchers can generate high-quality, reliable solubility curves. This data will empower scientists and drug development professionals to select optimal solvent systems, thereby enhancing reaction efficiency, simplifying purification, and accelerating the development of novel chemical entities.
References
- 1. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. edepot.wur.nl [edepot.wur.nl]
A Technical Guide to the Spectral Characterization of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in synthetic chemistry, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The precise arrangement of the chloro, fluoro, and methoxy substituents on the phenyl ring, along with the reactive boronic acid moiety, makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Accurate structural confirmation and purity assessment of this reagent are paramount to ensure the desired outcome of synthetic endeavors and the integrity of downstream applications. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound. It offers not only predicted spectral features but also insights into the underlying principles and best practices for data acquisition and interpretation, addressing the specific challenges associated with the analysis of boronic acids.
The Challenge of Boronic Acid Analysis: The Boroxine Equilibrium
A primary consideration in the spectral analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate spectral interpretation, particularly in NMR, by presenting a mixture of species in solution.[1] The extent of boroxine formation is influenced by factors such as concentration, solvent, and the presence of water. Therefore, experimental conditions must be carefully chosen to favor the monomeric boronic acid form for unambiguous characterization.
Caption: Equilibrium between boronic acid and its boroxine trimer.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound, providing information on the chemical environment, connectivity, and coupling of atomic nuclei.
Optimized Experimental Protocol for ¹H and ¹³C NMR
To obtain a clean spectrum of the monomeric boronic acid, it is advisable to dissolve the sample in a solvent that can disrupt the boroxine trimer.
-
Solvent Selection: Deuterated methanol (CD₃OD) is an excellent choice. The methanol will readily exchange with the hydroxyl protons of the boronic acid, helping to break up the boroxine anhydride.[1] Deuterated water (D₂O) can also be effective.[1]
-
Sample Preparation: Prepare a dilute solution (e.g., 5-10 mg in 0.6 mL of solvent) to further discourage intermolecular oligomerization.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Due to the presence of fluorine, ¹H-¹⁹F and ¹³C-¹⁹F couplings will be observed, which are crucial for structural assignment.
Predicted ¹H NMR Spectrum (400 MHz, CD₃OD)
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one for the methoxy group. The B(OH)₂ protons are typically broad and will exchange with the deuterated solvent, often rendering them unobservable.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |
| ~ 7.5 - 7.7 | Doublet | 1H | H-6 | This proton is ortho to the boronic acid group and will be deshielded. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF ≈ 2-4 Hz). |
| ~ 6.9 - 7.1 | Doublet | 1H | H-3 | This proton is ortho to the methoxy group and meta to the chloro and boronic acid groups. It will be the most upfield aromatic proton and will appear as a doublet due to coupling to the fluorine atom three bonds away (³JHF ≈ 8-10 Hz). |
| ~ 3.9 | Singlet | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet in a typical chemical shift range. |
Predicted ¹³C NMR Spectrum (100 MHz, CD₃OD)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom, with characteristic splitting patterns due to coupling with the ¹⁹F nucleus. The carbon attached to the boron (C-1) may appear as a broad signal.
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Rationale and Expected Couplings |
| ~ 160 | Doublet | C-2 | The carbon atom directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). |
| ~ 155 | Singlet or small doublet | C-4 | This carbon is attached to the methoxy group and is three bonds away from the fluorine (³JCF ≈ 3-5 Hz). |
| ~ 135 | Doublet | C-6 | This carbon is four bonds away from the fluorine (⁴JCF ≈ 3-5 Hz). |
| ~ 125 | Doublet | C-5 | This carbon, bonded to chlorine, is three bonds away from the fluorine (³JCF ≈ 15-20 Hz). |
| ~ 115 | Doublet | C-3 | This carbon is two bonds away from the fluorine (²JCF ≈ 20-25 Hz). |
| ~ 110 | Broad singlet or small doublet | C-1 | The carbon attached to the boronic acid group is often broad. It is two bonds away from the fluorine (²JCF ≈ 20-25 Hz). |
| ~ 56 | Singlet | -OCH₃ | The methoxy carbon will appear as a singlet. |
¹⁹F and ¹¹B NMR Spectroscopy
-
¹⁹F NMR: A single resonance is expected, likely in the range of -110 to -130 ppm (relative to CFCl₃). The signal will be a doublet of doublets due to coupling with H-3 (³JFH) and H-6 (⁴JFH).
-
¹¹B NMR: This technique is particularly useful for observing the boron environment directly. For a trigonal planar (sp² hybridized) boronic acid, a broad signal is expected in the range of δ 28-34 ppm.[2] If a tetrahedral boronate ester or adduct were to form (e.g., with a diol or in the presence of a Lewis base), the signal would shift upfield to approximately δ 5-15 ppm.[2]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Experimental Protocol
A spectrum can be easily obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.
Predicted IR Absorption Bands
The IR spectrum of this compound will display a series of characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~ 3200 - 3500 | Broad, Strong | O-H | Stretching (from B(OH)₂) |
| ~ 3050 - 3100 | Medium | Aromatic C-H | Stretching |
| ~ 2850 - 2960 | Medium | Aliphatic C-H | Stretching (from -OCH₃) |
| ~ 1610, 1500, 1450 | Medium to Strong | C=C | Aromatic ring stretching |
| ~ 1350 - 1410 | Strong | B-O | B-O stretching |
| ~ 1250 | Strong | C-O-C | Asymmetric stretching of aryl ether |
| ~ 1200 - 1250 | Strong | C-F | C-F stretching |
| ~ 800 - 900 | Strong | C-H out-of-plane | Aromatic C-H bending (wag) |
| ~ 1000 - 1100 | Medium | C-Cl | C-Cl stretching |
The out-of-plane C-H bending region is particularly diagnostic for the substitution pattern on the benzene ring.[3][4]
Part 3: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.
Methodology Considerations
Direct analysis of boronic acids by MS can be challenging due to their tendency to dehydrate in the gas phase.[5][6]
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for boronic acids and is typically performed in negative ion mode. The most prominent ion observed is often the deprotonated molecule [M-H]⁻.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic acids, derivatization is mandatory for GC-MS analysis. Silylation or esterification can be employed to create a more volatile derivative.[6]
Predicted Mass Spectrum (ESI Negative Ion Mode)
The molecular formula of this compound is C₇H₇BClFO₃, with a monoisotopic molecular weight of approximately 204.01 g/mol .
-
Molecular Ion: The primary ion expected in ESI(-) would be at m/z ≈ 203.00 , corresponding to the [M-H]⁻ ion.
-
Isotopic Pattern: A crucial feature will be the isotopic signature of chlorine. The spectrum will show two major peaks for any chlorine-containing ion, separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1 (³⁵Cl to ³⁷Cl). This pattern provides definitive evidence for the presence of one chlorine atom in the molecule.
References
- 1. reddit.com [reddit.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectra-analysis.com [spectra-analysis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Boronic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, boronic acids and their derivatives have emerged as indispensable tools. Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals. Among the vast array of available building blocks, 5-Chloro-2-fluoro-4-methoxyphenylboronic acid stands out as a key intermediate, offering a unique combination of electronic and steric properties that are highly sought after in the design of novel therapeutics. This guide, written from the perspective of a seasoned application scientist, aims to provide an in-depth technical resource for researchers, scientists, and drug development professionals on the sourcing, quality control, and application of this critical reagent.
Section 1: Navigating the Commercial Landscape: A Comparative Analysis of Suppliers
The quality of starting materials is paramount in drug discovery, directly impacting the reproducibility of synthetic routes and the purity of final compounds. Therefore, a thorough evaluation of commercial suppliers for this compound is the first critical step.
A survey of the market reveals several reputable suppliers offering this reagent. The following table provides a comparative overview to aid in the selection process.
| Supplier | Product Number (Example) | Purity Specification | Availability | Notes |
| Biosynth | 3D-ZMB89209 | ≥ 95% | 50mg, 500mg | A well-established supplier known for a wide range of research chemicals.[1] |
| Indagoo | IN-DA00IIO5 | 97% | Inquire | Often provides competitive pricing for bulk quantities.[2] |
| Sigma-Aldrich (Merck) | Not directly listed, but similar analogs available | Varies | Varies | Offers a broad portfolio of boronic acids and related reagents. |
| Fluorochem | 1072952-18-1 | Inquire | Inquire | Specializes in fluorinated compounds, which can be a good indicator of expertise. |
| Alfa Aesar (Thermo Fisher) | Varies | Varies | Varies | A major distributor with a comprehensive catalog of chemicals. |
| TCI Chemicals | C2292 (for a similar analog) | >97.0% | Varies | Known for high-purity reagents for organic synthesis. |
Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Requesting a Certificate of Analysis (CoA) for a specific lot is essential. The CoA should provide detailed information on the analytical methods used for purity assessment (e.g., HPLC, NMR) and the levels of key impurities, such as the corresponding boroxine (the cyclic anhydride) and residual starting materials from the synthesis.
Section 2: Ensuring Scientific Integrity: A Practical Guide to Quality Control
The inherent nature of boronic acids to form cyclic anhydrides (boroxines) upon dehydration presents a unique challenge in their characterization. Therefore, robust analytical methods are necessary to accurately assess the purity and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for confirming the structure and assessing the purity of boronic acids. However, the presence of boroxine trimers can lead to complex and sometimes unintelligible spectra.[3]
Workflow for Acquiring High-Quality NMR Spectra:
Caption: A streamlined workflow for obtaining and analyzing NMR spectra of boronic acids.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 10-20 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of organic compounds and break up oligomeric species.
-
¹H NMR: This spectrum will provide information on the aromatic protons and the methoxy group. The protons on the boronic acid hydroxyl groups are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: This will confirm the number of unique carbon environments in the molecule.
-
¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atom. The chemical shift and coupling to neighboring protons will be informative.
-
¹¹B NMR: This spectrum is highly diagnostic for boronic acids. A signal around 20-30 ppm is characteristic of the trigonal planar boronic acid, while a signal around 5-10 ppm would indicate the tetrahedral boronate species (e.g., from reaction with a diol or the formation of a boronate anion).
Trustworthiness through Self-Validation: The combination of these four NMR experiments provides a self-validating system. The chemical shifts, integrations, and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra must be consistent with the proposed structure, and the ¹¹B NMR should confirm the presence of the boronic acid functionality.
High-Performance Liquid Chromatography (HPLC): A Quantitative Approach to Purity Assessment
HPLC is an essential technique for determining the purity of this compound and for identifying and quantifying any impurities.
Workflow for HPLC Method Development:
Caption: A systematic approach to developing a robust HPLC method for boronic acid analysis.
Detailed HPLC Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Causality in Experimental Choices: The use of a C18 column is based on the nonpolar nature of the phenyl ring. The acidic mobile phase (0.1% TFA) helps to suppress the ionization of the boronic acid, leading to better peak shape and retention. A gradient elution is necessary to ensure that both the main compound and any potential impurities with different polarities are well-resolved.
Section 3: Practical Applications in Drug Discovery
The true value of this compound lies in its application as a building block in the synthesis of biologically active molecules. Its specific substitution pattern offers several advantages:
-
The Chloro Group: Can participate in various cross-coupling reactions and can also act as a lipophilic group, potentially improving membrane permeability.
-
The Fluoro Group: Can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups.
-
The Methoxy Group: A common substituent in drug molecules that can influence solubility and binding interactions.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.
Illustrative Suzuki-Miyaura Coupling Workflow:
Caption: A schematic representation of the key components in a Suzuki-Miyaura cross-coupling reaction.
Authoritative Grounding: The Suzuki-Miyaura coupling is a well-established and powerful tool in organic synthesis. For a comprehensive overview of the mechanism and applications, refer to the seminal review by Miyaura and Suzuki.[4]
Field-Proven Insight: While the reaction is robust, optimization of the catalyst, ligand, base, and solvent system is often necessary for challenging substrates. For electron-rich aryl chlorides, the use of more active palladium catalysts and specialized phosphine ligands may be required.
A patent for the synthesis of herbicidal compounds describes the use of a closely related analog, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, in a Suzuki coupling reaction, highlighting the industrial relevance of this class of compounds.[5]
Section 4: Handling, Storage, and Stability: Ensuring Long-Term Integrity
Arylboronic acids are generally stable solids, but they can be susceptible to degradation over time, particularly through dehydration to form boroxines. Proper handling and storage are crucial to maintain their quality.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.[6][7] For long-term storage, refrigeration (2-8 °C) is recommended.[6][7]
-
Handling: Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] Avoid creating dust.[6][7]
-
Hygroscopicity: Arylboronic acids can be hygroscopic. Exposure to moisture can promote the formation of boroxines.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided.[6]
Conclusion: A Versatile Building Block for a Healthier Future
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique substitution pattern provides medicinal chemists with a powerful tool to fine-tune the properties of their molecules. By understanding the commercial landscape, implementing robust quality control measures, and applying it effectively in proven synthetic strategies, researchers can confidently leverage this key intermediate to accelerate their drug discovery programs.
References
- 1. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
safety and handling of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
For the modern researcher and drug development professional, a profound understanding of a reagent's characteristics is paramount to ensuring both experimental success and laboratory safety. This compound is a key building block in medicinal chemistry, primarily utilized in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] Its utility, however, is paired with potential hazards that necessitate a comprehensive and rigorous approach to its handling. This guide provides a detailed protocol grounded in established safety principles for the use of this compound.
Compound Identification and Properties
A foundational element of safe handling is a thorough understanding of the compound's physical and chemical properties. This data informs risk assessment and dictates appropriate handling procedures.
| Property | Value | Source |
| CAS Number | 89694-48-4 | [2][3] |
| Molecular Formula | ClC₆H₃(OCH₃)B(OH)₂ | [2] |
| Molecular Weight | 186.40 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 134-141 °C | [2] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3] While comprehensive toxicological data for this specific molecule is not fully available, the known properties of arylboronic acids warrant a cautious approach.[3][4] Some arylboronic acids have been identified as potentially weakly mutagenic, which underscores the importance of minimizing exposure.[5]
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential for mitigating the risks associated with this compound.
Primary Engineering Controls
All work with this compound in its solid, powdered form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust particles.[6] An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.[8]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][7][9] | Protects eyes from dust particles and potential splashes of the chemical.[8][10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][8] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[8][10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8][10] | Protects skin from accidental spills and contact.[8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if engineering controls are insufficient.[3][8][10] | Minimizes the risk of respiratory tract irritation.[8] |
Standard Operating Procedure for Safe Handling
Adherence to a strict operational protocol is crucial. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Handling: Keep the container of this compound tightly closed when not in use.[6][7]
-
Transfer: To avoid generating dust when transferring the solid, use appropriate tools, such as a spatula.[8]
-
Weighing: If weighing the powder, do so within the fume hood or in a ventilated balance enclosure.
Use in Reactions (e.g., Suzuki-Miyaura Coupling)
-
Solvent Addition: Add solvents to the solid reagent slowly to avoid splashing.
-
Reaction Setup: Conduct the reaction in a closed system or under reflux within the fume hood.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques.
Post-Handling
-
Doffing PPE: Remove PPE carefully, avoiding contamination of skin. Dispose of contaminated gloves as hazardous waste.[11]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[12]
-
Cleaning: Clean the work area to remove any residual chemical.
Storage and Stability
Proper storage is critical to maintaining the integrity of the reagent and ensuring safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][9] Refrigeration (below 4°C/39°F) is often recommended.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][4] The compound should also be protected from moisture.[9]
-
Stability: The compound is stable under recommended storage conditions.[7]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is required.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3][9] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] |
Spill Response Protocol
For small spills, trained laboratory personnel can perform cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or cat litter) to create a dike around the spill to prevent it from spreading.[6][14]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[6][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6][14]
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[6][11]
References
- 1. nbinno.com [nbinno.com]
- 2. 5-氯-2-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Spill Information – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 14. acs.org [acs.org]
An In-depth Technical Guide to the Formation and Management of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a key building block in modern synthetic chemistry, prized for its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, it is susceptible to a reversible self-condensation reaction to form a cyclic trimeric anhydride, known as a boroxine. The presence of this boroxine can have significant implications for reaction stoichiometry, solubility, and reactivity. This guide provides an in-depth exploration of the anhydride formation of this compound, offering a technical framework for understanding, controlling, and leveraging this equilibrium. We will delve into the underlying mechanisms, provide field-proven protocols for both minimizing and intentionally inducing anhydride formation, and discuss the practical consequences for synthetic workflows.
Introduction: The Duality of Boronic Acids
Boronic acids are indispensable reagents in organic synthesis. Their stability, functional group tolerance, and low toxicity have cemented their role in academic and industrial laboratories. However, a defining characteristic of boronic acids is their propensity to exist in equilibrium with their corresponding cyclotrimeric anhydrides, or boroxines.[1][2] This is a reversible dehydration process where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[3][4]
For the specific case of this compound, the presence of an electron-donating methoxy group on the phenyl ring is expected to favor the formation of the boroxine.[1][2][5] This is a critical consideration, as commercial batches of this reagent often contain varying amounts of its anhydride.[6] A failure to account for the true concentration of the active boronic acid monomer can lead to irreproducible results and decreased yields in sensitive applications like cross-coupling reactions.
The Mechanism and Thermodynamics of Boroxine Formation
The conversion between a boronic acid and its boroxine is a dynamic equilibrium governed by the principle of Le Châtelier.
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
The reaction is driven by the removal or addition of water.[1][2]
Key Thermodynamic Drivers:
-
Enthalpy (ΔH): The formation of the boroxine from the boronic acid is often an endothermic process in a vacuum.[3] However, factors like solvent effects and intermolecular interactions can influence the overall enthalpy change.
-
Entropy (ΔS): The release of three water molecules into the bulk solvent results in a significant increase in entropy, making boroxine formation an entropically driven process.[1][4] This is particularly pronounced at elevated temperatures.[1]
The equilibrium can be shifted:
-
Towards Boroxine (Anhydride): By removing water. This can be achieved through azeotropic distillation, heating in anhydrous solvents, or storage over a desiccant.[2][3]
-
Towards Boronic Acid (Monomer): By adding water. The hydrolysis of boroxines is typically rapid and will regenerate the boronic acid.[2][7]
The logical flow of this equilibrium is depicted below:
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Impact on Synthetic Applications
The presence of the boroxine form of this compound can significantly affect its use in synthesis, particularly in Suzuki-Miyaura coupling reactions.
-
Stoichiometry: The molecular weight of the boroxine is three times that of the boronic acid minus the weight of three water molecules. Using the reagent by weight without accounting for the boroxine content will lead to an under-stoichiometry of the active boron species in the reaction.
-
Reactivity: While boroxines are competent reagents in many Suzuki-Miyaura couplings, they are generally considered to be less reactive than the corresponding boronic acids.[8] The reaction often proceeds by in-situ hydrolysis of the boroxine back to the boronic acid under the aqueous basic conditions typical of these couplings.[2] However, the rate of this hydrolysis can influence the overall reaction kinetics.
-
Solubility: The boroxine is more non-polar than the boronic acid and may exhibit different solubility profiles in various organic solvents. This can affect the homogeneity of the reaction mixture.
Protocols for Managing Anhydride Formation
Effective management of the boronic acid/boroxine equilibrium is crucial for achieving consistent and reproducible results.
Protocol 1: Ensuring the Monomeric Boronic Acid Form
This protocol is recommended when precise stoichiometry is critical and the boronic acid monomer is the desired reactant.
Objective: To convert any existing boroxine to the boronic acid monomer prior to use.
Methodology:
-
Dissolution: Dissolve the this compound reagent in a suitable water-miscible solvent (e.g., 1,4-dioxane, THF, acetone).
-
Hydrolysis: Add a small amount of water (e.g., 1-5% v/v) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The hydrolysis of the boroxine is typically rapid.[7]
-
Usage: The resulting solution, now predominantly containing the monomeric boronic acid, can be used directly in the subsequent reaction. It is important to account for the added water in the reaction setup, especially if the subsequent reaction is water-sensitive.
Protocol 2: Intentional Formation of the Boroxine Anhydride
This protocol is useful for long-term storage or when a more stable, free-flowing solid is desired.
Objective: To convert the boronic acid to its more stable boroxine form.
Methodology:
-
Azeotropic Dehydration: Dissolve the this compound in a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Water Removal: Heat the solution to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring: Continue the process until no more water is collected in the Dean-Stark trap.
-
Isolation: Cool the solution and remove the solvent under reduced pressure to yield the boroxine as a solid.
-
Storage: Store the resulting boroxine in a desiccator over a strong drying agent like phosphorus pentoxide.[3]
The workflow for managing the boronic acid state is illustrated below:
Caption: Workflow for preparing either the boronic acid or its anhydride.
Analytical Characterization
Distinguishing between the boronic acid and its boroxine is essential for quality control. Several analytical techniques can be employed.
| Technique | Boronic Acid | Boroxine Anhydride | Reference |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹). Strong B-O stretch (~1300-1400 cm⁻¹). | Absence of broad O-H stretch. Appearance of characteristic boroxine ring vibrations. | [9][10] |
| Nuclear Magnetic Resonance (NMR) | Specific chemical shifts for the B(OH)₂ protons. | Absence of B(OH)₂ proton signals. Potential shift in aromatic proton signals. | [2] |
| Thermal Analysis (TGA/DSC) | May show a mass loss corresponding to dehydration upon heating. | Thermally more stable; will not show the same initial mass loss from dehydration. | [7] |
| Mass Spectrometry (MS) | Peak corresponding to the monomeric molecular weight. | Peak corresponding to the trimeric anhydride molecular weight. | [2] |
Conclusion and Best Practices
The formation of the boroxine anhydride is an inherent chemical property of this compound. Rather than being an inconvenience, understanding and controlling this equilibrium is a hallmark of robust synthetic chemistry.
Key Recommendations for Scientists:
-
Assume Inhomogeneity: Always assume that a commercial container of this compound is a mixture of the acid and its anhydride.
-
Analyze Before Use: If precise stoichiometry is paramount, perform a quick analytical check (e.g., IR spectroscopy) to assess the state of the reagent.
-
Pre-treat When Necessary: For critical applications, pre-treating the reagent to ensure it is in the desired form (monomer or anhydride) is a low-cost, high-reward step for ensuring reproducibility.
-
Document Thoroughly: Record the batch number and any pre-treatment steps in your experimental notes to aid in troubleshooting and ensure long-term consistency.
By embracing the dynamic nature of this valuable reagent, researchers can unlock its full synthetic potential and accelerate the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 6. 5-Chloro-2-methoxyphenylboronic Acid | 89694-48-4 | TCI AMERICA [tcichemicals.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical Guide to Suzuki-Miyaura Coupling Using 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and versatility in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4] The value of this reaction lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[3]
This application note provides a detailed protocol and technical insights for utilizing a specific, highly functionalized building block: 5-Chloro-2-fluoro-4-methoxyphenylboronic acid . The unique substitution pattern of this reagent—featuring an electron-withdrawing chlorine, a strongly electron-withdrawing fluorine, and an electron-donating methoxy group—offers medicinal chemists and materials scientists a powerful tool for introducing precisely functionalized aromatic moieties.[5] Understanding the electronic and steric nuances of this reagent is key to optimizing reaction outcomes.
The Mechanism: A Palladium-Catalyzed Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[1][3] The rate of this step is dependent on the halide, with reactivity generally following the trend I > Br > OTf >> Cl.[1]
2. Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. A crucial aspect of this stage is the activation of the boronic acid by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (Ar²-B(OR)₃⁻), which facilitates the transfer of the Ar² group to the palladium, displacing the halide.[7][8][9] This is often the rate-determining step of the reaction.[9]
3. Reductive Elimination: The final step involves the two organic ligands (Ar¹ and Ar²) coupling together and detaching from the palladium center, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required based on the specific coupling partner.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and related compounds may cause skin and eye irritation.[11][12][13] Handle with care and avoid inhalation of dust.
-
Palladium catalysts are expensive and can be toxic. Handle them carefully.
-
Organic solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). If using a pre-catalyst like Pd₂(dba)₃, also add the appropriate phosphine ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane and water in a 4:1 ratio). The presence of water is often beneficial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[1]
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[14] For less reactive aryl chlorides, microwave heating can be effective.[15]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Key Parameter Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of several factors. The table below summarizes key considerations for optimizing the reaction.
| Parameter | Common Choices | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a classic, reliable choice for many couplings. PdCl₂(dppf) is often more robust and effective for challenging substrates.[16] For difficult couplings, including those with aryl chlorides, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ source are often superior.[17][18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is critical for activating the boronic acid.[9] K₂CO₃ is a common and cost-effective choice. K₃PO₄ is a stronger base that can be effective for less reactive systems.[19] Cs₂CO₃ is highly soluble and often gives excellent results, albeit at a higher cost. The choice of base can significantly impact yield and should be screened for optimal performance.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMF | The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like DMF can stabilize palladium intermediates.[20][21] Ethereal solvents like 1,4-dioxane and THF , often with added water, are very common and effective.[1] The choice of solvent can sometimes influence selectivity in complex molecules.[20][22] |
| Temperature | Room Temp. to 120 °C | Most Suzuki couplings require heating (80-110 °C) to proceed at a reasonable rate.[14] For highly active catalyst systems and reactive substrates, room temperature couplings are possible.[6] Aryl chlorides typically require higher temperatures than bromides or iodides.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh, high-purity catalyst. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase the reaction temperature or switch to a solvent with a higher boiling point. |
| Protodeborylation | Presence of excess water or protic sources; Unstable boronic acid. | This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1] Ensure reagents and solvents are appropriately dry (if running an anhydrous reaction). Using boronate esters (e.g., pinacol esters) can increase stability.[1] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas the reaction mixture and solvents before heating and maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | Formation of byproducts; Residual palladium. | Optimize reaction conditions to minimize side reactions. After work-up, consider a filtration through a pad of Celite® to remove precipitated palladium. Specialized scavengers can be used to remove residual palladium if required for pharmaceutical applications. |
Conclusion
The Suzuki-Miyaura coupling is a powerful transformation for the synthesis of complex biaryl compounds. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively utilize functionalized reagents like this compound. The protocol and insights provided in this application note serve as a robust starting point for scientists and professionals in drug development and materials science, enabling the efficient and reliable synthesis of novel molecular architectures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Topic: Applications of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid in Medicinal Chemistry
An Application Guide for Medicinal Chemists
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It outlines the strategic applications, experimental protocols, and mechanistic considerations for utilizing 5-Chloro-2-fluoro-4-methoxyphenylboronic acid as a key building block in modern medicinal chemistry.
Introduction: A Privileged Scaffold Building Block
In the landscape of drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their versatility in palladium-catalyzed cross-coupling reactions.[1] Among these, This compound (C₇H₇BClFO₃) has emerged as a particularly valuable reagent.[2] Its unique substitution pattern—a combination of electron-withdrawing halogens (chloro and fluoro) and an electron-donating methoxy group—provides medicinal chemists with a powerful tool to fine-tune molecular properties.[3][4]
The fluoro and chloro substituents can enhance metabolic stability and modulate pKa, while the methoxy group can serve as a crucial hydrogen bond acceptor, improving target engagement. This guide details the primary application of this reagent in Suzuki-Miyaura cross-coupling and provides a robust protocol for its implementation in the synthesis of complex biaryl systems, which are prevalent in many therapeutic agents, especially kinase inhibitors.[5][6]
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation.
| Property | Value | Source(s) |
| CAS Number | 1399393-94-3 | [2] |
| Molecular Formula | C₇H₇BClFO₃ | [2] |
| Molecular Weight | 204.39 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥97% | [2] |
| Storage | Store at 2-8°C, sealed in a dry environment |
Safety and Handling: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[10] In case of contact, flush the affected area with copious amounts of water.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of this boronic acid, enabling the formation of a carbon-carbon bond between the substituted phenyl ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides and triflates).[11] This reaction is fundamental in constructing the biaryl cores of many pharmaceutical agents.[12]
Mechanistic Rationale
The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[11]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 5-chloro-2-fluoro-4-methoxyphenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Protocol: Synthesis of a 5-Aryl-pyrimidine Scaffold
This protocol details a representative Suzuki-Miyaura coupling between this compound and 5-bromo-2-chloropyrimidine, a common core in kinase inhibitors.[6] The goal is to selectively couple at the more reactive C-Br bond.
Materials:
-
This compound (1.2 equiv.)
-
5-Bromo-2-chloropyrimidine (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent System: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction Vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic Stirrer and Stir Bar
-
Inert Gas Supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for activating the boronic acid for transmetalation.[11]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of substrates. The dppf ligand promotes the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Rationale: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.
-
Rationale: Degassing the solvent removes dissolved oxygen. The aqueous component helps to dissolve the inorganic base and facilitates the reaction.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating accelerates the reaction rate. Monitoring ensures the reaction is stopped upon completion, preventing potential side product formation.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Rationale: The aqueous wash removes the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[6]
-
Rationale: Chromatography is necessary to isolate the desired product from unreacted starting materials, catalyst residues, and any homocoupled byproducts.
-
Strategic Implementation in Drug Discovery
The incorporation of the 5-chloro-2-fluoro-4-methoxyphenyl moiety can be a key step in a lead optimization campaign. Its specific electronic and steric properties can be exploited to enhance binding affinity, improve selectivity, and optimize pharmacokinetic (ADME) properties.
Application in Kinase Inhibitor Design
Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure that occupies the ATP-binding site of the enzyme.[13] The 5-chloro-2-fluoro-4-methoxyphenyl group can serve as the "solvent-front" region binder, where the methoxy group can form key hydrogen bonds and the halogen atoms can improve metabolic stability or provide additional interactions.
The workflow below illustrates how this building block fits into a typical drug discovery program.
This iterative process allows for the systematic exploration of structure-activity relationships (SAR), where the 5-chloro-2-fluoro-4-methoxyphenyl group is a constant feature while other parts of the molecule are varied, or vice-versa. For instance, similar fluorinated methoxyphenyl boronic acids have been used to synthesize potent PET imaging ligands for metabotropic glutamate receptor 2 (mGluR2), demonstrating the utility of this substitution pattern in developing CNS-active agents.[14]
Conclusion
This compound is more than just a synthetic reagent; it is a strategic tool for molecular design in medicinal chemistry. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the beneficial physicochemical properties conferred by its unique substitution pattern, makes it an invaluable asset for constructing novel bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively deploy this building block in their drug discovery and development programs.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Chloro-2-methoxyphenylmagnesium bromide (419535-75-4) for sale [vulcanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. lookchem.com [lookchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid in Pharmaceutical Intermediate Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid as a sophisticated building block in the synthesis of pharmaceutical intermediates. We will explore its unique chemical attributes, its central role in carbon-carbon bond formation, and provide a detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Introduction: A Uniquely Functionalized Building Block
In the landscape of drug discovery, the ability to rapidly synthesize and modify complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, primarily due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions. This compound is a particularly valuable reagent, offering a unique and strategically functionalized aromatic ring for incorporation into potential drug candidates.
The specific substitution pattern—an ortho-fluoro group, a meta-chloro atom, and a para-methoxy group—is not accidental. This arrangement provides medicinal chemists with a powerful scaffold to:
-
Introduce Controlled Halogenation: The fluorine and chlorine atoms serve as handles for modulating electronic properties and can act as sites for further synthetic transformations.[1]
-
Tune Molecular Conformation: The ortho-fluoro substituent can influence the dihedral angle of the resulting biaryl bond, a critical factor in optimizing a molecule's binding affinity to a biological target.
-
Modulate Pharmacokinetic Properties: The methoxy group can be used to fine-tune solubility and metabolic stability. It can also be a precursor to a phenol group, a common pharmacophore.
This guide will focus on its most prominent application: the Suzuki-Miyaura reaction, which has revolutionized the synthesis of biaryl and heteroaryl structures prevalent in many therapeutic agents.[2][3]
Physicochemical Profile and Reactivity Insights
The reactivity of this compound in cross-coupling reactions is a direct consequence of the interplay between its substituents.
| Property | Data |
| IUPAC Name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid |
| Molecular Formula | C₇H₇BClFO₃ |
| Molecular Weight | 204.39 g/mol [4] |
| Appearance | Typically a white to off-white solid or crystalline powder. |
| Purity | ≥95-98% (Varies by supplier)[4] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent[1][5] |
Causality of Reactivity:
-
Boronic Acid Moiety (-B(OH)₂): This is the key functional group that participates in the catalytic cycle. It is activated by a base during the transmetalation step.
-
Ortho-Fluoro Group: The strong electron-withdrawing inductive effect of the fluorine atom enhances the electrophilicity of the ipso-carbon, which can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]
-
Para-Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the overall electron density of the aromatic ring, influencing the rate and efficiency of the coupling reaction.
-
Meta-Chloro Group: This halogen provides an additional layer of functionality, offering a potential site for subsequent orthogonal cross-coupling reactions if desired, while also contributing to the electronic nature of the ring.
Core Application: The Suzuki-Miyaura Cross-Coupling Mechanism
The Suzuki-Miyaura reaction is the most powerful and widely used method for synthesizing biaryl compounds from arylboronic acids and aryl halides.[6] The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the coupling partner (Ar¹-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[6]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group (the 5-chloro-2-fluoro-4-methoxyphenyl moiety) to the palladium center, displacing the halide and forming a new diaryl-palladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Experimental Protocol: Synthesis of a Heteroaryl-Aryl Intermediate
This section provides a representative, robust protocol for the coupling of this compound with a generic heteroaryl bromide.
Objective: To synthesize a 2-(5-chloro-2-fluoro-4-methoxyphenyl)pyridine intermediate, a common scaffold in medicinal chemistry, with high efficiency and purity.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 1399373-13-1 | 204.39 | 1.2 | 1.2 |
| 2-Bromopyridine (Example Halide) | 109-04-6 | 158.00 | 1.0 | 1.0 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane (Anhydrous, Degassed) | 123-91-1 | 88.11 | 8 mL | - |
| Water (Degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 158 mg), this compound (1.2 mmol, 245 mg), potassium carbonate (2.5 mmol, 345 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Expert Insight: Using a slight excess (1.1-1.3 equiv.) of the boronic acid ensures complete consumption of the more valuable halide partner. The choice of base is critical; carbonates are common, but phosphates like K₃PO₄ can be effective for challenging couplings.[7]
-
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Expert Insight: This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive state, thereby halting the reaction.
-
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Expert Insight: The solvent system is key. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is common, as it helps dissolve both the organic reagents and the inorganic base.[8] Solvents must be degassed to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting halide is consumed.
-
Aqueous Work-up: Cool the reaction to room temperature. Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its related reagents.
-
Hazard Identification: Based on data for structurally similar boronic acids, this compound should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10] It is harmful if swallowed (H302).[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][12]
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, which can degrade the boronic acid.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile and valuable building block for pharmaceutical synthesis. Its unique substitution pattern allows for the strategic introduction of a functionalized aryl moiety, enabling chemists to finely tune the properties of target molecules. The robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct path to complex biaryl and heteroaryl structures, which are critical scaffolds in the development of new therapeutic agents. By understanding the principles behind its reactivity and following established protocols, researchers can effectively leverage this reagent to accelerate their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 5. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 | FC149774 [biosynth.com]
- 12. lookchem.com [lookchem.com]
palladium catalyst systems for 5-Chloro-2-fluoro-4-methoxyphenylboronic acid cross-coupling
An in-depth guide to the successful Suzuki-Miyaura cross-coupling of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid, focusing on the selection and application of advanced palladium catalyst systems.
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This Nobel Prize-winning transformation is indispensable in the synthesis of complex molecules, particularly biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
Within the vast arsenal of building blocks for this reaction, this compound presents a unique and valuable scaffold. Its specific substitution pattern—an electron-donating methoxy group combined with electron-withdrawing chloro and fluoro atoms—imparts distinct electronic properties to the target molecule.[6] The ortho-fluoro substituent, in particular, can introduce conformational constraints and modulate the pKa of adjacent functionalities, a common strategy in medicinal chemistry to enhance binding affinity or improve pharmacokinetic properties. However, these same electronic and steric features can render the cross-coupling process challenging, demanding a carefully optimized catalyst system to achieve high efficiency and yield.
This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides a deep dive into the mechanistic nuances and practical considerations for the successful cross-coupling of this specific boronic acid, moving beyond generic protocols to explain the causality behind catalyst and reagent selection.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
A successful cross-coupling hinges on the smooth operation of a palladium-based catalytic cycle. While the specifics can vary, the generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.
-
Oxidative Addition : A low-valent Pd(0) species inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The choice of ligand is critical here, as electron-rich and bulky ligands facilitate this often rate-limiting step, especially for less reactive aryl chlorides.[7]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9] For this compound, the ortho-fluoro group can influence the geometry and rate of this transfer.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Catalyst System: A Component-by-Component Analysis
Achieving high yields with a substituted substrate like this compound requires a rational approach to selecting each component of the reaction.
Palladium Precatalyst: The Source of Activity
While simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ can be effective, modern protocols often favor the use of well-defined precatalysts . These are stable Pd(II) complexes that rapidly and quantitatively generate the active, monoligated Pd(0) species under the reaction conditions.[10][11] This approach avoids issues with catalyst decomposition and ensures a high concentration of the active catalyst at the start of the reaction.
-
Traditional Sources :
-
Pd(OAc)₂ / Pd₂(dba)₃ : Require in situ reduction and coordination with an external ligand. Can be effective but may lead to variable results.
-
Pd(PPh₃)₄ : A Pd(0) source, but the triphenylphosphine ligand is often not active enough for challenging couplings.[7]
-
-
Modern Palladacycle Precatalysts (Buchwald-type) :
-
G2, G3, and G4 Precatalysts (e.g., XPhos Pd G2) : These are air- and moisture-stable solids that incorporate the desired ligand. They offer superior performance by ensuring a 1:1 Pd:Ligand ratio and generating the active catalyst under mild conditions, which is crucial when using unstable boronic acids.[10] For a substrate prone to protodeboronation, rapid catalyst activation is key.
-
The Ligand: The Engine of Reactivity
The choice of phosphine ligand is arguably the most critical factor for a successful reaction with this substrate. The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination. For sterically hindered or electronically challenging substrates, bulky and electron-rich monodentate biarylphosphine ligands (Buchwald-type ligands) are the gold standard.[7][12]
-
XPhos & SPhos : These ligands feature a bulky biphenyl backbone and a highly electron-donating dialkylphosphino group. This combination accelerates both the oxidative addition of the aryl halide and the final reductive elimination step, preventing catalyst decomposition and byproduct formation.[7][10]
-
RuPhos : Similar to XPhos and SPhos, RuPhos is another highly active ligand that has proven effective for a wide range of challenging couplings.
The electron-rich nature of these ligands enhances the electron density on the palladium center, promoting the cleavage of the C-X bond. Their steric bulk favors the formation of a monoligated Pd(0) species, which is highly reactive, and accelerates the final C-C bond-forming step.
The Base and Solvent System: The Reaction Environment
The base is not merely a proton scavenger; it is essential for activating the boronic acid.[8] The choice of base and solvent are interconnected and must be considered together.
-
Base : A strong base is typically required to form the reactive boronate species.
-
K₃PO₄ (Potassium Phosphate) : A moderately strong, versatile base that is often superior to carbonates (K₂CO₃, Cs₂CO₃) for challenging couplings. Its solubility in mixed aqueous/organic solvents facilitates the reaction.
-
K₂CO₃ (Potassium Carbonate) : A common and cost-effective choice, often used in a 2M aqueous solution.
-
-
Solvent : The solvent must dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
1,4-Dioxane / Water : A classic solvent system that provides good solubility for a wide range of substrates.[3]
-
Toluene / Water : An excellent alternative, particularly at higher temperatures.
-
THF / Water : Another common choice, though its lower boiling point limits the reaction temperature.
-
For substrates susceptible to decomposition, such as some heteroaryl or polyfluorinated boronic acids, faster reactions at lower temperatures using a highly active precatalyst/ligand combination are beneficial.[10]
Comparative Catalyst Systems
The following table summarizes recommended starting points for the cross-coupling of this compound, based on literature precedents for similarly substituted or challenging arylboronic acids.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield | Reference |
| System 1 (Classic) | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | Moderate | [3] |
| System 2 (High-Activity) | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | K₃PO₄ | Toluene | 100 | 1-4 | High-Excellent | [7][10] |
| System 3 (Precatalyst) | XPhos Pd G2 (1-2 mol%) | (Internal) | K₃PO₄ | Dioxane or THF | 80-100 | 1-2 | Excellent | [7][10] |
| System 4 (Aqueous) | Pd(OAc)₂ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | High-Excellent | [7] |
Detailed Experimental Protocols
Safety Note : Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: High-Activity System Using Pd₂(dba)₃ and XPhos
This protocol is a robust starting point for coupling with various aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl Bromide) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv, 1 mol% Pd)
-
XPhos (0.02 equiv, 2 mol%)
-
K₃PO₄ (Potassium phosphate, anhydrous) (3.0 equiv)
-
Anhydrous, degassed Toluene (to 0.1 M concentration)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation : To the reaction vessel, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Add the degassed toluene via syringe.
-
Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Optimized Procedure Using an XPhos Palladacycle Precatalyst
This protocol utilizes a modern, air-stable precatalyst for maximum efficiency and reproducibility.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl Chloride) (1.2 equiv)
-
XPhos Pd G2 or G3 (0.01-0.02 equiv, 1-2 mol%)
-
K₃PO₄ (Potassium phosphate, anhydrous) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (to 0.1 M concentration)
-
Reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation : To the reaction vessel, add the boronic acid, aryl halide, K₃PO₄, and the XPhos Pd G2/G3 precatalyst. Note : The precatalyst is air-stable, so this can be done on the benchtop.
-
Inert Atmosphere : Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Solvent Addition : Add the degassed 1,4-dioxane via syringe.
-
Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously. For highly reactive partners, the temperature may be lowered to 80 °C.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in under 2 hours.
-
Work-up & Purification : Follow steps 6 and 7 from Protocol 1.
Experimental Workflow and Troubleshooting
The following diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling.
Caption: General workflow for Suzuki-Miyaura cross-coupling experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality solvent/reagents. | 1. Switch to a palladacycle precatalyst (e.g., XPhos Pd G2). 2. Use a stronger base like K₃PO₄ or Cs₂CO₃. 3. Ensure solvents are anhydrous and properly degassed. |
| Protodeboronation | 1. Reaction is too slow. 2. Presence of excess water or protic sources. 3. Catalyst is not active enough. | 1. Use a more active ligand (XPhos, SPhos) to accelerate the coupling. 2. Use anhydrous base and solvent. 3. Increase catalyst loading slightly or switch to a precatalyst. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling. | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. 2. Use a well-defined Pd:Ligand ratio; precatalysts can help minimize this. |
| Starting Halide Remains | 1. Oxidative addition is slow (especially for aryl chlorides). 2. Catalyst deactivation. | 1. Use a more electron-rich, bulky ligand (XPhos, RuPhos). 2. Increase temperature. 3. Use a precatalyst to ensure a high concentration of active Pd(0). |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable with a rationally chosen, modern palladium catalyst system. While traditional catalysts may provide moderate success, the use of bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos, preferably delivered via a stable palladacycle precatalyst, is paramount for achieving high yields and reaction efficiency. Paired with a suitable base like potassium phosphate and an appropriate solvent, these advanced systems overcome the electronic and steric challenges posed by the substrate, enabling the rapid and clean synthesis of valuable substituted biaryl compounds for applications across the chemical sciences.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
reaction conditions for coupling with 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
An Application Guide to Cross-Coupling Reactions with 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a key organoboron intermediate prized in medicinal chemistry and materials science. Its unique substitution pattern—an electron-withdrawing chlorine, a strongly electron-withdrawing fluorine, and an electron-donating methoxy group—imparts a distinct electronic and steric profile. This structure allows for the strategic introduction of a highly functionalized phenyl ring into target molecules, influencing critical properties such as metabolic stability, lipophilicity, and biological activity.
This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for utilizing this versatile reagent in cornerstone C-C and C-heteroatom bond-forming reactions. We will focus primarily on the Suzuki-Miyaura reaction, the most prominent application for boronic acids, and also explore the utility of Chan-Lam coupling for C-N and C-O bond formation.
The Suzuki-Miyaura Reaction: A Deep Dive
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide or triflate.[1] Its widespread adoption is due to its high functional group tolerance, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[2][3]
The Catalytic Cycle: A Mechanistic Framework
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the insertion of the palladium(0) catalyst into the carbon-halogen bond of the organohalide (Ar¹-X), forming a palladium(II) intermediate.[1]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) center. This is the crucial step where the boronic acid participates. It requires activation by a base to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer.[4][5]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[1]
Considerations for this compound
The electronic nature of this boronic acid—specifically the electron-withdrawing fluoro and chloro groups—makes it susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[6] This is particularly prevalent under harsh basic conditions or at elevated temperatures. Therefore, careful selection of reagents is critical.
-
Catalyst & Ligand: For coupling with less reactive partners like aryl chlorides, or for sterically hindered substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary.[7] Ligands such as XPhos, SPhos, or P(t-Bu)₃ facilitate the oxidative addition step and promote the final reductive elimination.[7][8] Pre-formed palladium precatalysts (e.g., G3-generation palladacycles) are often highly effective and air-stable, simplifying reaction setup.[9]
-
Base Selection: The choice of base is arguably the most critical parameter. It must be strong enough to form the active boronate species but not so harsh as to cause significant protodeboronation.[4][5]
-
Solvent System: Aprotic solvents, often with a small amount of water, are standard. The water helps to solubilize the inorganic base and facilitate the formation of the reactive boronate complex.[8] Common choices include 1,4-Dioxane/H₂O, THF/H₂O, or DMF. Anhydrous conditions using organic-soluble bases like potassium trimethylsilanolate (TMSOK) have also been developed to prevent protodeboronation.[3][9]
Protocols for Suzuki-Miyaura Coupling
The following protocols provide a robust starting point for researchers. Optimization may be required based on the specific coupling partner.
General Experimental Workflow
A successful coupling reaction relies on a systematic and careful experimental procedure, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a standard method effective for a wide range of aryl and heteroaryl bromides.[12]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely powdered
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) or a suitable precatalyst system
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, and K₃PO₄.
-
Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Degas the 1,4-dioxane and water by sparging with an inert gas for 20-30 minutes.
-
Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction vessel via syringe.
-
Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Seal the vessel and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water (10 mL) and brine (10 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Recommended Starting Conditions
The optimal conditions depend heavily on the reactivity of the coupling partner.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Aryl/Heteroaryl Iodide | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-90 | Generally highly reactive; standard conditions are often sufficient. |
| Aryl/Heteroaryl Bromide | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 90-100 | As described in Protocol 1. Good reactivity and broad scope. |
| Aryl/Heteroaryl Chloride | Pd₂(dba)₃ (2) | XPhos (4-6) | K₃PO₄ or Cs₂CO₃ (2.0) | Toluene or Dioxane | 100-110 | Requires a more active catalyst system due to the strength of the C-Cl bond.[11] |
| Aryl Triflate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | THF or Toluene | 80-100 | Highly reactive partners; conditions similar to bromides often work well. |
Alternative Pathway: The Chan-Lam C-N/C-O Coupling
For the synthesis of aryl amines and aryl ethers, the Chan-Lam coupling offers a powerful alternative to the Buchwald-Hartwig amination.[13] It is a copper-catalyzed reaction that couples boronic acids with N-H or O-H containing compounds.[14] A key advantage is that it can often be run at room temperature and open to the air, simplifying the experimental setup.[15][16]
The proposed mechanism involves the formation of a copper(II) species, which can undergo transmetalation with the boronic acid. The resulting intermediate can then couple with the amine or alcohol, often through a Cu(III) intermediate, to furnish the product via reductive elimination.[14][17]
Protocol 2: General Chan-Lam Amination
Materials:
-
Amine or Heterocycle (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.2 mmol, 1.2 equiv, stoichiometric) or (0.1 mmol, 10 mol%, catalytic)
-
Pyridine or Triethylamine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂) or Toluene (5 mL)
-
Reaction vial with a stir bar
Procedure:
-
To the reaction vial, add the amine/heterocycle, this compound, and Cu(OAc)₂.
-
Add the solvent (e.g., CH₂Cl₂) followed by the base (e.g., pyridine).
-
Stir the mixture vigorously at room temperature. If using a catalytic amount of copper, leave the vial open to the air to allow for reoxidation of the copper catalyst.
-
Monitor the reaction by TLC or LC-MS. These reactions can take 12-72 hours to reach completion.[14]
-
Upon completion, dilute the reaction with CH₂Cl₂ and filter through Celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex aromatic structures. A thorough understanding of the underlying mechanisms of the Suzuki-Miyaura and Chan-Lam couplings enables the rational selection of catalysts, ligands, bases, and solvents to achieve high yields and purity. The protocols and data presented in this guide serve as a validated starting point for researchers to successfully incorporate this valuable building block into their synthetic programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid via Suzuki-Miyaura Cross-Coupling
Introduction: The Architectural Importance of Substituted Biaryls in Drug Discovery
The biaryl motif is a cornerstone in modern medicinal chemistry, forming the fundamental backbone of numerous therapeutic agents and functional materials.[1] Its prevalence stems from the unique structural rigidity and conformational properties it imparts to a molecule, allowing for precise spatial orientation of functional groups to interact with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent and highly versatile method for the construction of these carbon-carbon bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and predictable stereochemical outcomes.[1][2][3]
This guide focuses on a particularly valuable building block: 5-Chloro-2-fluoro-4-methoxyphenylboronic acid . The specific substitution pattern of this reagent is not arbitrary; it is a strategic design element for drug development professionals. The presence of chloro, fluoro, and methoxy groups provides distinct electronic and steric properties, offering multiple vectors for lead optimization.[4] The electron-withdrawing character of the halogen atoms can enhance the reactivity of the boronic acid in the catalytic cycle, while the methoxy group can serve as a key hydrogen bond acceptor or a site for metabolic transformation.[5] Mastering the application of this reagent is therefore a critical skill for chemists aiming to synthesize complex and pharmacologically active molecules.[6]
Scientific Principles: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps:
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen (C–X) bond of the aryl halide coupling partner. This step breaks the C–X bond and forms two new bonds to the palladium center, oxidizing it to a square-planar Pd(II) complex.[7][8][9]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium complex. The base plays an essential role by activating the this compound to form a more nucleophilic boronate species.[10][11] This boronate then exchanges its aryl group with the halide on the Pd(II) center.
-
Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the 5-chloro-2-fluoro-4-methoxyphenyl group) on the Pd(II) complex couple to form the desired biaryl product. This process simultaneously reduces the palladium back to its active Pd(0) state, which is then regenerated to begin a new catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Methodologies
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should note that optimization may be required for different aryl halide coupling partners.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃) (0.02 - 0.05 equivalents)
-
Phosphine Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (0.04 - 0.10 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or THF/H₂O (4:1))
-
Ethyl Acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Synthesis Protocol
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.[3]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere. An inert environment is critical to prevent catalyst degradation and side reactions like boronic acid homocoupling.[7][12]
-
Solvent Addition : Add the degassed solvent mixture via syringe through the septum. Solvents should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.
-
Reaction Execution : Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[8][13]
-
Monitoring Progress : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup :
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts.[3]
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]
-
-
Purification :
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Optimization and Key Parameter Selection
Achieving high yields and purity in Suzuki-Miyaura couplings often requires careful optimization. The choice of catalyst, base, and solvent are interdependent and crucial for success.
| Parameter | Options & Considerations | Rationale & Justification |
| Palladium Catalyst & Ligand | Pd(PPh₃)₄ : A common, all-in-one catalyst for general use.Pd(dppf)Cl₂ : Often shows good reactivity and stability.Pd₂(dba)₃ + Ligand : Highly versatile. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, JohnPhos) are highly effective for challenging substrates like aryl chlorides.[8][12] | The ligand stabilizes the Pd(0) species and modulates its reactivity. Electron-rich ligands facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[16] |
| Base | Inorganic Carbonates : K₂CO₃, Cs₂CO₃.Phosphates : K₃PO₄.Alkoxides : NaOtBu (less common for boronic acids). | The base is required to activate the boronic acid, forming the reactive boronate. The choice can influence reaction rates and prevent side reactions. Cs₂CO₃ is often more effective due to its higher solubility, while K₃PO₄ is a strong, non-nucleophilic base suitable for many systems.[8][17] |
| Solvent System | Aprotic/Aqueous Mixtures : 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O.Aprotic Polar : DMF, DMAc. | A mixture containing water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of organic solvent influences reagent solubility and the reaction temperature. |
| Temperature | Typically 80 - 110 °C. | Most Suzuki couplings require thermal energy to drive the catalytic cycle. However, excessively high temperatures can accelerate catalyst decomposition or side reactions like protodeboronation, where the boronic acid is replaced by a hydrogen atom.[16] |
| Potential Side Reactions | Protodeboronation : Loss of the B(OH)₂ group.Homocoupling : Dimerization of the boronic acid. | Protodeboronation can be minimized by using anhydrous solvents (if the base allows) or by carefully controlling temperature and reaction time. Homocoupling is often caused by the presence of oxygen and can be suppressed by ensuring a rigorously inert atmosphere.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. By leveraging the unique structural features of This compound , researchers can efficiently construct novel molecular architectures with significant potential in drug discovery and materials science. A thorough understanding of the reaction mechanism, coupled with careful selection of catalyst, base, and solvent systems, is key to achieving high yields and purity. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful synthetic methodology.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. scilit.com [scilit.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid as a Strategic Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Importance of Substituted Phenyl Moieties in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a significant portion of these inhibitors feature a biaryl or heteroaryl-aryl scaffold. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry, enabling the efficient construction of these crucial carbon-carbon bonds.[1]
This guide focuses on the application of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid (CAS No: 677741-96-7) as a high-value building block in the synthesis of next-generation kinase inhibitors. The specific substitution pattern of this reagent is not arbitrary; it is a deliberate design element intended to impart favorable pharmacological properties to the final inhibitor. This document will provide a detailed exploration of the rationale behind its use, a robust protocol for its application in a representative Suzuki-Miyaura coupling reaction, and methods for the characterization of the resulting product.
Physicochemical Properties and Strategic Advantages
The unique arrangement of the chloro, fluoro, and methoxy groups on the phenylboronic acid ring offers a compelling combination of steric and electronic properties that can be leveraged to optimize a drug candidate's profile.
| Property | Value | Source |
| CAS Number | 677741-96-7 | [2] |
| Molecular Formula | C₇H₇BClFO₃ | [3] |
| Molecular Weight | 204.39 g/mol | [3] |
| Appearance | White to off-white crystalline powder | General |
| Purity | Typically ≥97% | [3] |
The Rationale Behind the Substitution Pattern:
-
2-Fluoro Group: The fluorine atom at the ortho position is a key modulator of bioactivity. Its high electronegativity can lead to productive interactions within the kinase active site, such as forming favorable dipole-dipole or quadrupole-quadrupole interactions with enzyme residues.[4] Furthermore, the ortho-fluoro substituent can influence the conformation of the phenyl ring relative to the heterocyclic core, locking it into a bioactive conformation and thereby enhancing binding affinity.[5] In some cases, fluorine can also block metabolically labile positions, improving the pharmacokinetic profile of the inhibitor.[5]
-
5-Chloro Group: The chlorine atom, positioned para to the point of attachment to the kinase inhibitor scaffold, offers several advantages. Its size and lipophilicity can allow it to occupy hydrophobic pockets within the kinase active site, contributing to binding affinity. The "magic chloro" effect, where a chlorine atom dramatically improves potency, is a well-documented phenomenon in drug discovery.[6][7] Additionally, the electron-withdrawing nature of chlorine can influence the electronics of the entire molecule, which can be crucial for optimizing target engagement.
-
4-Methoxy Group: The methoxy group is a common feature in many approved drugs and natural products.[8] It can act as a hydrogen bond acceptor, forming key interactions with the kinase hinge region or other parts of the active site. The methoxy group can also positively influence the pharmacokinetic properties of a drug candidate by improving solubility and metabolic stability.[8][9] Its presence can help to fine-tune the overall physicochemical properties of the inhibitor, balancing potency with drug-like characteristics.[10][11]
This strategic combination of substituents makes this compound a powerful tool for medicinal chemists aiming to develop potent, selective, and metabolically robust kinase inhibitors.
Experimental Protocol: Synthesis of a 2-(5-Chloro-2-fluoro-4-methoxyphenyl)-5-chloropyrimidine Scaffold
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and 2,5-dichloropyrimidine. This reaction creates a biaryl scaffold that is a common core in many kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 677741-96-7 | 204.39 | 225 mg | 1.1 | 1.1 |
| 2,5-Dichloropyrimidine | 22536-67-4 | 148.97 | 149 mg | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 8 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | - |
| Brine (saturated NaCl solution) | - | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | - |
Procedure:
-
Reaction Setup:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (149 mg, 1.0 mmol), this compound (225 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Using a syringe, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the flask. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,5-dichloropyrimidine) is consumed. This typically takes 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-(5-Chloro-2-fluoro-4-methoxyphenyl)-5-chloropyrimidine.
-
Analytical Characterization of the Product
Thorough characterization of the synthesized biaryl scaffold is essential to confirm its identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrimidine and phenyl rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. For example, the pyrimidine protons will appear as singlets or doublets in the downfield region (typically δ 8.5-9.0 ppm), while the phenyl protons will exhibit more complex splitting patterns due to the various substituents. The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm.[12][13][14][15]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing effects of the substituents.[12][13][14][15]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms, which can be used to further verify the structure of the compound.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers significant advantages for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetics. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this valuable moiety into a variety of heterocyclic scaffolds. The detailed protocol and characterization methods provided in this guide serve as a solid foundation for researchers and drug development professionals to leverage this powerful tool in their quest for new and effective kinase-targeted therapies.
Visualizations
Caption: A simplified kinase signaling pathway and the point of inhibition.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 677741-96-7 [amp.chemicalbook.com]
- 3. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Critical Role of the Base in Suzuki-Miyaura Couplings: A Deep Dive with 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
An Application Guide for Researchers and Drug Development Professionals
Introduction
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, stands as a cornerstone of modern organic synthesis.[1] First reported by Akira Suzuki in 1979, this Nobel Prize-winning methodology provides a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals, agrochemicals, and advanced materials.[1]
The success of a Suzuki-Miyaura coupling hinges on a synergistic interplay between the catalyst, substrates, solvent, and, critically, the base. While sometimes viewed as a simple activator, the base plays a complex and multifaceted role that can dictate the reaction's rate, yield, and even its feasibility. This application note provides an in-depth exploration of the base's function, specifically in the context of using 5-Chloro-2-fluoro-4-methoxyphenylboronic acid—a structurally important, electronically-complex building block.[2] We will dissect the mechanistic role of the base, offer a comparative analysis of common choices, and provide a detailed experimental protocol to guide researchers toward successful outcomes.
The Mechanistic Importance of the Base
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The base is indispensable for the reaction to proceed, as organoboron compounds are typically not nucleophilic enough to undergo transmetalation with the palladium(II) complex formed after oxidative addition.[1][4][5] The base's primary role is to facilitate this crucial transmetalation step, a function it can perform through two major, competing pathways.
Mechanistic Pathways for Base Activation
-
The Boronate Pathway: In this pathway, the base reacts directly with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate.[6][7] This anionic boronate species possesses a higher electron density on the organic group, which significantly enhances its ability to transfer the group to the electron-deficient palladium center.[8][9]
-
The Oxo-Palladium (Hydroxide) Pathway: Alternatively, the base (typically a hydroxide or alkoxide) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species.[4][5][6] This complex then undergoes transmetalation with the neutral boronic acid. Kinetic studies suggest this pathway can be kinetically favored under certain conditions.[5]
The operative pathway is not always mutually exclusive and can depend on the specific substrates, base, and solvent system employed.[6] Regardless of the precise mechanism, the base is the essential trigger for the rate-determining transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the two primary pathways of base intervention.
Comparative Analysis of Common Bases
The choice of base is a critical parameter that must be optimized for each specific reaction. Factors such as the reactivity of the coupling partners, the presence of base-sensitive functional groups, and the solvent system all influence the selection. This compound contains electron-withdrawing groups, which can make it more susceptible to side reactions like protodeboronation. Therefore, selecting a suitable base is paramount.
| Base Class | Examples | Strength | Key Characteristics & Best Use Cases |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Weak to Moderate | The most common and versatile bases.[10][11] K₂CO₃ is a cost-effective workhorse. Cs₂CO₃ is more soluble and can accelerate reactions (the "caesium effect"), but is more expensive.[6] Good starting point for most couplings. |
| Phosphates | K₃PO₄ | Moderate to Strong | A strong, non-nucleophilic base.[6] Particularly effective for coupling electron-deficient or sterically hindered partners, including aryl chlorides and nitrogen-containing heterocycles.[6][12] |
| Hydroxides | NaOH, KOH | Strong | Highly basic and can be effective, but their high strength can promote side reactions, including catalyst decomposition and hydrolysis of sensitive functional groups (e.g., esters).[6][13] |
| Fluorides | KF, CsF | Weak | Fluoride ions are believed to play a unique role in activating the boronic acid.[6] Can be effective for substrates with base-labile groups where stronger bases are unsuitable.[8] |
| Organic Bases | TEA, DIPEA, DBU | Weak to Moderate | Non-nucleophilic amine bases. Generally less common but are advantageous when substrates are incompatible with inorganic bases.[6] Often require higher temperatures. |
For a substrate like this compound, which is electron-poor, a moderately strong base like K₃PO₄ or K₂CO₃ is often an excellent starting point.
Application Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, catalyst, and temperature may be required for specific substrates.
Materials & Reagents
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv., limiting reagent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine Solution
-
Silica Gel for chromatography
Experimental Procedure
-
Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting & Optimization
Even with a robust protocol, challenges can arise, particularly with electronically deactivated or sterically hindered substrates.
-
Issue: Low or No Yield.
-
Cause: Inactive catalyst, insufficient degassing (oxygen can lead to catalyst decomposition and boronic acid homocoupling), or an inappropriate base.[14]
-
Solution: Use a fresh, high-quality catalyst. Ensure solvents are thoroughly degassed. Screen a different base; if K₂CO₃ is ineffective, try a stronger, non-nucleophilic base like K₃PO₄.[6] For very challenging couplings, consider using more advanced Buchwald-type ligands and pre-catalysts.[15][16]
-
-
Issue: Protodeboronation.
-
Cause: The C-B bond of the boronic acid is cleaved by a proton source, a common side reaction for electron-deficient boronic acids.[17] This can be accelerated by strong bases and extended reaction times in protic solvents.
-
Solution: Use the mildest effective base (e.g., KF or K₂CO₃). Minimize reaction time once the starting material is consumed. Using an anhydrous solvent system with a base like K₃PO₄ can sometimes mitigate this issue.
-
-
Issue: Homocoupling of Boronic Acid.
-
Cause: This side reaction can be promoted by the presence of oxygen or by certain palladium catalyst systems, especially with electron-deficient boronic acids.[18]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Lowering the reaction temperature or changing the palladium source/ligand can also reduce homocoupling.
-
Conclusion
The base in a Suzuki-Miyaura reaction is far more than a simple additive; it is a key mechanistic player that activates the boronic acid for the critical transmetalation step. For complex building blocks like this compound, a judicious choice of base is essential for achieving high yields and minimizing side reactions. By understanding the mechanistic principles and systematically screening conditions, researchers can overcome challenges and successfully incorporate this and other valuable boronic acids into their synthetic targets, advancing the fields of drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: Mastering Solvent Effects in Cross-Coupling Reactions with 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
Introduction: The Solvent's Critical Role in Modern Synthesis
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of complex molecular architectures.[1][2] These transformations, central to pharmaceutical and materials science, are profoundly influenced by the reaction environment, with the choice of solvent being a paramount, yet often underestimated, parameter.[1][2] The solvent does not merely act as a passive medium for solubilizing reagents; it actively participates in the catalytic cycle, influencing catalyst stability, reactivity, and the ultimate chemo- and regioselectivity of the reaction.[2][3][4] This guide provides an in-depth exploration of solvent effects in cross-coupling reactions, with a specific focus on the sterically hindered and electronically complex substrate, 5-Chloro-2-fluoro-4-methoxyphenylboronic acid. Through a combination of theoretical insights and practical, field-proven protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally select solvents and optimize their cross-coupling endeavors.
The Science of Solvents in Palladium-Catalyzed Cross-Coupling
The efficacy of a cross-coupling reaction is intricately linked to the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] The solvent can exert a significant influence on each of these stages.
Oxidative Addition: This initial step, involving the insertion of the palladium(0) catalyst into the carbon-halide bond of the electrophile, is often rate-determining.[5] The polarity of the solvent can play a crucial role. Polar solvents can stabilize the polar transition state of the oxidative addition, thereby accelerating the reaction.[3][7][8] However, the relationship is not always straightforward, as solvent coordination to the metal center can also impact reactivity.[8]
Transmetalation: In this step, the organic group from the organometallic reagent (in this case, the boronic acid) is transferred to the palladium(II) center. For Suzuki-Miyaura couplings, the presence of a base and often water is crucial for the formation of the reactive boronate species.[3][9] The ability of the solvent to dissolve the inorganic base and facilitate the formation of the active nucleophile is critical for efficient transmetalation.[9][10] Protic solvents or the addition of water can be beneficial in this regard.[3][11]
Reductive Elimination: The final step, where the coupled product is formed and the palladium(0) catalyst is regenerated, can also be influenced by the solvent.[12][13] The solvent's ability to coordinate to the palladium center can affect the ease of reductive elimination.
The interplay of these solvent effects is complex, and the optimal solvent is often a balance of properties tailored to the specific substrates and catalytic system.
A Practical Guide to Solvent Selection for this compound
This compound presents a unique challenge due to its electron-withdrawing chloro and fluoro substituents and the steric hindrance around the boronic acid moiety. A systematic approach to solvent screening is therefore essential to achieve high yields and purity.
Visualizing the Solvent Screening Workflow
The following diagram outlines a logical workflow for a comprehensive solvent screening experiment.
Caption: A streamlined workflow for systematic solvent screening in cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling Solvent Screen
This protocol outlines a general procedure for screening various solvents in the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like G3-XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, THF, 2-MeTHF, DMF, DMAc)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
-
Heating and stirring plate
Procedure:
-
Preparation: In an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and base (2.0 equiv.) to each reaction vial.
-
Solvent Addition: To each vial, add a different anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand (if necessary) in one of the reaction solvents (e.g., toluene). Add the appropriate amount of the catalyst solution to each vial (typically 1-5 mol % Pd).
-
Reaction: Seal the vials and heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction at regular intervals (e.g., 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and yield of the desired product in each reaction using an internal standard by GC-MS or ¹H NMR analysis of the crude product.
Data Interpretation: A Comparative Table
The following table presents hypothetical data from a solvent screening experiment to illustrate how results can be effectively summarized and compared.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| Toluene | 2.4 | 111 | 24 | 85 | 78 |
| 1,4-Dioxane | 2.2 | 101 | 24 | 92 | 88 |
| THF | 7.6 | 66 | 24 | 75 | 65 |
| 2-MeTHF | 6.2 | 80 | 24 | 88 | 82 |
| DMF | 36.7 | 153 | 8 | >99 | 95 |
| DMAc | 37.8 | 165 | 6 | >99 | 97 |
| Water/Toluene (1:1) | - | - | 12 | >99 | 93 |
Analysis of Hypothetical Results:
-
Nonpolar aprotic solvents like toluene and 1,4-dioxane show good to excellent yields, though reaction times may be longer.[2]
-
Ethereal solvents like THF and its greener alternative 2-MeTHF also perform well.[14][15]
-
Polar aprotic solvents such as DMF and DMAc demonstrate significantly faster reaction rates and higher yields, likely due to their ability to dissolve the base and stabilize polar intermediates.[2][3][16]
-
A biphasic system of water and an organic solvent can also be highly effective, as water can facilitate the formation of the active boronate species.[17][18]
Beyond Suzuki-Miyaura: Solvent Considerations in Other Cross-Coupling Reactions
The principles of solvent effects are broadly applicable to other important cross-coupling reactions.
Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, polar aprotic solvents like DMF, DMAc, and NMP are commonly employed.[16][19][20] These solvents are effective at solubilizing the palladium catalyst and the inorganic base often used.
Sonogashira Coupling
The Sonogashira coupling of aryl halides with terminal alkynes presents a challenge for solvent selection due to the diverse nature of the reactants and catalysts.[21] Solvents must effectively dissolve the lipophilic aryl halide, the copper acetylide intermediate, and the palladium complex.[21] DMF is a common choice, but greener alternatives are being explored.[21][22][23]
Buchwald-Hartwig Amination
For the formation of C-N bonds via Buchwald-Hartwig amination, a range of solvents can be used, including ethereal solvents (dioxane, THF), and aromatic solvents (toluene).[10][24][25] The choice of solvent can significantly impact the reaction rate and the tolerance of sensitive functional groups.[10] Greener solvent options like 2-MeTHF and MTBE have been identified as effective replacements for more hazardous solvents.[14][15]
General Catalytic Cycle and Solvent Influence
The following diagram illustrates the general catalytic cycle for cross-coupling reactions and highlights the key steps where the solvent plays a critical role.
Caption: Generalized catalytic cycle for cross-coupling, indicating key solvent-influenced steps.
Conclusion and Future Outlook
The judicious selection of a solvent is a critical determinant for the success of cross-coupling reactions. For a challenging substrate like this compound, a systematic screening of solvents is not merely an optimization step but a necessity. While traditional solvents like DMF and dioxane have proven efficacy, the ongoing drive towards greener and more sustainable chemistry encourages the exploration of alternatives such as 2-MeTHF, CPME, and aqueous systems.[26][27][28][29] A thorough understanding of the fundamental principles governing solvent effects, coupled with a methodical experimental approach, will empower researchers to unlock the full potential of cross-coupling chemistry in their synthetic endeavors.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Oxidative addition - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent‐Dependent Oxidative Addition and Reductive Elimination of H2 Across a Gallium‐Zinc Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. books.lucp.net [books.lucp.net]
- 22. Optimization of solvent-free Sonogashira coupling using high speed ball milling [morressier.com]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 26. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 27. Green Bio-Based Solvents in C-C Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 28. Green Bio-Based Solvents in C-C Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 29. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis using 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
An Application Guide for the Scale-Up Synthesis of Biaryl Scaffolds Utilizing 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl and heteroaryl structures that are prevalent in a multitude of pharmaceutical agents.[1][2] this compound is a highly functionalized and valuable building block in drug discovery, offering chemists a versatile scaffold for creating complex molecular architectures.[3][4] The specific substitution pattern—a chloro group, a fluoro group, and a methoxy group—provides distinct electronic and steric properties that can be leveraged to fine-tune the pharmacological profiles of drug candidates. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the scale-up synthesis of biaryl compounds using this key intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from bench-scale discovery to kilogram-scale production.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material is critical for safe and effective scale-up. This compound is a stable, solid compound, but like all boronic acids, it requires specific handling to ensure its integrity and the safety of the operator.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1072952-18-1 (Representative) | [5] |
| Molecular Formula | C₇H₇BClFO₃ | [6] |
| Molecular Weight | 204.39 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [7] |
Safety and Handling Precautions
While boronic acids are generally less toxic than many organometallic reagents, appropriate safety measures are mandatory, especially at scale.[1]
-
Hazard Identification : This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[7][8][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. When handling large quantities of the powder, use a respirator with a particulate filter (or conduct operations in a ventilated enclosure) to avoid inhalation.[10]
-
Handling : Avoid creating dust. Weigh and transfer the solid in a well-ventilated area or fume hood. Keep containers tightly closed when not in use. Boronic acids can undergo dehydration to form boroxines; storing them in a cool, dry place is essential to maintain their reactivity and stoichiometry.
-
Spill & Disposal : In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.
Core Application: Kilogram-Scale Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application for this boronic acid.[11] The successful transition to a larger scale requires careful consideration of parameters that may be negligible at the bench.[12][13]
Principle of the Reaction
The reaction follows a well-established catalytic cycle involving a palladium catalyst. The key transformations are the oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active catalyst.[2]
Key Considerations for Scale-Up
-
Catalyst Selection & Loading : While many palladium catalysts are effective at the bench, scale-up favors catalysts that are robust, efficient at low loadings, and commercially available in large quantities. Second-generation Buchwald precatalysts (e.g., SPhos-Pd-G2, XPhos-Pd-G3) are often excellent choices due to their air and moisture stability and high activity, which allows for catalyst loadings to be minimized (typically <1 mol%).[12] Reducing catalyst loading is critical for managing costs and minimizing palladium contamination in the final product.
-
Solvent Selection : The choice of solvent is dictated by reagent solubility, reaction temperature, and ease of removal during work-up. A mixture of an organic solvent (like 2-MeTHF, CPME, or toluene) and water is common. Using water with a phase-transfer catalyst can also be an effective and greener alternative.[14]
-
Base Selection : An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used at scale due to their low cost, effectiveness, and ease of removal. Stronger bases like hydroxides can be used but may promote side reactions.
-
Thermal Management : The oxidative addition step can be exothermic. At scale, the high surface-area-to-volume ratio of lab flasks is lost, making heat dissipation a critical safety concern. The reaction temperature must be carefully controlled using a jacketed reactor with an appropriate heating/cooling system. Slow, subsurface addition of reagents can help manage any potential exotherms.
-
Oxygen Exclusion : The active Pd(0) catalyst is sensitive to air.[12] It is imperative to ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the process. This is typically achieved by performing multiple vacuum/inert gas backfill cycles on the reactor.
Detailed Scale-Up Protocol: Synthesis of a Biaryl Intermediate
This protocol describes a representative kilogram-scale synthesis of a biaryl compound via Suzuki-Miyaura coupling.
Reaction: this compound + 2-Bromo-6-methylpyridine → 2-(5-Chloro-2-fluoro-4-methoxyphenyl)-6-methylpyridine
Materials and Equipment
-
Reactants :
-
This compound (1.00 kg, 4.89 mol, 1.0 equiv)
-
2-Bromo-6-methylpyridine (0.93 kg, 5.38 mol, 1.1 equiv)
-
-
Catalyst & Base :
-
SPhos-Pd-G2 (35.1 g, 0.049 mol, 1.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.03 kg, 14.68 mol, 3.0 equiv)
-
-
Solvents :
-
2-Methyltetrahydrofuran (2-MeTHF) (10 L)
-
Deionized Water (5 L)
-
-
Equipment :
-
100 L glass-lined jacketed reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration equipment (e.g., Nutsche filter).
-
Experimental Procedure
-
Reactor Setup & Inerting : Ensure the reactor is clean and dry. Assemble all components and purge the system with nitrogen for at least 30 minutes. Perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.[12]
-
Reagent Charging : To the reactor, charge 2-Bromo-6-methylpyridine (0.93 kg), this compound (1.00 kg), Potassium Carbonate (2.03 kg), and SPhos-Pd-G2 catalyst (35.1 g) under a positive pressure of nitrogen.
-
Solvent Addition : Add the degassed 2-MeTHF (10 L) and degassed deionized water (5 L) to the reactor. Note: Solvents should be degassed beforehand by sparging with nitrogen for at least 1 hour.
-
Reaction Execution :
-
Begin vigorous stirring (e.g., 200-300 RPM) to ensure good mixing of the biphasic system.
-
Heat the reactor jacket to raise the internal temperature of the mixture to 80-85 °C.
-
Maintain the reaction at this temperature and monitor its progress by HPLC/UPLC (e.g., every 2 hours). The reaction is typically complete within 8-12 hours, as indicated by the consumption of the boronic acid starting material (<1% remaining).[13]
-
-
Reaction Work-up & Phase Separation :
-
Once complete, cool the reaction mixture to 20-25 °C.
-
Stop the agitation and allow the layers to separate for 30 minutes.
-
Drain the lower aqueous layer.
-
Add 5 L of deionized water to the reactor, stir for 15 minutes, allow the layers to separate, and drain the aqueous layer. Repeat this wash step.
-
-
Palladium Scavenging (Optional but Recommended) :
-
To the organic layer, add an aqueous solution of a palladium scavenger like L-cysteine (e.g., 5 wt% solution) and stir at 40-50 °C for 2-3 hours to complex residual palladium.[13]
-
Separate and discard the aqueous layer. Wash the organic layer with brine (2 L).
-
-
Solvent Swap & Crystallization :
-
Concentrate the organic (2-MeTHF) layer under reduced pressure.
-
Add a suitable crystallization solvent, such as isopropanol (IPA) or an IPA/heptane mixture (approx. 5-7 L), and continue distillation to remove the remaining 2-MeTHF.
-
Heat the solution to ensure complete dissolution (e.g., ~70 °C).
-
Slowly cool the solution to 0-5 °C over several hours to induce crystallization. A controlled cooling profile is crucial for obtaining a product with high purity and good filterability.[13]
-
-
Isolation and Drying :
-
Filter the resulting slurry through a Nutsche filter.
-
Wash the filter cake with cold (0-5 °C) solvent (e.g., heptane or the crystallization solvent mixture).
-
Dry the product under vacuum at 45-50 °C until a constant weight is achieved.
-
Process Workflow Diagram
Caption: Workflow for kilogram-scale Suzuki-Miyaura coupling.
Troubleshooting Guide for Scale-Up Synthesis
Transitioning to scale often introduces unforeseen challenges. The table below outlines common issues and potential solutions.
Table 2: Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Stalled or Slow Reaction | 1. Inefficient mixing/agitation.2. Insufficient inerting (catalyst deactivation).3. Poor quality of base or boronic acid (e.g., boroxine formation).4. Insufficient temperature. | 1. Increase stirrer speed; check for proper vortex and mixing.2. Review inerting procedure; ensure solvents were properly degassed.3. Use fresh, high-purity reagents. Analyze boronic acid for purity.4. Verify internal temperature probe is accurate and increase jacket temperature if needed. |
| Formation of Homocoupling Byproducts | 1. Oxygen contamination leading to boronic acid homocoupling.2. Catalyst decomposition at high temperatures. | 1. Improve degassing and nitrogen blanketing procedures.2. Ensure reaction temperature does not overshoot the setpoint. |
| Formation of Dehalogenated Byproduct | 1. Presence of protic sources and certain catalyst/ligand combinations.2. Excessive reaction time or temperature. | 1. Ensure the base is not excessively strong (e.g., use K₂CO₃ instead of NaOH).2. Stop the reaction as soon as the starting material is consumed based on HPLC monitoring. |
| Poor Phase Separation | 1. Formation of an emulsion.2. Inappropriate solvent choice. | 1. Add a small amount of brine to the aqueous layer to "break" the emulsion.2. For future batches, consider alternative solvents like CPME which often has better phase separation properties than THF or 2-MeTHF. |
| Product Fails Purity Spec (Post-Crystallization) | 1. Impurities co-crystallizing with the product.2. Inefficient crystallization (e.g., crash cooling).3. Incomplete removal of palladium. | 1. Consider a re-crystallization from a different solvent system or a carbon/silica plug filtration of the solution before crystallization.2. Implement a slower, more controlled cooling curve.3. Ensure the palladium scavenging step is effective or introduce a secondary scavenging step. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting a stalled reaction.
Conclusion
The scale-up of biaryl synthesis using this compound via the Suzuki-Miyaura coupling is a robust and highly valuable transformation in the pharmaceutical industry.[15] Success at a larger scale is not merely an amplification of a lab-scale procedure but requires a dedicated focus on process safety, thermal management, reagent quality, and impurity control. By carefully selecting reaction parameters, implementing robust control strategies, and anticipating potential challenges, development teams can efficiently and safely transition this critical transformation from the bench to production, accelerating the delivery of novel drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1072952-18-1 [amp.chemicalbook.com]
- 6. (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 7. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-クロロ-2-メトキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 12. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, in-depth troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-rich substrate, 5-Chloro-2-fluoro-4-methoxyphenylboronic acid . As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your synthetic workflow.
The unique structure of this compound—with an electron-donating methoxy group and two ortho/meta-halogen substituents—presents specific challenges, primarily a high susceptibility to protodeboronation and potential difficulties in the transmetalation step. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial problems encountered during the reaction.
Q1: My Suzuki coupling reaction has a very low yield or failed completely. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the first step.
-
Catalyst Activity: Ensure your palladium source and phosphine ligand are active. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be successfully reduced in situ.[1] Consider using a modern, air-stable Pd(II) precatalyst (a palladacycle), which is designed to generate the active Pd(0) species reliably.[1]
-
Inert Atmosphere: The presence of oxygen is highly detrimental. It can lead to the oxidative decomposition of your Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid.[1][2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[2]
-
Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can degrade over time, especially if not stored properly.
Q2: I see a significant amount of deboronated starting material (1-chloro-4-fluoro-2-methoxybenzene) in my crude product. What is causing this and how can I prevent it?
A2: You are observing protodeboronation, the single most common side reaction for this type of electron-rich boronic acid.[1] It is the replacement of the -B(OH)₂ group with a hydrogen atom, and it is often accelerated by strong bases and the presence of water.[1][3]
-
Use a Milder Base: Strong bases like NaOH can aggressively promote protodeboronation. Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[1][3]
-
Control Water Content: While a small amount of water can be beneficial for dissolving the base and forming the active boronate species, excess water provides a proton source for protodeboronation.[2][4] If using an aqueous base system, try reducing the water ratio (e.g., Dioxane/H₂O from 4:1 to 10:1). For highly sensitive substrates, switching to strictly anhydrous conditions may be necessary.[3]
-
Protect the Boronic Acid: As a robust solution, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, a MIDA boronate, or a trifluoroborate salt.[2][3] These reagents are more resistant to protodeboronation and slowly release the active boronic acid into the reaction medium.[2]
Q3: My boronic acid is largely unreacted, and I have recovered most of my aryl halide starting material. What does this indicate?
A3: This symptom strongly suggests a problem with the initial oxidative addition step of the catalytic cycle.[3] The palladium catalyst is failing to insert into the carbon-halogen bond of your coupling partner.
-
Aryl Halide Reactivity: The reactivity order for aryl halides is I > Br > OTf >> Cl.[2] Aryl chlorides are notoriously less reactive and require highly active catalyst systems.[2][5]
-
Ligand Choice: For challenging couplings, especially with electron-rich aryl halides or aryl chlorides, the choice of phosphine ligand is critical. Standard ligands like PPh₃ may be insufficient. You need more electron-rich and bulky ligands to promote oxidative addition.[3][6] Buchwald biaryl phosphine ligands such as SPhos or XPhos are specifically designed for this purpose.[3][7] Trialkylphosphines like P(t-Bu)₃ are also highly effective.[8]
In-Depth Troubleshooting Guide
This section explores the key reaction parameters in detail, providing expert rationale and actionable solutions for optimizing your reaction.
The Catalyst System: Palladium Source and Ligand Selection
The heart of the Suzuki reaction is the palladium catalyst. Its efficacy is determined by both the palladium source and the coordinating ligand, which dictates the catalyst's stability and reactivity.
Palladium Source
The choice of palladium precatalyst influences the ease of generating the active Pd(0) species.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These require in situ reduction to Pd(0), which can sometimes be inefficient.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are directly active but can be sensitive to air and degrade upon storage.[9]
-
Modern Palladacycle Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2): These are highly recommended. They are air- and moisture-stable solids that provide a reliable and controlled release of the active Pd(0) catalyst, leading to more reproducible results.[1]
Ligand Selection for a Hindered Substrate
For a sterically demanding and electron-rich boronic acid like this compound, the ligand must be both electron-rich (to facilitate oxidative addition) and bulky (to promote the final reductive elimination step).[6][10]
| Ligand | Class | Key Characteristics & Application |
| SPhos | Biaryl Phosphine | Excellent for hindered and electron-rich substrates. Its high activity can allow for lower reaction temperatures.[7] |
| XPhos | Biaryl Phosphine | A highly active and general ligand, often effective for coupling challenging aryl chlorides.[3] |
| P(t-Bu)₃ | Trialkylphosphine | A very electron-rich and bulky ligand, known to be highly effective for difficult couplings.[8][9] |
| dppf | Bidentate Phosphine | A common and robust ligand, but may be less effective than modern biaryl phosphines for this specific hindered substrate. |
The Base: The Key to Activation and the Source of Side Reactions
The base in a Suzuki coupling plays a multifaceted role: it is essential for activating the boronic acid to form the boronate species needed for transmetalation, but it can also promote the destructive protodeboronation side reaction.[11][12] The choice of base is therefore a critical optimization parameter.[11]
Comparative Analysis of Common Bases
| Base | Strength | Solubility | Typical Use Case & Comments |
| K₃PO₄ | Strong | Moderate | Highly effective and widely used. Often provides a good balance of reactivity. Can be used in aqueous or anhydrous systems.[1][13] |
| Cs₂CO₃ | Strong | High | Very effective, particularly for difficult couplings. Its high cost is a drawback.[3] |
| K₂CO₃ | Moderate | Moderate | A good, milder alternative to K₃PO₄. Often used in aqueous solvent mixtures.[11] |
| KF | Weak | High | A very mild base, often used specifically to minimize protodeboronation with sensitive boronic acids.[1][9] |
| NaOH, KOH | Very Strong | High | Not recommended for this substrate. These strong hydroxides significantly accelerate protodeboronation.[1] |
Solvent System and Temperature
The solvent system influences the solubility of reagents and the rate of competing reaction pathways.
-
Common Solvents: Aprotic polar solvents are standard. Mixtures of 1,4-Dioxane/H₂O, THF/H₂O, or Toluene/H₂O are frequently used.[3][14] The water is added to solubilize the inorganic base.[4]
-
Managing Water: As discussed, water can promote protodeboronation. A good starting point is a 10:1 ratio of organic solvent to water. If protodeboronation persists, consider using a polar aprotic solvent like DME with a completely anhydrous base like finely powdered K₃PO₄.[2]
-
Temperature: Suzuki couplings are typically heated (80-110 °C) to overcome activation barriers.[3] However, elevated temperatures can also accelerate boronic acid decomposition.[3] If your catalyst system is highly active (e.g., using SPhos), you may be able to achieve good conversion at a lower temperature (e.g., 60-80 °C), which will help preserve your sensitive boronic acid.[7]
Visualizing the Process
Understanding the catalytic cycle and the troubleshooting logic can help diagnose problems more effectively.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
Validated Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization may still be required for your specific aryl halide coupling partner.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a standard starting point and should be optimized for specific substrates.[3]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for Boronic Acid Protection (Diethanolamine Adduct Formation)
If protodeboronation is intractable, converting the boronic acid to a more stable diethanolamine adduct can be highly effective.[1]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will typically form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preventing protodeboronation of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for 5-Chloro-2-fluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we address the common and often frustrating side reaction of protodeboronation, providing in-depth, field-tested solutions and troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is my this compound particularly susceptible to it?
A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of 1-chloro-4-fluoro-2-methoxybenzene as a byproduct.[1] This reaction essentially destroys your starting material, leading to lower yields of the desired cross-coupled product.
The susceptibility of this compound stems from its electronic properties. The 4-methoxy group is strongly electron-donating, which increases the electron density on the aromatic ring. This increased electron density makes the ipso-carbon (the carbon attached to the boron) more susceptible to electrophilic attack by a proton source (like water), which is the key step in protodeboronation.[2][3][4] This effect is particularly pronounced under both acidic and basic conditions, which are common in Suzuki-Miyaura coupling reactions.[1][5]
dot digraph "Protodeboronation_Susceptibility" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
subgraph "cluster_Molecule" { label="this compound"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Molecule [label="Aromatic Ring\n(C-B bond)"]; }
subgraph "cluster_Factors" { label="Influencing Factors"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; EDG [label="4-Methoxy Group\n(Electron-Donating)"]; EWG1 [label="2-Fluoro Group\n(Electron-Withdrawing)"]; EWG2 [label="5-Chloro Group\n(Electron-Withdrawing)"]; }
subgraph "cluster_Outcome" { label="Outcome"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome [label="Increased Susceptibility\nto Protodeboronation"]; }
EDG -> Molecule [label="Increases e- density\nat ipso-carbon", color="#34A853", fontcolor="#34A853"]; Molecule -> Outcome [color="#EA4335"]; EWG1 -> Molecule [label="Decreases e- density\n(less impact than OMe)", color="#4285F4", fontcolor="#4285F4"]; EWG2 -> Molecule [label="Decreases e- density\n(less impact than OMe)", color="#4285F4", fontcolor="#4285F4"]; } mend Caption: Electronic factors influencing protodeboronation susceptibility.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 1-chloro-4-fluoro-2-methoxybenzene. Is this definitively from protodeboronation?
A: Yes, that is the expected mass for the protodeboronated byproduct. This is a strong indicator that your boronic acid is decomposing under the reaction conditions. To confirm, you can analyze your crude reaction mixture by LC-MS or GC-MS and compare the retention time and mass spectrum to an authentic standard of 1-chloro-4-fluoro-2-methoxybenzene if available. This side reaction directly competes with your desired Suzuki-Miyaura coupling.
dot digraph "Reaction_Pathways" { graph [splines=true, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
Start [label="this compound\n+ Aryl Halide", fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_Desired" { label="Desired Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura Coupling"]; Product [label="Desired Biaryl Product"]; Suzuki -> Product; }
subgraph "cluster_Undesired" { label="Undesired Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonation [label="Protodeboronation\n(H+ source)"]; Byproduct [label="1-chloro-4-fluoro-2-methoxybenzene"]; Protonation -> Byproduct; }
Start -> Suzuki [label="Pd Catalyst, Base", color="#34A853"]; Start -> Protonation [label="H₂O, Acid, or Base", style=dashed, color="#EA4335"]; } mend Caption: Competing Suzuki coupling and protodeboronation pathways.
Q3: How does my choice of base impact the rate of protodeboronation?
A: The choice of base is critical. Protodeboronation can be catalyzed by both acid and base.[1] In the context of Suzuki coupling, which requires a base for the catalytic cycle, the situation is nuanced.
-
Strong Aqueous Bases (e.g., NaOH, KOH, Ba(OH)₂): These can accelerate protodeboronation significantly. The base promotes the formation of the boronate species [ArB(OH)3]−, which is the active species in the desired transmetalation step but is also highly susceptible to protonolysis by water.[6][7] At high pH (>10), the rate of protodeboronation for some boronic acids increases dramatically.[5]
-
Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF): These are generally safer options. They are strong enough to facilitate the catalytic cycle but often result in a lower concentration of the highly reactive boronate at any given time, thereby suppressing the protodeboronation pathway. Tripotassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates.[8]
-
Anhydrous Conditions: Using anhydrous solvents with a soluble, non-hydroxide base like potassium trimethylsilanolate (TMSOK) can effectively shut down the water-mediated protodeboronation pathway.[9]
| Base Type | Example(s) | Risk of Protodeboronation | Recommendation |
| Strong Hydroxide | NaOH, KOH, Ba(OH)₂ | High | Avoid for this substrate if possible. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate | A good starting point, but monitor for byproduct. |
| Phosphates | K₃PO₄ | Low to Moderate | Highly recommended for sensitive substrates. |
| Fluorides | KF, CsF | Low | Can be effective, especially in less polar solvents. |
| Anhydrous Organic | TMSOK | Very Low | Excellent for strictly anhydrous conditions.[9] |
Q4: Can I mitigate protodeboronation by simply lowering the reaction temperature?
A: Yes, lowering the temperature is a primary and highly effective strategy.[8] Protodeboronation, like most chemical reactions, has a kinetic profile that is temperature-dependent. The desired Suzuki coupling is often accelerated by a highly active palladium catalyst, allowing the reaction to proceed at a much faster rate than the background protodeboronation.
By lowering the temperature (e.g., from 100 °C to 60 °C or even room temperature), you can often find a window where the catalytic coupling is still efficient while the undesired protodeboronation is significantly slowed.[8] This requires the use of a highly active catalyst system (e.g., a Pd(0) source with an electron-rich phosphine ligand) to ensure the desired reaction proceeds in a reasonable timeframe.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues with protodeboronation.
dot digraph "Troubleshooting_Workflow" { graph [splines=true, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
Problem [label="High Level of Protodeboronation\n(>10% byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Is Reaction Temp > 80°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Lower Temp to 50-60°C.\nUse highly active catalyst.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Are you using a\nstrong, aqueous base\n(e.g., NaOH, KOH)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Switch to a milder base\n(e.g., K₃PO₄ or Cs₂CO₃).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Is the reaction time\nexcessively long (>12h)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3 [label="Increase catalyst loading.\nConsider anhydrous conditions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Problem Solved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Problem -> Cause1; Cause1 -> Sol1 [label="Yes"]; Cause1 -> Cause2 [label="No"]; Cause2 -> Sol2 [label="Yes"]; Cause2 -> Cause3 [label="No"]; Cause3 -> Sol3 [label="Yes"]; Sol1 -> Success; Sol2 -> Success; Sol3 -> Success; } mend Caption: A systematic workflow for troubleshooting protodeboronation.
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Under Aqueous Conditions
This protocol is designed to maximize the yield of the desired product while minimizing protodeboronation by using a mild base and moderate temperature.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
This compound (1.2 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) or a pre-formed Pd-SPhos catalyst
-
Tripotassium phosphate (K₃PO₄) (2.5 equiv.), finely ground
-
Degassed 1,4-Dioxane and Degassed Water (e.g., 10:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, this compound, K₃PO₄, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath at 60-70 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC, or LC-MS every 1-2 hours. The reaction is often complete within 2-6 hours. Avoid unnecessarily long reaction times.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability
For particularly challenging couplings where protodeboronation remains an issue, converting the boronic acid to its corresponding pinacol ester can dramatically increase stability.[10][11][12] The ester acts as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the unstable free acid low.[1][13]
Procedure for Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling reaction using the protocol described above.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Suzuki Reaction Products from 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Suzuki reaction products derived from 5-Chloro-2-fluoro-4-methoxyphenylboronic acid. The unique electronic and steric properties of this boronic acid can present specific challenges in product purification. This guide is designed to offer practical, field-proven insights to overcome these hurdles.
I. Understanding the Core Challenges
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceutical development.[1][2] However, the purification of the desired product from a complex reaction mixture is often the most challenging step. When using this compound, specific impurities can arise due to its chemical nature.
Common Impurities in Suzuki Reactions:
| Impurity Type | Description | Common Cause |
| Unreacted Starting Materials | Residual this compound and the aryl halide partner. | Incomplete reaction, suboptimal reaction conditions. |
| Homocoupled Products | Dimerization of the boronic acid or the aryl halide. | Presence of oxygen, use of Pd(II) catalyst sources without a pre-reduction step.[3][4] |
| Protodeborylation Product | Replacement of the boronic acid group with a hydrogen atom. | Particularly prevalent with electron-rich or sterically hindered boronic acids, often accelerated by water and palladium catalysts.[5] |
| Boronic Acid-Derived Byproducts | Boroxines (cyclic trimers of boronic acids) and other oxidation products.[6] | Can form during the reaction or upon storage of the boronic acid. |
| Catalyst Residues | Palladium complexes and ligands (or their oxides). | Incomplete removal during workup. |
The electron-withdrawing fluorine and chlorine atoms on the phenyl ring of this compound influence its reactivity and the polarity of the resulting products and impurities, which can complicate standard purification procedures.[7]
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the purification of Suzuki reaction products involving this compound.
Q1: My primary purification via column chromatography is failing to separate my product from a persistent impurity. What could it be and what should I do?
A1: This is a frequent challenge. The impurity is likely a homocoupled product of your boronic acid or unreacted starting material, which may have a similar polarity to your desired biaryl product.
Troubleshooting Steps:
-
Vary the Solvent System: If you are using a standard hexane/ethyl acetate system, the polarity might not be selective enough.[8] Try a different solvent system, such as dichloromethane/methanol or toluene/acetone, to alter the selectivity of the separation.[9] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly change the retention factor of certain impurities.[8]
-
Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica gel for your column chromatography.
-
Recrystallization: This is a powerful technique if your product is a solid.[10] The key is to find a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
Q2: I'm observing a significant amount of the homocoupled dimer of this compound in my crude reaction mixture. How can I prevent this?
A2: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[3][4]
Preventative Measures:
-
Thoroughly Degas Your Reaction Mixture: Before adding the palladium catalyst, ensure your solvent and reaction setup are thoroughly degassed. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using a freeze-pump-thaw technique.
-
Use a Pd(0) Catalyst Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes lead to homocoupling.[3] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[4]
Q3: How can I effectively remove unreacted this compound from my product?
A3: Unreacted boronic acid can be a persistent impurity. Several methods can be employed for its removal.
Removal Strategies:
-
Aqueous Basic Wash: A common and effective method is to wash the organic layer during workup with an aqueous base solution (e.g., 1-2 M NaOH).[9] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
-
Scavenger Resins: For more stubborn cases, scavenger resins can be highly effective.[11][12] Resins functionalized with diol groups, such as SiliaBond Diol, can selectively bind to the boronic acid, which can then be removed by simple filtration.[11]
-
Derivatization and Extraction: In some instances, the impure product can be treated with a base, and the resulting salt can be separated by solvent extraction. Subsequent acidification can then regenerate the pure product.[13]
Q4: My final product is contaminated with palladium residues. What is the best way to remove them?
A4: Palladium contamination is a critical issue, especially in pharmaceutical applications.
Palladium Removal Techniques:
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove precipitated palladium black.[14]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: Silica-based metal scavengers, such as those with thiol or amine functionalities, are highly efficient at removing trace amounts of palladium.
III. Experimental Protocols
Protocol 1: Standard Aqueous Workup for Boronic Acid Removal
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M aqueous NaOH solution (2 x 50 mL).
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product for further purification.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., a low polarity mixture of hexanes and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with a low polarity eluent.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of a Suzuki reaction product.
Caption: A generalized workflow for Suzuki product purification.
This second diagram illustrates the decision-making process when encountering common purification challenges.
Caption: Decision tree for troubleshooting purification issues.
V. References
-
BenchChem. (n.d.). Removal of boron-containing byproducts from reactions. Retrieved from 11
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from 5
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from --INVALID-LINK--
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. Retrieved from 12
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from --INVALID-LINK--
-
Reddit. (2018). Suzuki purification problem. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from --INVALID-LINK--
-
Blogger. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from --INVALID-LINK--
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki-Miyaura Coupling: The Role of 5-Chloro-2-Fluorophenylboronic Acid. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from --INVALID-LINK--
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
optimizing catalyst loading for 5-Chloro-2-fluoro-4-methoxyphenylboronic acid reactions
Answering the user's request.## Technical Support Center: Optimizing Catalyst Loading for 5-Chloro-2-fluoro-4-methoxyphenylboronic acid Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. Here, we address the specific challenges and optimization strategies for reactions involving This compound , a substrate characterized by a unique combination of steric and electronic properties. Our goal is to provide you with the causal reasoning behind experimental choices, enabling you to troubleshoot effectively and optimize your synthetic routes.
Introduction: Understanding the Substrate
This compound is an electron-rich arylboronic acid due to the activating methoxy group. However, the presence of an ortho-fluoro substituent introduces significant steric hindrance and alters the electronic landscape. This combination can lead to challenges in achieving high-yield couplings, often manifesting as low conversion rates, catalyst deactivation, or the formation of undesirable side products. Optimizing the palladium catalyst system is therefore critical for success.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, proceeding through a well-established catalytic cycle involving a Pd(0) species.[1] The key steps are oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the efficiency of both the transmetalation and reductive elimination steps can be highly dependent on the catalyst, ligand, base, and solvent system employed.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered during the optimization process, starting with baseline recommendations and progressing to advanced troubleshooting.
Q1: I am starting a new project with this compound. What are the recommended initial screening conditions?
A1: For a challenging substrate like this, starting with a robust and well-defined catalyst system is crucial. Avoid traditional, less active catalysts like Pd(PPh₃)₄ in initial screens, as they often fail with hindered substrates. We recommend beginning with a modern Buchwald-type precatalyst, which readily generates the active monoligated Pd(0) species required for efficient catalysis.[2]
Recommended Starting Point:
| Component | Recommendation | Rationale |
| Aryl Halide Partner | 1.0 equiv | The limiting reagent. Reactivity order is I > Br > OTf >> Cl.[3] |
| Boronic Acid | 1.2–1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | A highly active, air- and moisture-stable precatalyst effective for hindered substrates.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) | Moderately strong, non-nucleophilic bases are effective. They activate the boronic acid to the more reactive boronate species.[5][6] |
| Solvent System | 1,4-Dioxane / H₂O (10:1) | A common, effective biphasic system that helps dissolve both organic substrates and the inorganic base.[1][7] |
| Temperature | 80–110 °C | A good starting range to ensure sufficient energy for the catalytic cycle. |
Q2: My reaction has stalled, showing low or no conversion. What is the first troubleshooting step?
A2: Before adjusting catalyst loading, it is essential to verify the integrity of the core reaction parameters. In over 90% of cases, failed reactions are due to correctable setup errors rather than a fundamentally flawed catalytic system. Follow this logical workflow to diagnose the issue.
// Nodes Start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInert [label="Verify Inert Atmosphere & Reagent Quality\n(Degassed Solvents, Dry Base, Active Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Assess Catalyst / Ligand Activity\n(Use fresh, reliable source)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Evaluate Base & Solvent\n(Is the base finely powdered? Is the solvent system appropriate?)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Increase Temperature\n(e.g., from 80°C to 110°C)", fillcolor="#FBBC05", fontcolor="#202124"]; ScreenSystem [label="Screen Alternative Catalyst Systems\n(Change Ligand and/or Pd Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckInert [label="Start Here"]; CheckInert -> CheckCatalyst [label="Issue Persists"]; CheckCatalyst -> CheckBase [label="Issue Persists"]; CheckBase -> OptimizeTemp [label="Issue Persists"]; OptimizeTemp -> ScreenSystem [label="Issue Persists"]; ScreenSystem -> Success [label="Problem Solved"];
// Edges leading to success CheckInert -> Success [label="Problem Solved", style=dashed, color="#5F6368"]; CheckCatalyst -> Success [label="Problem Solved", style=dashed, color="#5F6368"]; CheckBase -> Success [label="Problem Solved", style=dashed, color="#5F6368"]; OptimizeTemp -> Success [label="Problem Solved", style=dashed, color="#5F6368"]; }
Key Areas to Verify:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed and the reaction vessel was properly purged with argon or nitrogen.[8]
-
Reagent Quality: Boronic acids can degrade over time. Use a fresh, high-purity source. Ensure your base is finely powdered and anhydrous, as its physical state significantly impacts reactivity.[8]
-
Catalyst Activity: Palladium precatalysts, especially older ones, can lose activity. Use a catalyst from a reliable, recently opened container.[4]
Q3: I have good initial conversion, but I want to optimize the catalyst loading for cost-effectiveness. What is the best strategy?
A3: Optimizing catalyst loading is a crucial step for process development. The goal is to find the lowest possible catalyst concentration that maintains a high yield and acceptable reaction time. This is often measured by the Turnover Number (TON), which is the moles of product formed per mole of catalyst.
Systematic Approach to Reducing Catalyst Loading:
-
Establish a Baseline: First, achieve >95% yield using the initial 1-2 mol% loading. This is your benchmark.
-
Incremental Reduction: Once the reaction is robust, begin systematically lowering the catalyst loading in a series of parallel experiments.
-
Monitor Reaction Kinetics: A lower catalyst loading will naturally slow the reaction. Monitor each experiment over time (e.g., by LC-MS) to determine the time required to reach completion. A reaction that finishes in 2 hours at 1 mol% might take 8 hours at 0.1 mol%, which may still be acceptable.
Example Catalyst Loading Screen:
| Experiment | Catalyst Loading (mol%) | Expected Outcome | Action |
| 1 (Control) | 1.0 | >95% yield in 2h | Benchmark established. |
| 2 | 0.5 | >95% yield in 4h | Successful reduction. Proceed lower. |
| 3 | 0.1 | >95% yield in 12h | Potentially optimal for overnight runs. |
| 4 | 0.05 | 80% yield after 24h | Incomplete. 0.1 mol% is the likely optimum. |
For particularly challenging couplings, such as with aryl chlorides, you may need to increase catalyst loading to 3-5 mol% initially before attempting optimization.[8]
Q4: My reaction is producing a significant amount of a homocoupled biaryl from the boronic acid. How can I prevent this?
A4: Boronic acid homocoupling is a common side reaction, particularly with electron-rich boronic acids. It is often, though not exclusively, caused by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the undesired product.[9][10]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is sparged with argon or nitrogen for at least 30 minutes before use. Use a robust "evacuate-and-backfill" cycle (at least 3x) on your reaction vessel.
-
Use a Pd(0) Source or Efficient Precatalyst: Start with a catalyst that rapidly generates the active Pd(0) species. This ensures the cross-coupling pathway is initiated quickly, outcompeting the side reaction. Buchwald precatalysts are excellent for this.[8]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed for a 1 mmol scale reaction.
-
Vessel Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere Setup: Seal the vial with a septum cap. Puncture the septum with an inlet needle connected to an argon or nitrogen line and an outlet needle. Purge the vessel with inert gas for 10 minutes.
-
Catalyst Addition: While maintaining a positive flow of inert gas, quickly remove the cap and add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Reseal the vial immediately.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)L-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)L-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for labels ArX [label="Ar-X", shape=plaintext]; ArBOH2 [label="Ar'B(OH)3⁻", shape=plaintext]; ArAr [label="Ar-Ar'", shape=plaintext];
// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII; PdII -> Transmetal [dir=none]; Transmetal -> PdII_Ar; PdII_Ar -> RedElim [dir=none]; RedElim -> Pd0;
// Input/Output Edges ArX -> OxAdd [label="Aryl Halide"]; ArBOH2 -> Transmetal [label="Activated Boronate"]; RedElim -> ArAr [label="Product"]; }
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 5-Chloro-2-fluoro-4-methoxyphenylboronic acid in cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of water in a Suzuki-Miyaura coupling reaction?
Water is often a critical, yet misunderstood, component in Suzuki-Miyaura couplings. Its primary role is to facilitate the crucial transmetalation step. The reaction requires a base to activate the boronic acid, converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻).[1] This process is significantly accelerated in the presence of water, which helps to dissolve inorganic bases (like K₂CO₃ or K₃PO₄) and participates in the formation of a μ-hydroxo-bridged palladium complex, a key intermediate for transmetalation.[2][3]
However, water's role is a delicate balance. While essential for activation, excess water can lead to detrimental side reactions.[4] Some modern protocols even utilize water as the bulk solvent, leveraging micellar catalysis to solubilize organic reagents, which presents an environmentally friendly alternative but requires specific surfactants and conditions.[3][5]
Q2: How does the specific structure of this compound influence its behavior in aqueous coupling reactions?
The electronic nature of your specific boronic acid is paramount. This compound possesses two electron-withdrawing halogens (Cl and F) on the aromatic ring. This has two major consequences:
-
Increased Lewis Acidity: The electron-withdrawing groups increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species.
-
Increased Susceptibility to Protodeboronation: The C-B bond is polarized and weakened. Under aqueous basic conditions, particularly at elevated temperatures, this makes the boronic acid highly susceptible to protodeboronation—an undesired side reaction where the boronic acid moiety is cleaved and replaced with a hydrogen atom from the solvent.[6][7][8] This is a primary failure mode for couplings involving electron-deficient boronic acids.
Q3: What are the main detrimental effects of using too much water in my reaction?
Excessive water can compromise the reaction through several pathways:
-
Accelerated Protodeboronation: As mentioned above, this is the most significant issue for electron-deficient boronic acids like the one .[6][7]
-
Catalyst Decomposition: High concentrations of water and base can lead to the formation of inactive palladium hydroxides or palladium black precipitation.
-
Ligand Hydrolysis: Certain phosphine ligands, especially those that are electron-deficient, can be susceptible to hydrolysis under harsh aqueous basic conditions.
-
Solubility Issues: While water helps dissolve the base, it can cause your organic coupling partner or product to precipitate out of the organic phase, hindering the reaction rate.
Q4: Is it possible to run this coupling under completely anhydrous conditions to avoid these issues?
While theoretically possible, running Suzuki couplings under strictly anhydrous conditions presents its own set of challenges. The activation of the boronic acid by the base is often significantly slower without water.[9] Some anhydrous protocols exist, but they typically require very strong, non-hydroxide bases (e.g., CsF, KOtBu) and rigorously dried solvents. For many systems, a carefully controlled amount of water is not a problem to be avoided, but a parameter to be optimized.
Troubleshooting Guide
This section addresses specific experimental failures in a "Problem/Cause/Solution" format.
Problem 1: Low to No Yield of the Desired Coupled Product
This is the most common issue and can stem from several root causes.
Possible Cause A: Inefficient Transmetalation
The aryl group is not being efficiently transferred from the boron to the palladium catalyst. This is often an issue of improper boronic acid activation.
-
Solution/Recommendation:
-
Optimize Water Content: The ideal solvent system is often a biphasic mixture. Start with a 10:1 to 4:1 ratio of an organic solvent (e.g., Dioxane, THF, Toluene) to water.
-
Select a Stronger Base: For electron-deficient boronic acids, standard bases like Na₂CO₃ may be insufficient. Use stronger bases like K₃PO₄ or Cs₂CO₃, which are more effective at promoting boronate formation.[10]
-
Increase Temperature: If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C, but be mindful that this can also accelerate decomposition pathways.[10]
-
Possible Cause B: Protodeboronation of the Starting Material
You are observing the formation of 1-chloro-4-fluoro-2-methoxybenzene alongside unreacted aryl halide. This indicates your boronic acid is degrading before it can couple.
-
Solution/Recommendation:
-
Convert to a Boronate Ester: The most robust solution is to protect the boronic acid as a more stable boronate ester, such as a pinacol ester (Bpin). These esters are significantly more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to generate the active boronate.[2] See Protocol 2 for a standard procedure.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent is consumed. Prolonged heating dramatically increases the likelihood of protodeboronation.
-
Use Milder Bases: Test weaker bases like KF or K₂CO₃, which may provide a better balance between activation and decomposition.[1]
-
Possible Cause C: Catalyst Deactivation
The reaction starts but then stalls, or you observe significant palladium black precipitation.
-
Solution/Recommendation:
-
Rigorous Degassing: Oxygen is a poison to the Pd(0) catalyst, leading to oxidation and the formation of homocoupled byproducts.[2][10] Ensure all solvents (including the water) and the reaction vessel are thoroughly degassed. See Protocol 3 for proper technique.
-
Use Modern Pre-catalysts: Instead of older sources like Pd(PPh₃)₄, use modern, air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed for controlled activation and offer greater stability and efficiency.[10]
-
Problem 2: Significant Formation of a Homocoupled Biaryl Byproduct
You observe the formation of a symmetrical biaryl derived from your boronic acid.
-
Possible Cause: This side reaction is primarily driven by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species that form when the catalyst is oxidized.[2]
-
Solution/Recommendation: The solution is identical to Possible Cause C above: meticulous degassing of all reagents and the reaction setup is non-negotiable. Ensure your inert gas (Argon or Nitrogen) is of high purity.
Data & Condition Summary
For a challenging substrate like this compound, consider the following starting points for optimization:
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Source | Buchwald G3/G4 Pre-catalysts (e.g., XPhos Pd G3) | Highly active, air-stable, and reliable for electron-deficient substrates.[10] |
| Ligand | Buchwald-type (e.g., SPhos, XPhos) | Electron-rich, bulky phosphines that promote both oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-hydroxide bases that effectively promote boronate formation without introducing excess hydroxide ions.[10][11] |
| Solvent System | Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1 v/v) | Provides a good balance of solubility for reagents and facilitates base-mediated activation. |
| Temperature | 80–110 °C | Start lower and increase if necessary. Monitor for decomposition. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling.[2] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle, highlighting water's role in activating the boronic acid.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common Suzuki coupling failures.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with high-purity argon or nitrogen. Repeat this cycle three times.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required.
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) and degassed water via syringe in the desired ratio (e.g., 10:1), to achieve a final concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Pinacol Ester (Bpin)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like THF or Toluene.
-
Drying: Add anhydrous MgSO₄ or Na₂SO₄ to act as a water scavenger.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete conversion of the boronic acid.
-
Isolation: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the coupling reaction without further purification.
Protocol 3: Solvent Degassing (Freeze-Pump-Thaw Method)
-
Freeze: Place the solvent in a robust flask with a sidearm and stopcock. Freeze the solvent completely using a liquid nitrogen bath.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed. After the final thaw, backfill the flask with inert gas.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Reactivity of 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when using 5-Chloro-2-fluoro-4-methoxyphenylboronic acid in synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, our goal is to combine mechanistic understanding with practical, field-proven solutions to help you overcome reactivity issues and achieve optimal results.
Understanding the Substrate: A Unique Reactivity Profile
This compound is a valuable building block, but its reactivity is governed by a complex interplay of electronic and steric effects. The ortho-fluoro and meta-chloro substituents are electron-withdrawing, which increases the Lewis acidity of the boron center but also renders the molecule susceptible to certain side reactions. Conversely, the para-methoxy group is electron-donating. This substitution pattern leads to a nuanced reactivity profile that often requires tailored reaction conditions compared to simpler arylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the primary factors I should investigate?
Low yields with this substrate often trace back to a few critical areas. A systematic check of your reaction parameters is the most effective first step.
-
Catalyst and Ligand Inactivity: The Pd(0) active species may not be generating efficiently or could be deactivating. Ensure your palladium source and phosphine ligands are fresh, as phosphines are prone to oxidation.[1] For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be slow, especially for electron-deficient boronic acids.[2][3] This step is often rate-limiting and requires careful optimization of the base and solvent system.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1] Electron-deficient arylboronic acids are particularly susceptible to this pathway, which consumes your starting material.[2]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4][5] Ensure solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).
Below is a logical workflow to diagnose and address low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Q2: I suspect protodeboronation is the main issue. How can I mitigate this side reaction?
Protodeboronation is a common challenge with electron-deficient boronic acids and is often promoted by harsh bases and the presence of water.[2]
Causality: The base required to activate the boronic acid for transmetalation can also facilitate the cleavage of the C–B bond. Water often serves as the proton source for this undesired reaction.
Strategies to Minimize Protodeboronation:
-
Choice of Base: Avoid strong, highly aqueous bases like NaOH. Milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often more effective as they are strong enough to promote the catalytic cycle but less likely to induce rapid protodeboronation.[2]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water can be a primary culprit.[1] For sensitive substrates, employing strictly anhydrous conditions can be beneficial.
-
Convert to a More Stable Derivative: This is one of the most robust strategies. Converting the boronic acid to a potassium aryltrifluoroborate salt (ArBF₃K) or a boronate ester (e.g., pinacol, neopentyl glycol) significantly increases stability.[1][2] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid/boronate species into the reaction, keeping its standing concentration low.
Q3: What are the optimal catalyst and ligand systems for coupling this boronic acid?
The electron-withdrawing nature and potential steric hindrance from the ortho-fluoro group mean that a highly active catalyst system is required.
Causality: Standard phosphine ligands like PPh₃ often do not provide the necessary electron density and steric bulk to facilitate the key oxidative addition and reductive elimination steps with challenging substrates.
Recommended Systems:
-
Buchwald Ligands: These are electron-rich, bulky biaryl phosphine ligands designed for difficult couplings. Ligands like SPhos and XPhos are excellent choices as they accelerate the rate-limiting steps of the catalytic cycle.[2][4]
-
Palladium Pre-catalysts: Instead of using separate Pd sources and ligands (e.g., Pd(OAc)₂ + ligand), modern pre-catalysts are more reliable. Pre-catalysts like XPhos Pd G3 are air-stable, ensure a 1:1 Pd:Ligand ratio, and generate the active Pd(0) species efficiently and reproducibly.[4]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (or other G3 Pre-catalyst) | Air-stable, reliable generation of active Pd(0)L species.[4] |
| Ligand | SPhos, XPhos, or similar Buchwald ligand | Bulky and electron-rich; promotes oxidative addition and reductive elimination.[2][6] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong enough for activation, but minimizes protodeboronation.[2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene | Common, effective solvent systems for these types of couplings.[4] |
Q4: How does the base choice mechanistically influence the reaction?
The base plays a crucial, multi-faceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid to facilitate transmetalation.[7][8]
Mechanism: The base reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻).[8] This negatively charged boronate has a higher tendency to transfer its organic group to the electropositive palladium center in the transmetalation step, thereby accelerating the catalytic cycle.[7][9]
Caption: Role of the base in activating the boronic acid for transmetalation.
However, an excessively strong or hydroxyl-containing base can also promote unwanted side reactions like protodeboronation or catalyst degradation. The ideal base is one that efficiently forms the boronate without causing these issues. Finely powdered K₃PO₄ and Cs₂CO₃ are often preferred because they are effective but have limited solubility, which can moderate their reactivity.[2]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern Buchwald pre-catalyst system designed for challenging substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 pre-catalyst (1–2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve approx. 0.1 M concentration relative to the limiting reagent) via syringe.[2]
-
Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion to Potassium Aryltrifluoroborate Salt
This procedure creates a highly stable, crystalline, and easy-to-handle alternative to the boronic acid.
-
Dissolution: In a plastic vial, dissolve this compound (1.0 equiv) in methanol.
-
KHF₂ Addition: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the potassium aryltrifluoroborate salt will form.
-
Isolation: Isolate the solid by vacuum filtration.
-
Drying: Wash the solid with cold water, followed by a cold organic solvent (e.g., diethyl ether), and dry under vacuum. The resulting ArBF₃K salt can be used directly in Suzuki coupling reactions, typically with a base like K₂CO₃ or Cs₂CO₃.
Caption: Decision workflow for using the boronic acid vs. a stable derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. wwjmrd.com [wwjmrd.com]
removing palladium residues from 5-Chloro-2-fluoro-4-methoxyphenylboronic acid reactions
Topic: Strategies for Removing Palladium Residues from Reactions Involving 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] When using reagents like this compound to synthesize complex molecules, particularly active pharmaceutical ingredients (APIs), the removal of residual palladium is not just a matter of product purity—it is a critical regulatory and safety requirement.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products, with palladium typically limited to parts-per-million (ppm) levels due to its potential toxicity.[2][4]
This guide provides a comprehensive framework for diagnosing, troubleshooting, and resolving palladium contamination issues in products derived from this compound, ensuring that your final compound meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my API so important? Residual palladium can compromise the safety and stability of the final drug product. More importantly, regulatory agencies mandate strict control of elemental impurities. For orally administered drugs, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[2][4] Failure to meet these limits will prevent regulatory approval.
Q2: What are the most common forms of palladium contamination after a reaction? Palladium can exist in various states post-reaction, including soluble Pd(II) species, colloidal Pd(0) nanoparticles, and palladium complexed with ligands (e.g., phosphines). The form of the palladium residue dictates the most effective removal strategy.
Q3: What are the primary methods for palladium removal? The main strategies fall into three categories:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. This includes activated carbon and functionalized silica gels (scavengers).[1][2]
-
Chelation & Extraction: Using a soluble chelating agent to bind the palladium, followed by an extraction or crystallization step to remove the metal complex.[2]
-
Crystallization: Purifying the final product through recrystallization can sometimes effectively purge palladium impurities, though this is often insufficient on its own.[1][5]
Q4: How do I choose the best palladium removal method? The optimal method depends on several factors: the nature of your product (solubility, stability), the solvent system, the cost, the scale of the reaction, and the required final palladium concentration. A screening approach, where multiple scavengers are tested on a small scale, is highly recommended to identify the most efficient method for your specific process.[5][6]
Q5: How can I accurately measure palladium concentration? Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace metal residues in APIs due to its high sensitivity and accuracy.[7][8][9][10] For process development and screening, faster methods like fluorescent detection kits can also be employed to assess the relative efficiency of different scavenging methods before final validation with ICP-MS.[7][9]
Troubleshooting Guide: From Contamination to Compliance
This section provides a systematic approach to addressing palladium contamination when it exceeds the acceptable limit after initial product work-up.
Problem: Initial Analysis Shows High Palladium Levels (>100 ppm)
High palladium levels after standard aqueous washes and extraction are common. The key is to select a targeted removal strategy rather than relying on repeated, non-specific purifications.
Workflow for Palladium Scavenging Optimization
The following decision tree illustrates a logical workflow for selecting and implementing a palladium removal strategy.
Caption: Decision workflow for selecting and optimizing a palladium scavenger.
Detailed Experimental Protocols
The following protocols are generalized starting points. Always perform a small-scale screening experiment to determine the optimal conditions for your specific product and process stream.
Protocol 1: Activated Carbon Treatment (Batch Process)
Activated carbon is a cost-effective, non-specific adsorbent.[11][12] It is particularly effective at removing palladium colloids (Pd(0)). However, its high surface area can lead to the adsorption of the desired product, potentially reducing yield.[2]
-
Preparation: Dissolve the crude product (post-workup) in a suitable organic solvent (e.g., THF, Ethyl Acetate, Methanol) to a concentration of 5-10 volumes (e.g., 1 g in 5-10 mL).
-
Scavenging: Add 5-20 wt% of activated carbon (e.g., Darco KB-B) relative to the crude product mass.
-
Incubation: Stir the slurry at a controlled temperature, typically between 40-60 °C, for 2-18 hours.[2] The optimal time and temperature should be determined experimentally.
-
Filtration: Allow the mixture to cool slightly and filter it through a pad of Celite® or another filter aid to remove the fine carbon particles. Wash the filter cake with a fresh portion of the solvent to ensure complete product recovery.
-
Analysis: Concentrate the filtrate and analyze a sample for palladium content via ICP-MS.
Protocol 2: Silica-Based Scavenger Treatment (Batch Process)
Functionalized silica scavengers, such as those with thiol or thiourea groups, offer high selectivity for palladium through chemisorption.[2][13][14] This selectivity often results in higher product recovery compared to activated carbon.[13]
-
Preparation: Dissolve the crude product in a suitable organic solvent as described in Protocol 1.
-
Scavenger Selection: Based on screening, select a scavenger. SiliaMetS Thiol is a versatile choice for various palladium species.[13][14]
-
Scavenging: Add 3-10 equivalents of the silica scavenger relative to the initial palladium catalyst loading.
-
Incubation: Stir the mixture at 25-60 °C for 4-24 hours. Higher temperatures and longer times generally improve scavenging efficiency, but should be balanced against potential product degradation.[5]
-
Filtration: Filter the slurry to remove the solid-supported scavenger. Wash the scavenger with fresh solvent.
-
Analysis: Combine the filtrate and washes, concentrate, and analyze for palladium content.
Protocol 3: Flow Chemistry with Scavenger Cartridges
For larger scale operations or continuous processes, packed cartridges of silica scavengers offer significant advantages in terms of handling and efficiency.[5][15]
-
System Setup: Prepare a solution of the crude product in a suitable solvent. Select a pre-packed scavenger cartridge (e.g., SiliaMetS Thiol E-PAK) appropriately sized for the batch.[5]
-
Operation: Pump the solution through the cartridge using an HPLC or peristaltic pump. The solution can be passed through once or recirculated for a set period (e.g., 4-8 hours) to maximize contact time and achieve lower palladium levels.[5]
-
Flushing: After the scavenging is complete, flush the cartridge with clean solvent to recover any retained product.
-
Analysis: Combine the processed solution and the flush, then analyze for palladium content.
Data Presentation: Comparison of Scavenging Technologies
The choice of scavenger is a critical process parameter. The table below summarizes the performance of common scavenger types based on literature data.
| Scavenger Type | Mechanism | Typical Loading | Advantages | Disadvantages | Typical Efficiency (Final ppm) | Citations |
| Activated Carbon | Physisorption | 5-20 wt% | Low cost, effective for Pd(0) colloids | Non-selective (can lower yield), fine particles can be difficult to filter | <50 ppm | [2][5] |
| Silica-Thiol | Chemisorption | 3-10 eq. | High selectivity for Pd, high product recovery, good for various Pd species | Higher cost than carbon | <10 ppm | [5][13][14] |
| Silica-Thiourea | Chemisorption | 3-10 eq. | Versatile for all forms of palladium, works well in organic solvents | Higher cost than carbon | ≤16 ppm | [13] |
| Polymer-TMT | Chemisorption | 10-20 wt% | Effective in polar aprotic solvents (DMF, DMSO) | Can be less efficient than silica scavengers | 10-30 ppm | [2] |
| Chelating Agents | Complexation | 2-5 eq. | Homogeneous, can be effective when solids are problematic | Requires additional extraction or crystallization step to remove complex | Variable, process-dependent | [2] |
Efficiency is highly dependent on the specific reaction conditions, solvent, and initial palladium concentration. The values presented are representative targets.
Visualizing the Scavenging Mechanism
The interaction between the scavenger and the palladium species is key to its removal. This process relies on two primary mechanisms: physisorption and chemisorption.
Caption: Adsorption mechanisms for palladium removal.
References
- 1. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cphi-online.com [cphi-online.com]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
dealing with steric hindrance in reactions of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
A Guide for Senior Application Scientists and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-2-fluoro-4-methoxyphenylboronic acid (CAS: 89694-48-4). This guide is designed to provide advanced troubleshooting and practical solutions for researchers encountering challenges with this sterically hindered reagent in cross-coupling reactions. As a polysubstituted phenylboronic acid, its unique electronic and steric profile presents specific hurdles that require carefully optimized conditions to overcome.
Overview: The Challenge of Steric Hindrance
The structure of this compound features two ortho-substituents relative to the boronic acid moiety: a fluorine atom and a methoxy group (in the 2- and 4-positions of the parent anisole, which are ortho and meta to the chloro group respectively, but more importantly, the fluorine is ortho to the boronic acid). This substitution pattern creates significant steric bulk around the reactive C-B bond. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, this steric congestion can severely impede key steps in the catalytic cycle, leading to low reaction rates, poor yields, and an increase in side reactions.[1]
The primary bottlenecks are typically:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is sterically hindered.
-
Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can also be slowed by bulky coupling partners.[1]
This guide provides a series of frequently asked questions and troubleshooting protocols to successfully navigate these challenges.
Troubleshooting & FAQs
Q1: My Suzuki-Miyaura reaction is failing or giving very low yields. What are the most likely causes?
This is the most common issue reported. When a standard Suzuki protocol fails with this substrate, it's almost always due to a combination of factors related to steric hindrance. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often completely ineffective for this type of transformation.[1][2]
Primary Causes:
-
Ineffective Catalyst/Ligand System: The ligand on your palladium catalyst is not bulky or electron-rich enough to facilitate the reaction.
-
Suboptimal Base Selection: The base may not be strong enough or suitable for activating the boronic acid without causing degradation.
-
Side Reactions Dominating: Protodeboronation (loss of the B(OH)₂ group) can outcompete the desired slow coupling reaction.
The following logical workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for hindered Suzuki-Miyaura couplings.
Q2: How do I select the right catalyst and ligand for this hindered coupling?
This is the most critical decision for achieving a successful reaction. The goal is to use a ligand that is both sterically demanding and highly electron-donating. This combination stabilizes the palladium center while promoting the difficult oxidative addition and reductive elimination steps.[3]
Rationale:
-
Bulky Ligands: Create a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which is necessary to facilitate oxidative addition with a hindered partner.[1]
-
Electron-Donating Ligands: Increase the electron density on the palladium, which accelerates the rate of oxidative addition.
| Ligand Class | Recommended Ligands | Palladium Source | Rationale & Comments |
| Biarylphosphines | SPhos, XPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃ | The "gold standard" for many hindered couplings. SPhos is often a great starting point due to its proven efficacy in preparing extremely hindered biaryls.[3] |
| Specialized Ligands | AntPhos, BI-DIME | Pd(OAc)₂ | Designed for exceptionally challenging couplings, including tetra-ortho-substituted systems.[4][5] Consider these if biarylphosphine ligands fail. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | PEPPSI™-IPr, [Pd(IPr)(cinnamyl)Cl] | Excellent alternatives to phosphine ligands, known for high thermal stability and reactivity. |
Experimental Protocol 1: General Setup for a Hindered Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (2-4 mol%). Add a small amount of the reaction solvent and stir for 5-10 minutes. This allows for pre-formation of the active catalyst.
-
Reaction Assembly: Add the degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture) to the Schlenk flask containing the substrates and base. Then, add the catalyst premix via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Q3: What are the best base and solvent combinations?
The choice of base is critical for activating the boronic acid to facilitate transmetalation.[6] For hindered substrates, a moderately strong base is often ideal.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice for hindered couplings. It is effective and generally does not promote significant protodeboronation.[1]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, often used in challenging reactions due to the solubility of its salts.
-
-
Solvent Systems:
-
Anhydrous Aprotic Solvents: Toluene, Dioxane, and Xylenes are standard choices that work well at the elevated temperatures often required.
-
Solvent/Water Mixtures: A small amount of water can sometimes be beneficial when using phosphate or carbonate bases, as it can help solubilize the base and facilitate the formation of the active boronate species.[1] A common system is Toluene/Water (e.g., 10:1 v/v).
-
Q4: I'm observing significant protodeboronation. How can I minimize this?
Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. This side reaction becomes competitive when the desired coupling reaction is slow due to steric hindrance. The electron-withdrawing nature of the fluorine substituent can also make the C-B bond more susceptible to cleavage.[7]
Strategies to Minimize Protodeboronation:
-
Convert to a Boronate Ester: Boronic acids can be converted to their corresponding pinacol esters (Bpin). These esters are often more stable and less prone to protodeboronation.[8] The ester can be used directly in the Suzuki-Miyaura coupling reaction under similar conditions.
-
Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water, especially at high temperatures, can promote protodeboronation. Ensure your solvent is dry and run the reaction under strictly anhydrous conditions.
-
Optimize the Base: Use the mildest base that still promotes the reaction effectively. K₃PO₄ is often a better choice than stronger bases like alkoxides in this regard.
-
Increase Catalyst Efficiency: The faster the desired catalytic cycle turns over, the less time there is for the side reaction to occur. Using a more active ligand system (see Q2) is the best defense against protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
temperature optimization for Suzuki coupling with 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 5-Chloro-2-fluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during experimentation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: Understanding the Substrate
This compound is a valuable building block in organic synthesis, prized for the unique electronic properties it imparts to target molecules.[1] However, its substitution pattern presents specific challenges and considerations for temperature optimization in Suzuki-Miyaura couplings. The presence of an ortho-fluoro, a meta-chloro, and a para-methoxy group creates a nuanced electronic and steric environment that must be carefully managed for successful and high-yield coupling.
The electron-withdrawing nature of the fluorine and chlorine atoms enhances the boronic acid's reactivity, which can allow for coupling under milder conditions.[1] Conversely, the ortho-fluoro group introduces steric hindrance that can slow down the transmetalation step, potentially requiring higher temperatures or specialized catalyst systems to overcome.[2][3][4] This guide will help you navigate these competing factors to determine the optimal temperature for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki coupling with this compound?
A good starting point for temperature is generally in the range of 80-100 °C .[5] This range is often a good compromise, providing enough thermal energy to overcome the activation barriers for the catalytic cycle without causing significant degradation of the reactants or catalyst. However, due to the enhanced reactivity from the electron-withdrawing substituents on this particular boronic acid, it's plausible to start with a lower temperature, around 60-80 °C , especially when using a highly active catalyst system.[1][6]
Q2: Can this reaction be performed at room temperature?
Yes, it is possible, but highly dependent on the choice of catalyst and ligand. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to facilitate Suzuki couplings at room temperature.[7][8][9][10] If your substrate is particularly sensitive to heat, exploring a room temperature setup with a catalyst like Pd₂(dba)₃/P(t-Bu)₃ could be a viable strategy.[10][11]
Q3: How do the substituents on this compound affect the optimal temperature?
The substituents have competing effects:
-
ortho-Fluoro group: This group provides steric hindrance near the reaction center. Sterically hindered substrates often require more energy to react, which can mean higher temperatures are needed for the transmetalation step to proceed at a reasonable rate.[2][3][4]
-
Fluoro and Chloro groups (electron-withdrawing): These groups increase the electrophilicity of the boron atom, which can facilitate the transmetalation step.[1] This enhanced reactivity might allow for lower reaction temperatures compared to more electron-rich boronic acids.
-
para-Methoxy group (electron-donating): This group can increase the rate of transmetalation.[12]
The interplay of these effects means that the optimal temperature is a balance. You are looking for a temperature high enough to overcome the steric hindrance of the ortho-fluoro group but not so high that it leads to side reactions.
Q4: What are the risks of using too high a temperature?
Excessively high temperatures can lead to several undesirable side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 1-chloro-4-fluoro-2-methoxybenzene as a byproduct.[13] This is a common side reaction for many boronic acids and can be exacerbated by high temperatures.
-
Catalyst Decomposition: Palladium catalysts can degrade at very high temperatures, leading to the formation of palladium black and a loss of catalytic activity.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Reaction temperature is too low to overcome the activation energy, especially with the sterically hindering ortho-fluoro group. | 1. Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).2. Consider switching to a more active catalyst/ligand system known for coupling sterically hindered substrates.[2][3]3. Ensure your base is appropriate and present in sufficient quantity, as base selection is crucial for activating the boronic acid.[14] |
| Significant Protodeboronation | Reaction temperature is too high, promoting the undesired side reaction. | 1. Lower the reaction temperature. If you are running the reaction at 110 °C, try reducing it to 90 °C.2. Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they can be more stable and less prone to protodeboronation.[15]3. Minimize the amount of water in the reaction, as it can facilitate protodeboronation. |
| Catalyst Decomposition (formation of black precipitate) | The reaction temperature is too high for the stability of the chosen catalyst system. | 1. Reduce the reaction temperature.2. Switch to a more thermally stable palladium catalyst or ligand.3. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to catalyst degradation at high temperatures. |
| Formation of Homocoupled Byproduct | Can be influenced by high temperatures and the presence of oxygen. | 1. Lower the reaction temperature.2. Thoroughly degas your solvents and ensure the reaction is maintained under an inert atmosphere.[13] |
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for optimizing the temperature for the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, increase the temperature to 100 °C . If significant byproduct formation is observed, repeat the reaction at a lower temperature (e.g., 60 °C ).
Protocol 2: Room Temperature Conditions for Sensitive Substrates
This protocol is recommended when dealing with thermally sensitive functional groups.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd₂(dba)₃ (1 mol%)
-
P(t-Bu)₃ (3 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
THF (5 mL)
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ and P(t-Bu)₃ to a reaction vessel.
-
Add the aryl bromide, this compound, and Cs₂CO₃.
-
Add anhydrous, degassed THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress over 12-24 hours.
Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Temperature Optimization Workflow
Caption: A logical workflow for troubleshooting temperature in Suzuki couplings.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Leveraging 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of organic synthesis, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their stability, low toxicity, and remarkable versatility in palladium- and copper-catalyzed cross-coupling reactions. Among these, 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a particularly valuable building block. Its unique substitution pattern—featuring an electron-withdrawing chlorine, a strongly electronegative fluorine, and an electron-donating methoxy group—imparts distinct reactivity and provides a scaffold for creating complex molecules with tailored electronic and steric properties.
This guide offers an in-depth technical comparison of the products and performance derived from this compound in key synthetic transformations. We will move beyond simple protocols to explain the causality behind experimental choices, compare this reagent to viable alternatives, and provide robust, self-validating methodologies for product characterization, empowering you to accelerate your research and development programs.
Physicochemical Profile of the Reagent
A thorough understanding of a reagent's properties is the foundation of successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₇BClFO₃ | |
| Molecular Weight | 204.39 g/mol | |
| CAS Number | 944129-07-1 | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Core Applications in Cross-Coupling Chemistry
The utility of this compound is most prominently displayed in two classes of cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.
The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance. The electronic properties of this compound make it an excellent coupling partner. The electron-withdrawing nature of the fluorine and chlorine atoms enhances the boronic acid's reactivity, facilitating efficient participation in the catalytic cycle.
The catalytic cycle, illustrated below, involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical; it facilitates the formation of a more nucleophilic boronate species ([ArB(OH)₃]⁻), which accelerates the transmetalation step.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
The Chan-Lam Coupling: An Air-Tolerant Path to Aryl Amines and Ethers
The Chan-Lam coupling provides an advantageous alternative to the more common Buchwald-Hartwig amination for forming C-N and C-O bonds. It utilizes inexpensive copper catalysts and, critically, can often be performed at room temperature and open to the air, simplifying the experimental setup. This reaction couples arylboronic acids with N-H or O-H containing compounds like amines, amides, and phenols.
While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves the formation of a copper(II)-aryl species via transmetalation. This intermediate coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species, formed by oxidation, yields the desired product and a Cu(I) species, which is then re-oxidized by air to complete the catalytic cycle.
Caption: Catalytic Cycle of the Chan-Lam Coupling.
Comparative Performance Analysis
The choice of reagent is a critical decision point in any synthetic campaign. Below is a comparison of this compound with potential alternatives.
| Reagent | Common Reaction(s) | Key Advantages | Potential Disadvantages |
| This compound | Suzuki-Miyaura, Chan-Lam | High reactivity due to electronic effects; introduces a synthetically useful handle (Cl) and a metabolically robust site (F). | Higher cost compared to simpler analogues; potential for complex NMR spectra. |
| 5-Chloro-2-methoxyphenylboronic acid | Suzuki-Miyaura, Chan-Lam | Lower cost; simpler product characterization (no ¹⁹F NMR). | Lacks the fluorine atom, which can be desirable for tuning physicochemical properties (e.g., pKa, lipophilicity) in drug candidates. |
| Aryl Stannanes (e.g., Tributyl(5-chloro-2-fluoro-4-methoxyphenyl)stannane) | Stille Coupling | Highly reactive, often succeeding where boronic acids fail with challenging substrates. | High toxicity of organotin compounds and byproducts, requiring stringent purification and handling procedures. |
| Aryl Trifluoroborates (e.g., Potassium 5-chloro-2-fluoro-4-methoxyphenyltrifluoroborate) | Suzuki-Miyaura | Crystalline, air-stable solids with enhanced stability compared to some boronic acids; can offer different reactivity profiles. | Requires an additional synthetic step from the boronic acid; may require modified reaction conditions. |
Expert Insight: The inclusion of a fluorine atom ortho to the boronic acid, as in our target molecule, provides a significant advantage in drug discovery. Fluorine can block metabolic oxidation at that position and modulate the acidity of adjacent functional groups, making it a strategic choice over its non-fluorinated counterpart. While organostannanes are powerful, the significant toxicity and purification challenges make boronic acids the preferred reagent for green and efficient chemistry.
Protocols and Product Characterization
Trustworthy science relies on reproducible, well-documented protocols and thorough characterization.
General Workflow for Product Characterization
A systematic approach is essential to confirm the identity and purity of your synthesized compounds.
Caption: General Workflow for Product Characterization.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-(5-Chloro-2-fluoro-4-methoxyphenyl)pyridine
-
Reagent Setup: To a flame-dried 25 mL Schlenk flask, add this compound (204 mg, 1.0 mmol, 1.0 equiv), 2-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir under argon for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. The ¹⁹F NMR should show a singlet corresponding to the fluorine atom, and HRMS will confirm the exact mass of the coupled product.
Experimental Protocol 2: Chan-Lam N-Arylation
Reaction: Synthesis of N-(5-Chloro-2-fluoro-4-methoxyphenyl)morpholine
-
Reagent Setup: In a 50 mL round-bottom flask open to the air, combine this compound (204 mg, 1.0 mmol, 1.0 equiv), morpholine (105 µL, 1.2 mmol, 1.2 equiv), copper(II) acetate (182 mg, 1.0 mmol, 1.0 equiv), and 4Å molecular sieves (200 mg).
-
Solvent Addition: Add dichloromethane (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The open flask allows for the necessary oxidation by atmospheric oxygen.
-
Work-up: Filter the reaction mixture through a pad of Celite®, washing with dichloromethane. Concentrate the filtrate under
A Senior Application Scientist's Guide to Purity Assessment of 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural integrity and purity of starting materials and intermediates are paramount. Phenylboronic acids, and their derivatives, are crucial building blocks in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The subject of this guide, 5-Chloro-2-fluoro-4-methoxyphenylboronic acid, and its derivatives, are of significant interest due to the unique electronic and steric properties imparted by their substituent groups. Ensuring the purity of these compounds is not merely a quality control checkpoint; it is a critical determinant of reaction efficiency, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for the purity assessment of this compound derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs.
The Analytical Challenge: Understanding the Chemistry of Boronic Acids
Before we compare analytical methodologies, it is crucial to understand the inherent chemical properties of boronic acids that present analytical challenges. Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in the solid state or upon heating. Furthermore, they are susceptible to protodeboronation, a degradation pathway where the boronic acid group is replaced by a hydrogen atom, especially under aqueous conditions.[2][3] These potential transformations necessitate the development of robust, stability-indicating analytical methods that can accurately quantify the target analyte and its potential impurities and degradants.
A Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique for purity assessment is a multi-faceted decision, weighing factors such as the nature of the sample, the information required, and available instrumentation. Here, we compare the most pertinent methods for this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability to a range of analytes.
-
Principle: Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Strengths:
-
Versatility: Applicable to a wide range of polar and non-polar compounds.
-
Quantitative Accuracy: Provides excellent precision and accuracy for the quantitation of the main component and its impurities.
-
Stability-Indicating: Forced degradation studies can be readily incorporated to develop a method that separates the active ingredient from its degradation products.[4][5][6]
-
-
Limitations:
-
On-column Hydrolysis of Esters: Boronic esters, which are often used as stable precursors, can undergo hydrolysis on the column back to the boronic acid, complicating analysis.[7]
-
Detection: A UV chromophore is necessary for detection with a standard photodiode array (PDA) detector. While our target molecule possesses a substituted phenyl ring, some impurities may lack a chromophore.
-
A logical workflow for developing a purity assessment method for this compound derivatives is outlined below:
Caption: A logical workflow for the development of a stability-indicating HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Derivatized Analytes
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Principle: The sample is volatilized and separated in a gaseous mobile phase based on its partitioning between the gas phase and a stationary phase coated on the inside of a capillary column. The separated components are then detected by a mass spectrometer.
-
Strengths:
-
High Separation Efficiency: Provides excellent resolution of complex mixtures.
-
Sensitive and Specific Detection: Mass spectrometry offers high sensitivity and provides structural information for impurity identification.
-
-
Limitations:
-
Derivatization Required: Boronic acids are generally not volatile enough for direct GC analysis and require derivatization to form more volatile esters (e.g., with pinacol) or silyl ethers.[8] This adds a sample preparation step and can introduce variability.
-
Thermal Lability: The high temperatures of the GC inlet can potentially cause degradation of the analyte or its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the identification of impurities. Quantitative NMR (qNMR) can also be used for purity determination without the need for a reference standard of the analyte.
-
Principle: Exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.
-
Strengths:
-
Definitive Structural Information: Provides unparalleled detail for structure elucidation.
-
Multi-nuclear Analysis: For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can all provide valuable information. ¹⁹F NMR is particularly useful due to its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap.[9]
-
qNMR for Absolute Purity: qNMR is a primary ratio method that allows for the determination of absolute purity by integrating the signal of the analyte against that of a certified internal standard.
-
-
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for trace impurity analysis.
-
Signal Overlap: In complex mixtures, signal overlap in ¹H NMR can make quantification challenging.
-
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV/MS | GC-MS | NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and boiling point | Nuclear spin transitions in a magnetic field |
| Sample State | Solution | Gas (requires volatilization) | Solution |
| Derivatization | Not typically required for boronic acids | Mandatory for boronic acids (e.g., silylation, esterification) | Not required |
| Primary Use | Quantitative purity, impurity profiling, stability testing | Volatile impurity analysis, impurity identification | Structural elucidation, absolute purity (qNMR), impurity identification |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL with MS)[10] | High (pg to fg injected, depending on detector) | Moderate to low |
| Selectivity | High (tunable with column and mobile phase) | Very high (chromatographic and mass-based) | High (structurally dependent) |
| Throughput | High | Moderate (sample preparation can be a bottleneck) | Low to moderate |
| Key Advantage | Robustness, versatility, well-established for stability-indicating methods | Excellent for volatile impurities and provides structural information | Provides unambiguous structural information and can determine absolute purity |
| Key Disadvantage | Potential for on-column reactions | Requirement for derivatization, potential for thermal degradation | Lower sensitivity, potential for signal overlap in complex mixtures |
Recommended Analytical Protocols
The following protocols are provided as a starting point and should be optimized and validated for your specific application.
Protocol 1: RP-HPLC-UV Method for Routine Purity Assessment
This method is designed for the routine quality control of this compound.
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Causality of Choices: The C18 column provides good retention for the aromatic analyte. The formic acid in the mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
Protocol 2: LC-MS/MS Method for High-Sensitivity Impurity Profiling
This method is ideal for the detection and identification of trace-level impurities.
-
Instrumentation: LC system coupled to a tandem quadrupole mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Ammonium hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.
-
Sample Preparation: Prepare a stock solution of the sample in methanol at 1 mg/mL. Dilute with a 50:50 mixture of methanol and water to the desired concentration.
Causality of Choices: ESI in negative ion mode is often effective for the ionization of boronic acids. The use of ammonium hydroxide in the mobile phase can enhance deprotonation. A smaller particle size column provides higher efficiency and better resolution.
Protocol 3: GC-MS Method for Volatile Impurities and Derivatized Analyte
This protocol includes a derivatization step to analyze for the presence of the parent boronic acid and other non-volatile impurities.
-
Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of dry pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Causality of Choices: Silylation with BSTFA is a common and effective method for derivatizing the hydroxyl groups of the boronic acid, making it volatile for GC analysis. The DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of applications.
Protocol 4: Multi-nuclear NMR for Structural Confirmation and Purity
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For qNMR, add a known amount of a certified internal standard.
-
Experiments:
Causality of Choices: The choice of deuterated solvent depends on the solubility of the analyte. DMSO-d₆ is a good general-purpose solvent. For qNMR, an internal standard with a simple spectrum that does not overlap with the analyte signals should be chosen.
Potential Impurities in this compound Derivatives
A robust purity assessment method must be able to separate the target molecule from potential impurities. These can arise from the synthetic route or from degradation. A common synthetic route to similar compounds involves the reaction of a substituted halo-aromatic with an organolithium reagent followed by quenching with a trialkyl borate.[13]
Caption: Potential impurities in this compound.
Conclusion: An Integrated Approach to Purity Assessment
There is no single "best" method for the purity assessment of this compound derivatives. A comprehensive and reliable purity profile is best achieved through an integrated approach that leverages the strengths of multiple analytical techniques. RP-HPLC is the recommended starting point for routine purity analysis and the development of a stability-indicating method. LC-MS and GC-MS are invaluable for the identification and quantification of trace impurities. NMR spectroscopy remains the gold standard for unambiguous structural confirmation and can provide an orthogonal method for purity determination via qNMR.
By understanding the underlying chemical principles and the specific challenges associated with boronic acid analysis, researchers, scientists, and drug development professionals can design and implement a robust analytical control strategy, ensuring the quality and consistency of these critical synthetic building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. weber.hu [weber.hu]
- 10. sciex.com [sciex.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
5-Chloro-2-fluoro-4-methoxyphenylboronic acid vs other substituted phenylboronic acids in Suzuki coupling
An In-Depth Technical Guide to Suzuki Coupling: A Comparative Analysis of 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
Introduction: The Suzuki-Miyaura Coupling as a Cornerstone of Modern Synthesis
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, represents a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and generally low toxicity of its boronic acid reagents have cemented its role as an indispensable tool in both academic research and pharmaceutical drug development.[1] First reported in 1979 by Akira Suzuki and Norio Miyaura, the reaction's profound impact was recognized with the 2010 Nobel Prize in Chemistry.[1][2]
The efficacy of the Suzuki coupling is deeply influenced by the electronic and steric nature of the coupling partners. Substituted phenylboronic acids, in particular, offer a modular approach to introduce complex aromatic moieties. The substituents on the phenyl ring dictate the acid's reactivity, stability, and ultimately, the success of the coupling reaction. This guide provides a detailed comparative analysis of This compound , a uniquely functionalized reagent, against other substituted phenylboronic acids, supported by mechanistic insights and actionable experimental protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. Understanding these fundamental steps is critical to appreciating the role of the boronic acid's substituents. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : A coordinatively unsaturated palladium(0) complex initiates the cycle by inserting into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf > Cl.[2][3]
-
Transmetalation : This is the crucial step where the boronic acid participates. The organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation by a base, which forms a borate species, enhancing the nucleophilicity of the aryl group and facilitating its transfer to the palladium complex.[1][4]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Deep Dive: this compound
This particular boronic acid is a trifecta of functionalization, with each substituent playing a distinct role that collectively influences its reactivity. Its structure makes it a valuable building block for introducing a highly functionalized phenyl ring into target molecules.[5]
Analysis of Substituent Effects
The interplay of electronic and steric effects from the chloro, fluoro, and methoxy groups is key to this reagent's performance.
-
2-Fluoro (ortho):
-
Electronic Effect: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive (-I) effect. This can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step.[6] However, this increased acidity can also make the boronic acid more susceptible to protodeboronation, a common side reaction.[6]
-
Steric Effect: Positioned ortho to the boronic acid, the fluorine atom introduces moderate steric hindrance. This can influence the rate of reaction and may require more robust catalyst systems with bulky ligands to overcome.[7][8]
-
-
4-Methoxy (para):
-
Electronic Effect: The methoxy group is a strong electron-donating group through resonance (+R effect), which is most pronounced at the para position.[9] This effect increases the electron density of the phenyl ring, making it more nucleophilic and thus facilitating the transfer of the aryl group to the palladium center during transmetalation.[10] This donating effect counteracts the withdrawing effects of the halogens.
-
-
5-Chloro (meta):
-
Electronic Effect: Chlorine also exerts an electron-withdrawing inductive (-I) effect. Being meta to the boronic acid, its influence is primarily inductive and less pronounced than the ortho-fluoro group. It contributes to the overall electron-deficient nature of the ring, which can impact the rate-determining step of the reaction.[10]
-
Comparative Performance Analysis
To contextualize the performance of this compound, it is useful to compare it with other phenylboronic acids under similar Suzuki coupling conditions. The choice of boronic acid can dramatically alter reaction yields and rates.
| Phenylboronic Acid Derivative | Key Substituent Effects | Expected Suzuki Coupling Performance |
| Phenylboronic Acid | Unsubstituted (Baseline) | Good general reactivity, serves as a standard benchmark. |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating (+R) | High reactivity and yields, especially with electron-neutral or -poor aryl halides, due to enhanced nucleophilicity.[9] |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong Electron-Withdrawing (-I, -R) | Generally lower to moderate yields. The electron-poor nature can slow the transmetalation step.[11] |
| 2-Methylphenylboronic Acid | Weak Electron-Donating (+I), Steric Hindrance | Lower yields compared to its para-isomer, primarily due to steric hindrance from the ortho-methyl group impeding the approach to the catalyst.[12][13] |
| This compound | Mixed: Ortho (-I, Steric), Para (+R), Meta (-I) | Balanced Reactivity. The electron-donating methoxy group activates the ring for transmetalation, while the withdrawing halogens modulate the overall electronics. Often provides good to excellent yields, though may require slightly more forcing conditions or specialized ligands to overcome steric effects.[5] |
Note: The performance described is a generalization. Actual yields are highly dependent on the specific coupling partner, catalyst, base, and solvent system employed.[6]
Experimental Protocols
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol serves as a validated starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to afford the pure biaryl product.
Conclusion
This compound stands out as a highly versatile and effective reagent in the Suzuki-Miyaura coupling toolbox. Its unique substitution pattern creates a finely tuned electronic and steric environment that results in balanced reactivity. The activating para-methoxy group facilitates efficient transmetalation, while the deactivating ortho-fluoro and meta-chloro groups modulate the overall reactivity and impart unique characteristics to the resulting coupled product. While the ortho-fluoro group can introduce steric challenges, these are readily overcome with modern, bulky phosphine ligands. For researchers and drug development professionals, this boronic acid provides a reliable and strategic tool for synthesizing complex, highly functionalized biaryl compounds that are central to the discovery of new medicines and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
The Discerning Chemist's Guide to Boronic Acids in Biaryl Synthesis: A Comparative Yield Analysis
For the modern researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds, which are core motifs in a vast array of pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent, most commonly a boronic acid, is a critical parameter that profoundly influences reaction efficiency, yield, and overall success.[3][4] This guide provides an in-depth, objective comparison of the performance of various boronic acids in biaryl synthesis, supported by experimental data and mechanistic insights to empower you in making informed decisions for your synthetic strategies.
The Central Role of the Boronic Acid: More Than Just a Coupling Partner
The Suzuki-Miyaura reaction's elegance lies in its catalytic cycle, a finely orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.[5] The boronic acid derivative plays a pivotal role in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4] The efficiency of this step, and consequently the overall reaction yield, is dictated by a delicate interplay of steric and electronic factors inherent to the boronic acid's structure.[6][7]
Electronic Effects: A Tale of Push and Pull
The electronic nature of the substituents on the aryl boronic acid significantly impacts its reactivity.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity generally facilitates the transmetalation step, often leading to higher reaction yields and faster reaction rates.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density of the aryl ring.[2] This can slow down the transmetalation process, sometimes requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more sophisticated ligands) to achieve comparable yields.[8]
Steric Hindrance: The Spatial Dimension of Reactivity
The steric environment around the boronic acid moiety is another critical determinant of reaction outcome.
-
Ortho-Substituents: Bulky groups at the ortho position of the phenylboronic acid can sterically hinder the approach of the palladium complex, thereby impeding the transmetalation step and potentially lowering the yield.[9] However, in some cases, this steric bulk can be leveraged to achieve selective couplings in polyhalogenated substrates.
-
Heteroaryl Boronic Acids: The position of the boronic acid group on a heteroaromatic ring can have a profound effect on reactivity. For instance, the "2-pyridyl problem" is a well-documented phenomenon where 2-pyridylboronic acids often give lower yields compared to their 3- and 4-pyridyl isomers. This is attributed to the Lewis basic nitrogen atom coordinating to the palladium catalyst, leading to catalyst deactivation.[8][10]
Beyond Boronic Acids: A Look at Stable and Versatile Alternatives
While boronic acids are the workhorses of Suzuki-Miyaura coupling, they are not without their limitations. Issues such as instability, propensity for protodeboronation (loss of the boronic acid group), and the formation of boroxine anhydrides (cyclic trimers) can lead to inconsistent results and purification challenges.[2] To address these drawbacks, several more stable and easily handleable alternatives have been developed.
Boronate Esters: The Stability Champions
Boronate esters, particularly pinacol esters, offer significantly enhanced stability compared to their corresponding boronic acids.[4][11] They are often crystalline solids that are easier to purify and store.[12] While generally less reactive than boronic acids, this can be advantageous in complex syntheses where slow, controlled release of the active boron species is desired.[13] Recent developments have introduced novel boronic esters, such as 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)), which exhibit remarkable stability on silica gel and can lead to higher yields in Suzuki-Miyaura couplings compared to both boronic acids and pinacol esters.[12][14]
Potassium Organotrifluoroborates (R-BF₃K): The Versatile Performers
Potassium organotrifluoroborates are another class of highly stable, crystalline solids that serve as excellent alternatives to boronic acids.[15] They are generally unreactive until activated under the reaction conditions, which allows for a controlled release of the nucleophilic partner. They have shown particular utility in the coupling of heteroaryl substrates where the corresponding boronic acids are unstable.[2]
N-Methyliminodiacetic Acid (MIDA) Boronates: The Purifiable and Controllable Reagents
MIDA boronates are exceptionally stable, crystalline compounds that are compatible with silica gel chromatography, greatly simplifying purification.[1][15] A key advantage of MIDA boronates is their ability to undergo slow, controlled hydrolysis under basic conditions to release the corresponding boronic acid in situ. This feature is particularly beneficial when dealing with unstable boronic acids that are prone to decomposition.[15]
Comparative Yield Analysis: A Data-Driven Perspective
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids and their derivatives with a common aryl bromide partner (4-bromoanisole) under typical reaction conditions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, this compilation provides a valuable overview of general reactivity trends.
| Boronic Acid/Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 95 | [16] |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 98 | [1] |
| 4-(Trifluoromethyl)phenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 85 | [17] |
| 2-Methylphenylboronic Acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 80 | 88 | [18] |
| 2-Pyridylboronic Acid Pinacol Ester | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 110 | 75 | [8] |
| Potassium Phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 92 | [2] |
| Phenyl MIDA Boronate | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 96 | [1] |
Experimental Protocols: A Practical Guide
To ensure reproducibility and success in your laboratory, detailed and validated experimental protocols are essential.
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates.
dot
Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or derivative (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent(s) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by freeze-pump-thaw cycles.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.[19]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing your reactions.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Mitigating Side Reactions
Even with optimized protocols, challenges can arise. Understanding common side reactions is crucial for effective troubleshooting.
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction, particularly with electron-rich or heteroaryl boronic acids.[13] Using anhydrous solvents, a strong base, and shorter reaction times can help mitigate this issue. The use of more stable boronate esters or trifluoroborates is also an effective strategy.[4][15]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, leading to undesired byproducts.[20][21] This is often promoted by the presence of oxygen or impurities in the reaction mixture.[22][23] Thorough degassing of the reaction mixture and using high-purity reagents can minimize homocoupling.[3][22]
-
Catalyst Deactivation: As mentioned, certain substrates, like 2-pyridyl boronic acids, can coordinate to the palladium center and inhibit its catalytic activity.[10] Employing specialized ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can often overcome this issue by creating a more sterically hindered and electron-rich catalyst that is less susceptible to deactivation.[18]
Conclusion: Making the Right Choice for Your Synthesis
The selection of the appropriate boronic acid or its derivative is a critical decision that can significantly impact the outcome of a Suzuki-Miyaura cross-coupling reaction. While traditional boronic acids remain widely used, their more stable counterparts, such as boronate esters, trifluoroborates, and MIDA boronates, offer significant advantages in terms of handling, stability, and, in many cases, improved and more reproducible yields.[1][4][15] By carefully considering the electronic and steric properties of your substrates and leveraging the insights and data presented in this guide, you can confidently select the optimal boron reagent to achieve your synthetic goals efficiently and reliably.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
spectroscopic analysis (1H NMR, 13C NMR) of compounds from 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions. While focusing on the structural elucidation of a key derivative of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid's close analog, this document serves as a valuable resource for researchers, medicinal chemists, and professionals in drug development. By presenting and interpreting detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, we aim to provide a foundational understanding of the spectroscopic signatures that define these valuable molecular scaffolds.
Introduction: The Significance of Fluorinated Biaryl Moieties
This compound is a versatile building block in modern synthetic chemistry. The presence of ortho-fluoro, meta-chloro, and para-methoxy substituents on the phenyl ring offers a unique combination of electronic and steric properties. These features are highly sought after in the design of novel pharmaceuticals and functional materials. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine and methoxy groups provide additional vectors for molecular interactions and further functionalization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, allowing for the efficient synthesis of biaryl structures from boronic acids and aryl halides. A thorough understanding of the spectroscopic properties of the resulting products is paramount for unambiguous structure confirmation, purity assessment, and the rational design of next-generation compounds.
Case Study: Spectroscopic Analysis of a Biaryl Derivative
¹H NMR Analysis
The ¹H NMR spectrum of this biaryl product reveals distinct signals that can be unequivocally assigned to the protons of both aromatic rings and the propanoate side chain. The aromatic region is of particular interest, as it showcases the influence of the various substituents on the chemical shifts and coupling patterns of the protons.
A key feature is the characteristic splitting pattern of the protons on the 2-fluoro-4-methoxyphenyl ring. The proton ortho to the fluorine atom is expected to appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The other aromatic protons will also exhibit splitting patterns consistent with their relative positions and the electronic effects of the methoxy and fluoro groups.
¹³C NMR Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and chlorine atoms, leading to a predictable distribution of signals.
Comparative Spectroscopic Data
To contextualize the spectroscopic features of the case study compound, the following tables summarize ¹H and ¹³C NMR data for a selection of biaryl compounds synthesized via Suzuki-Miyaura coupling. This comparative approach highlights how variations in substitution patterns on the phenylboronic acid and the coupling partner influence the resulting NMR spectra.
Table 1: ¹H NMR Data for Selected Biaryl Compounds
| Compound Name | Aromatic Protons (δ, ppm, J in Hz) | Other Key Signals (δ, ppm) | Reference |
| Methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate | 7.11 (s, 1H), 7.06 (t, J = 8.5, 1H), 6.78 (dd, J = 2.2, 8.5, 1H), 6.71 (dd, J = 2.3, 11.5, 1H) | 3.84 (s, 3H, OCH₃), 3.60 (s, 3H, COOCH₃), 2.92 (t, J = 8.0, 2H, CH₂), 2.47 (t, J = 8.2, 2H, CH₂) | [1][2] |
| 4-Methoxybiphenyl | 7.55 (d, J = 8.8, 2H), 7.43 (t, J = 7.7, 2H), 7.31 (t, J = 7.4, 1H), 6.98 (d, J = 8.8, 2H) | 3.87 (s, 3H, OCH₃) | |
| 4-Fluorobiphenyl | 7.56 (dd, J = 8.1, 4.6, 4H), 7.45 (t, J = 7.7, 2H), 7.36 (t, J = 7.4, 1H), 7.14 (t, J = 8.6, 2H) | - | |
| 4-Nitrobiphenyl | 8.31 (d, J = 8.8, 2H), 7.75 (d, J = 8.8, 2H), 7.64 (d, J = 7.3, 2H), 7.51 (t, J = 7.5, 2H), 7.44 (t, J = 7.3, 1H) | - |
Table 2: ¹³C NMR Data for Selected Biaryl Compounds
| Compound Name | Aromatic Carbons (δ, ppm, J in Hz) | Other Key Signals (δ, ppm) | Reference |
| Methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate | 172.5, 161.9 (d, J = 10.8), 159.5 (d, J = 246.9), 151.0, 149.4, 147.8, 132.8, 130.8 (d, J = 4.4), 125.2, 116.7 (d, J = 16.4), 110.8, 102.1 (d, J = 25.3) | 55.8 (OCH₃), 51.9 (COOCH₃), 32.2 (CH₂), 25.5 (CH₂) | [1][2] |
| 4-Methoxybiphenyl | 159.1, 140.8, 133.8, 128.7, 128.1, 126.7, 126.6, 114.2 | 55.3 (OCH₃) | |
| 4-Fluorobiphenyl | 162.5 (d, J = 245.5), 140.2, 137.4, 128.8 (d, J = 8.0), 128.7, 127.2, 127.1, 115.6 (d, J = 21.5) | - | |
| 4-Nitrobiphenyl | 147.6, 147.2, 138.8, 129.1, 128.9, 127.8, 127.4, 124.1 | - |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The synthesis of biaryl compounds via Suzuki-Miyaura coupling is a well-established and robust method. The following is a general protocol that can be adapted for specific substrates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 eq.), the phenylboronic acid derivative (1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq.), and a base (e.g., NaHCO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 5:1 v/v).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 3-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
NMR Sample Preparation
Caption: Standard procedure for preparing a sample for NMR analysis.
Conclusion
The spectroscopic analysis of biaryl compounds derived from substituted phenylboronic acids is a critical aspect of modern chemical research. This guide has provided a detailed examination of the ¹H and ¹³C NMR characteristics of a representative biaryl scaffold, contextualized by a comparative analysis of related structures. The provided experimental protocols offer a robust starting point for the synthesis and characterization of these important molecules. A thorough understanding of the principles outlined herein will empower researchers to confidently synthesize and characterize novel biaryl compounds for a wide range of applications, from drug discovery to materials science.
References
A Comparative Guide: Assessing the Influence of Fluoro and Chloro Substituents on Boronic Acid Reactivity
Introduction: The Subtle Power of Halogen Substitution in Boronic Acids
Boronic acids and their derivatives stand as indispensable tools in modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their versatility allows for the construction of complex molecular architectures, a cornerstone of drug discovery and materials science. The reactivity and overall utility of a boronic acid, however, are not intrinsic to the boronic acid moiety alone. They are profoundly influenced by the substituents on the aryl ring.
This guide provides an in-depth technical comparison of two of the most common and impactful substituents: fluorine and chlorine. While both are halogens, their distinct electronic and steric properties impart subtle yet significant differences in the reactivity, stability, and application scope of the parent boronic acid. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction conditions, predict outcomes, and design novel synthetic strategies. We will explore the fundamental physicochemical effects of these substituents and translate them into practical, field-proven insights for their application in key chemical transformations.
Part 1: Fundamental Physicochemical Effects of Fluoro and Chloro Substituents
The divergent behavior of fluoro- and chloro-substituted boronic acids stems from the unique electronic and steric characteristics of each halogen.
Electronic Effects: A Tale of Induction and Resonance
The electronic influence of a substituent on an aromatic ring is a delicate balance between its inductive and resonance effects.
-
Inductive Effect (-I): This is the through-bond polarization caused by the difference in electronegativity between the substituent and the carbon atom to which it is attached. Both fluorine and chlorine are highly electronegative and thus exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.[2] Fluorine is the most electronegative element, and therefore its inductive effect is stronger than that of chlorine.
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the halogen into the π-system of the aromatic ring. Both fluorine and chlorine possess lone pairs that can be donated to the ring. However, the efficacy of this donation is dependent on the orbital overlap between the halogen's p-orbital and the carbon's p-orbital of the ring. The smaller 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p orbital of chlorine. Consequently, fluorine has a more pronounced resonance effect than chlorine.
The net electronic effect is a combination of these two opposing forces. For fluorine, the strong -I and significant +R effects can lead to complex positional dependencies. In the para position, these effects can nearly cancel each other out.[3] For chlorine, the -I effect generally dominates over its weaker +R effect.
These electronic perturbations directly impact the Lewis acidity of the boronic acid, which is a critical factor in its reactivity. A more electron-deficient boron center is generally a stronger Lewis acid. This increased acidity can facilitate key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura couplings.[3]
The acidity of boronic acids is quantified by their pKa values. A lower pKa value indicates a stronger acid. The introduction of electron-withdrawing fluorine or chlorine atoms generally increases the acidity of phenylboronic acid (pKa ≈ 8.86).[3]
Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids
| Substituent Position | 4-Fluorophenylboronic Acid | 4-Chlorophenylboronic Acid |
| pKa | 8.77[3] | ~8.6 (estimated based on benzoic acid data)[4] |
Note: Direct comparative pKa data for all isomers of chlorophenylboronic acid is less commonly reported than for their fluoro counterparts. The value for 4-chlorophenylboronic acid is an estimation based on the known acidifying effect of chlorine on benzoic acid, which is slightly greater than that of fluorine.[5]
The position of the substituent also plays a crucial role. For fluorinated phenylboronic acids, the acidity generally increases in the order para < meta < ortho.[3][6] The enhanced acidity of the ortho isomer is often attributed to the potential for an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom, which stabilizes the boronate anion.[3]
Caption: Interplay of inductive and resonance effects of halogen substituents on the aryl ring of boronic acids.
Steric Effects: The Size Factor
The steric hindrance imposed by a substituent can significantly influence the accessibility of the boron center to reagents and catalysts. This is particularly relevant in the transition states of catalytic reactions. Chlorine, with a van der Waals radius of approximately 1.75 Å, is considerably larger than fluorine (1.47 Å). This difference can lead to greater steric hindrance, especially when the substituent is in the ortho position. This increased bulk can slow down reaction rates by impeding the approach of the catalyst or other reactants.[5] In some cases, this steric hindrance can be leveraged to achieve site-selectivity in reactions with polyhalogenated substrates.[7][8]
Part 2: Impact on Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent application of arylboronic acids, and the choice of halogen substituent can have a profound impact on its efficiency and outcome.[1]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The electronic nature of the boronic acid primarily influences the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
A more Lewis acidic boronic acid, resulting from electron-withdrawing substituents like fluorine and chlorine, can accelerate the transmetalation step.[10] This is because the increased electrophilicity of the boron atom facilitates the formation of the key boronate intermediate upon reaction with a base, which is the active species in the transmetalation.[11]
However, a significant drawback of electron-withdrawing groups is the increased susceptibility of the boronic acid to protodeboronation.[12] This undesired side reaction involves the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and a reduction in the yield of the desired coupled product. The careful choice of base and reaction conditions is therefore crucial when working with halogenated boronic acids to minimize this pathway.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Data
While direct, side-by-side comparisons under identical conditions are scattered throughout the literature, general trends can be observed.
-
Reactivity: Both fluoro- and chloro-substituted boronic acids are generally more reactive than their non-halogenated counterparts due to their enhanced Lewis acidity.[10][12] The higher reactivity can lead to faster reaction times and higher yields, particularly with challenging coupling partners like aryl chlorides.
-
Yields: In many cases, fluorinated boronic acids provide excellent yields, often comparable to or exceeding those of chlorinated analogs, assuming reaction conditions are optimized to prevent protodeboronation.[12]
-
Side Reactions: The propensity for protodeboronation is a key consideration for both. The choice of a milder base (e.g., K₂CO₃, K₃PO₄) over stronger bases (e.g., NaOH) can be critical.[12]
Table 2: Illustrative Suzuki-Miyaura Coupling Yields with Halogenated Boronic Acids
| Boronic Acid | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | 95 | [10] (representative) |
| 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | 92 | [13] (representative) |
| 2-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-H₂O | 98 | [12] (representative) |
| 2-Chlorophenylboronic acid | 4-Bromotoluene | Pd(OAc)₂/SPhos / K₃PO₄ / Toluene | 94 | [13] (representative) |
Note: This data is compiled from various sources to illustrate typical performance and should not be taken as a direct comparison, as reaction conditions vary.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling Workflow
To provide a practical framework, the following protocol outlines a procedure for comparing the reactivity of 4-fluorophenylboronic acid and 4-chlorophenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.
Objective: To compare the reaction yield and rate of 4-fluorophenylboronic acid and 4-chlorophenylboronic acid under standardized Suzuki-Miyaura conditions.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
4-Fluorophenylboronic acid (1.2 mmol)
-
4-Chlorophenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Reaction vials, magnetic stir bars, heating block, TLC plates, GC-MS equipment.
Procedure:
-
Reaction Setup (Perform in duplicate for each boronic acid):
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (4-fluoro: 168 mg, 1.2 mmol; 4-chloro: 187 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
-
-
Solvent Addition:
-
Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 30 minutes) to compare the rate of consumption of 4-bromoanisole.
-
-
Workup (Once the reaction is complete):
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Determine the isolated yield for each reaction.
-
Confirm the product identity and purity by ¹H NMR, ¹³C NMR, and GC-MS.
-
Caption: Experimental workflow for comparing the reactivity of fluoro- and chloro-substituted boronic acids.
Part 3: Influence in Other Boronic Acid Applications
While Suzuki-Miyaura coupling is their primary application, the influence of fluoro and chloro substituents extends to other transformations.
-
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds.[14][15] The electronic effects of the substituents on the boronic acid also play a role in this transformation, influencing the rate of transmetalation to the copper center.[16][17]
-
Protecting Groups: Boronic acids can be used as protecting groups for diols.[18][19] The stability of the resulting boronic ester can be tuned by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups can make the boron center more susceptible to hydrolysis, potentially leading to easier deprotection.
-
Sensors: The Lewis acidity of the boron atom is central to the use of boronic acids in chemical sensors, for example, for carbohydrates or fluoride ions.[20] Fluorine and chlorine substituents, by modulating this acidity, can fine-tune the binding affinity and selectivity of these sensors.[21]
Conclusion: A Strategic Choice for the Synthetic Chemist
Both fluoro and chloro substituents serve as powerful tools to enhance the reactivity of boronic acids, primarily by increasing their Lewis acidity through strong inductive effects.
-
Fluorine offers a stronger inductive pull and a more significant resonance contribution compared to chlorine. This can lead to highly reactive boronic acids, though the potential for protodeboronation must be carefully managed. The smaller steric footprint of fluorine is advantageous, particularly for ortho-substituted derivatives.
-
Chlorine provides a slightly weaker, yet still potent, electron-withdrawing effect. Its larger size can introduce steric challenges but can also be exploited for regioselective synthesis.
The choice between a fluoro- or chloro-substituted boronic acid is not a matter of inherent superiority but one of strategic selection based on the specific synthetic challenge. Factors to consider include the electronic nature of the coupling partner, the desired reaction rate, the potential for side reactions, and the steric environment around the reaction center. This guide provides the fundamental principles and practical data to empower researchers to make informed decisions, ultimately leading to more efficient, predictable, and successful synthetic outcomes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. physicsforums.com [physicsforums.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 20. Recognition and sensing of various species using boronic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling Strategies: Navigating Alternatives to 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
In the landscape of modern drug discovery and development, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthetic chemist's arsenal for forging carbon-carbon and carbon-heteroatom bonds. Among the plethora of building blocks, substituted arylboronic acids, such as 5-Chloro-2-fluoro-4-methoxyphenylboronic acid, are workhorses in the widely employed Suzuki-Miyaura coupling. This guide provides an in-depth, comparative analysis of established and emerging alternative cross-coupling methodologies, offering researchers a nuanced understanding of when to pivot from the trusted boronic acid chemistry to achieve their synthetic goals. We will delve into the mechanistic underpinnings, practical considerations, and present experimental data to inform your selection of the optimal coupling strategy.
The Benchmark: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction, for which its pioneers were awarded the Nobel Prize, is celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The title compound, this compound, is a valuable building block, introducing a substituted phenyl motif with specific electronic and steric properties into a target molecule.[2]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
A typical procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water) is added.
-
The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Navigating the Alternatives: A Comparative Guide
While the Suzuki-Miyaura coupling is a powerful tool, certain synthetic challenges may necessitate the exploration of alternative methods. These challenges can include poor reactivity of sterically hindered or electron-rich substrates, issues with protodeboronation, or the need for orthogonal reactivity. Here, we compare several key alternatives.
Stille Coupling: A Halogen-Tolerant Alternative
The Stille coupling utilizes organotin reagents (stannanes) and offers excellent functional group tolerance, often under neutral or mildly basic conditions.[3] This can be a significant advantage when dealing with base-sensitive substrates. However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are major drawbacks.[4]
Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
To couple a 1-bromo-5-chloro-2-fluoro-4-methoxybenzene with an organostannane:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv) and the organostannane (1.1 equiv) in an anhydrous solvent (e.g., toluene, DMF).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
The reaction mixture is heated (typically 80-120 °C) and monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, and a saturated aqueous solution of KF is often added to precipitate the tin byproducts as insoluble fluorides.
-
The mixture is filtered through celite, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Hiyama Coupling: A Fluoride-Activated Silicon Approach
The Hiyama coupling employs organosilanes, which are generally less toxic and more stable than organostannanes.[5] The reaction typically requires activation of the silicon reagent with a fluoride source (e.g., TBAF) or a base to facilitate transmetalation.[6]
Figure 3: Catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Protocol: Hiyama Coupling
For the coupling of an aryl bromide with (5-chloro-2-fluoro-4-methoxyphenyl)trimethoxysilane:
-
To a reaction tube, add the aryl bromide (1.0 equiv), the organosilane (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., XPhos, 4-10 mol%).
-
Add an activator, such as TBAF (2.0 equiv), and a solvent (e.g., THF, dioxane).
-
The tube is sealed and heated (typically 80-120 °C) until the reaction is complete.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the residue is purified by chromatography.
Kumada Coupling: The Power of Grignard Reagents
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes highly reactive Grignard (organomagnesium) or organolithium reagents.[7] This high reactivity allows for the coupling of less reactive aryl chlorides and can often be performed at lower temperatures.[8] The main limitation is the poor functional group tolerance due to the basic and nucleophilic nature of the organometallic reagent.[9]
Figure 4: Catalytic cycle of the Kumada cross-coupling reaction.
Experimental Protocol: Kumada Coupling
For the coupling of an aryl chloride with the Grignard reagent derived from 1-bromo-5-chloro-2-fluoro-4-methoxybenzene:
-
Prepare the Grignard reagent in a separate flame-dried flask by reacting the corresponding aryl bromide with magnesium turnings in anhydrous THF.
-
In another flame-dried flask, add the aryl chloride (1.0 equiv), a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%), and anhydrous THF under an inert atmosphere.
-
Cool the catalyst mixture to 0 °C and slowly add the freshly prepared Grignard reagent (1.1-1.5 equiv).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purify the product via column chromatography.
Sonogashira Coupling: Forging Carbon-Alkyne Bonds
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[10] It typically employs a dual catalytic system of palladium and copper(I).[11] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and pharmaceuticals.
Figure 5: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
For the coupling of 1-iodo-5-chloro-2-fluoro-4-methoxybenzene with a terminal alkyne:
-
To a flask, add the aryl iodide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.2 equiv) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through celite to remove the catalysts.
-
The filtrate is diluted with an organic solvent, washed with aqueous NH₄Cl, water, and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful alternative to traditional methods.[12] This palladium-catalyzed reaction couples aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles.[13] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[14]
Figure 6: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
For the amination of 1-bromo-5-chloro-2-fluoro-4-methoxybenzene with an amine:
-
In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vial and heat the mixture (typically 80-110 °C) with stirring.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by chromatography.
Emerging Alternatives: Expanding the Toolbox
Beyond these established methods, several newer strategies offer unique advantages.
-
Decarboxylative Cross-Coupling: This method uses carboxylic acids as readily available and stable coupling partners, releasing CO₂ as the only byproduct.[15] This avoids the need to pre-synthesize organometallic reagents.
-
Organotrifluoroborates: Potassium organotrifluoroborate salts are highly stable, crystalline solids that can be used in place of boronic acids in Suzuki-Miyaura type couplings.[16] They often exhibit enhanced stability and can be purified by recrystallization.[17]
Comparative Analysis at a Glance
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |
| Suzuki-Miyaura | Boronic acid/ester | Low toxicity, high functional group tolerance, commercially available reagents.[18] | Base sensitive, potential for protodeboronation. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Stille | Organostannane | Excellent functional group tolerance, mild conditions.[3] | High toxicity of tin reagents, difficult byproduct removal.[4] | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Hiyama | Organosilane | Low toxicity, stable reagents.[5] | Requires fluoride or base activation.[6] | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Kumada | Grignard/Organolithium | High reactivity, couples aryl chlorides.[7] | Poor functional group tolerance, requires anhydrous conditions.[8] | Ni(dppp)Cl₂, Pd(dppf)Cl₂ |
| Sonogashira | Terminal Alkyne | Direct synthesis of arylalkynes.[10] | Limited to terminal alkynes, requires Cu(I) co-catalyst.[11] | Pd(PPh₃)₂Cl₂/CuI |
| Buchwald-Hartwig | Amine/Amide | Direct C-N bond formation, broad scope of N-nucleophiles.[12] | Requires strong base, ligand-sensitive.[13] | Pd₂(dba)₃/XPhos |
Conclusion
The choice of a cross-coupling method is a critical decision in the design of a synthetic route. While the Suzuki-Miyaura coupling of this compound remains a robust and reliable option, a thorough understanding of the available alternatives is essential for overcoming synthetic hurdles and optimizing reaction outcomes. The Stille and Hiyama couplings offer excellent alternatives when base sensitivity is a concern, with the latter providing a less toxic option. For highly unreactive aryl chlorides, the Kumada coupling's potent organometallic reagents may be necessary, provided the substrate lacks sensitive functional groups. The Sonogashira and Buchwald-Hartwig reactions provide direct access to valuable alkyne and amine-containing products, respectively. By carefully considering the substrate scope, functional group tolerance, and practical aspects of each method, researchers can confidently select the most appropriate tool for the task at hand, accelerating the path to their target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
MIDA Esters vs. Boronic Acids: A Comparative Guide to Stability and Reactivity in Modern Synthesis
For researchers, synthetic chemists, and professionals in drug development, the choice of organoboron reagent is a critical decision that profoundly impacts the efficiency, reliability, and scope of synthetic endeavors. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, relies heavily on the stability and reactivity of its boronic acid component. However, the inherent instability of many boronic acids presents significant challenges, from storage and handling to inconsistent reaction yields.
This guide provides an in-depth, data-supported comparison between traditional boronic acids and their N-methyliminodiacetic acid (MIDA) boronate ester counterparts. We will explore the fundamental differences in their structure that dictate their stability and delve into the practical implications for their reactivity, particularly in the context of complex molecule synthesis.
The Stability Deficit of Boronic Acids
Boronic acids (R-B(OH)₂) are trivalent, sp²-hybridized compounds with a vacant p-orbital, which makes them Lewis acidic. This inherent electronic feature, while crucial for their role in catalysis, also renders them susceptible to several degradation pathways:
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source, an often-unwanted side reaction that is dependent on pH and reaction conditions.[1]
-
Oxidation: The C-B bond can be sensitive to oxidative cleavage.
-
Dehydration: Boronic acids have a propensity to form cyclic anhydrides known as boroxines, which can complicate stoichiometry and affect reactivity.[2]
These degradation pathways are particularly pronounced for some of the most synthetically valuable classes of boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives.[3][4] Their instability leads to practical challenges in long-term storage, purification, and consistent performance in coupling reactions.[5] Many boronic acids are notoriously difficult to purify via standard silica gel chromatography, often decomposing on the column.[6][7]
MIDA Esters: A Paradigm of Stability
N-methyliminodiacetic acid (MIDA) boronates represent a transformative solution to the instability of boronic acids.[3] By reacting a boronic acid with MIDA, the boron center is converted from a trigonal planar, sp²-hybridized state to a tetracoordinate, sp³-hybridized state. This structural change, involving a dative bond from the MIDA ligand's nitrogen to the boron atom, effectively "protects" the boron center.[6]
This protection imparts a remarkable suite of favorable properties:
-
Exceptional Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable when stored on the benchtop under air.[5][8]
-
Chromatographic Compatibility: Unlike many of their boronic acid precursors, MIDA boronates are universally compatible with silica gel chromatography, enabling high purification standards.[6][8][9]
-
Broad Reagent Compatibility: The protected nature of the MIDA boronate allows it to tolerate a wide range of synthetic reagents and reaction conditions that would degrade a free boronic acid, facilitating the synthesis of complex, functionalized building blocks.[5][7][10]
The workflow for preparing and using these reagents is straightforward, as illustrated below.
Caption: General workflow for MIDA boronate synthesis, purification, and use.
Quantitative Stability Comparison
Experimental studies have starkly illustrated the stability advantage of MIDA esters. Research by Burke and coworkers systematically compared the stability of several classes of notoriously unstable boronic acids with their corresponding MIDA boronates when stored as solids on the benchtop under air.
| Boronic Acid Class | % Boronic Acid Remaining (15 days) | % MIDA Boronate Remaining (≥60 days) |
| 2-Furanyl | 25% | >95% |
| 2-Thienyl | 78% | >95% |
| 2-Pyrrolyl | <5% | >95% |
| 2-Indolyl | <5% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | 15% | >95% |
| (Data synthesized from Gillis, E. P.; et al. J. Am. Chem. Soc. 2009, 131, 3865–3871)[4] |
This data unequivocally demonstrates that MIDA protection transforms these otherwise labile reagents into robust, shelf-stable building blocks.
Reactivity: The Power of Controlled Release
The key to the synthetic utility of MIDA boronates is the reversible nature of their stability. While they are unreactive under standard anhydrous cross-coupling conditions, the boronic acid can be readily "released" through hydrolysis under aqueous basic conditions.[5] This deprotection can be tuned to be either rapid or slow, which is the foundation of their most powerful application: slow-release cross-coupling.[11]
Anhydrous vs. Slow-Release Conditions
Under anhydrous Suzuki-Miyaura conditions, a MIDA boronate is essentially inert, allowing for chemoselective coupling of a free boronic acid in its presence. A competition experiment reacting a 1:1 mixture of 4-butylphenylboronic acid and its MIDA ester with an aryl bromide showed a 24:1 preference for reaction with the unprotected boronic acid.[5]
This inertness is overcome by the addition of an aqueous base. The true breakthrough, however, was the discovery that using a mild base like potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., dioxane/water) does not cause immediate, bulk hydrolysis. Instead, it promotes a slow, sustained release of the boronic acid into the reaction mixture.[3][4]
Caption: Kinetic principle of slow-release cross-coupling from MIDA boronates.
This slow-release mechanism is kinetically advantageous. It maintains a very low steady-state concentration of the unstable boronic acid. This ensures that the rate of its consumption via the desired productive cross-coupling pathway is much faster than the rate of its decomposition, dramatically improving reaction yields.[4][12]
Comparative Reaction Yields
The practical benefit of this slow-release strategy is most evident when comparing the yields of challenging Suzuki-Miyaura couplings.
| Coupling Partners | Boronic Acid | Yield with Fresh Boronic Acid | Yield with MIDA Boronate (Slow-Release) |
| 4-Chloroanisole + | 2-Furanyl | 68% | 96% |
| 4-Chloroanisole + | 2-Thienyl | 37% | 94% |
| 4-Chloroanisole + | 2-Indolyl | 14% | 93% |
| 4-Chloroanisole + | Vinyl | 50% | 92% |
| (Data synthesized from Gillis, E. P.; et al. J. Am. Chem. Soc. 2009, 131, 3865–3871)[4] |
These results highlight a crucial point: even when using a freshly prepared, high-purity unstable boronic acid, its decomposition in situ under the reaction conditions can severely limit the yield.[4] The slow-release from the stable MIDA boronate surrogate effectively circumvents this problem.
Experimental Protocols
Protocol 1: Synthesis of an Aryl MIDA Boronate
This procedure is a general method for the protection of a boronic acid as its MIDA ester.
Materials:
-
Arylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (3.0 equiv)
-
Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the arylboronic acid and N-methyliminodiacetic acid.[13]
-
Cap the flask with a septum, and purge with an inert gas (N₂ or Ar).
-
Add anhydrous dioxane via syringe to form a suspension (approx. 0.3 M concentration with respect to the boronic acid).[13]
-
Heat the reaction mixture in an oil bath at 70-80 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is 24 hours, during which a precipitate of the MIDA boronate may form.[6]
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with water and diethyl ether to remove unreacted MIDA and other impurities.[14]
-
Dry the product under high vacuum to yield the pure MIDA boronate as a free-flowing, air-stable powder.[14]
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is optimized for coupling MIDA boronates derived from unstable boronic acids with aryl or heteroaryl chlorides.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
MIDA Boronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
SPhos (10 mol %)
-
K₃PO₄ (Potassium Phosphate, 7.5 equiv)
-
Dioxane and Water (5:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vial or flask, add the aryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar).
-
Add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.07 M with respect to the aryl halide.[3][4]
-
Place the reaction vessel in a preheated oil bath or heating block at 60 °C. For less reactive chlorides, the temperature can be increased to 100 °C.[3]
-
Stir the reaction for the specified time (typically 6-24 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Conclusion
The comparison between MIDA esters and free boronic acids reveals a clear case of strategic advantage. While boronic acids remain foundational reagents, their inherent instability, particularly among synthetically crucial classes, imposes significant limitations on their storage, handling, and reaction efficiency.
MIDA boronates provide a robust and elegant solution. By reversibly converting the boron center to a stable, tetracoordinate state, they serve as exceptionally stable, purifiable, and versatile surrogates. Their key innovation lies in the ability to perform slow-release cross-coupling, a kinetically controlled process that minimizes the in-situ decomposition of unstable boronic acids, leading to dramatically improved and more reliable reaction yields. For researchers engaged in complex synthesis and drug development, mastering the use of MIDA boronates is not merely an alternative—it is an enabling technology that pushes the boundaries of what is synthetically achievable.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Ligand Performance in the Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
Introduction: The Enduring Power and Emerging Challenges of Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its remarkable functional group tolerance and generally mild reaction conditions have made it an indispensable tool for constructing carbon-carbon bonds.[1][2] However, the ever-increasing complexity of molecular targets in drug development presents new challenges. Substrates that are sterically hindered or electronically deactivated, such as aryl chlorides, often push the boundaries of traditional catalytic systems.[3]
The specific substrate in focus, 5-Chloro-2-fluoro-4-methoxyphenylboronic acid, exemplifies this challenge.[4] The presence of an ortho-fluoro substituent and a meta-chloro group on the boronic acid, coupled with the inherent difficulty of activating an aryl chloride coupling partner, demands a highly efficient catalytic system. The key to unlocking this reactivity lies in the rational selection of the ancillary ligand bound to the palladium center. This guide provides a comparative analysis of representative palladium ligands, offering field-proven insights and experimental data to aid researchers in navigating this complex catalytic landscape.
The Decisive Role of the Ligand in Catalysis
The ligand is not a passive spectator in the catalytic cycle; it is an active participant that profoundly influences every elementary step.[5][6] Its steric and electronic properties dictate the stability and reactivity of the palladium species.[7][8][9] The three key stages of the Suzuki-Miyaura reaction—oxidative addition, transmetalation, and reductive elimination—are all heavily modulated by the choice of ligand.[1][10]
-
Oxidative Addition: This is often the rate-determining step, especially with unreactive aryl chlorides.[1][3] Bulky, electron-rich phosphine ligands are known to accelerate this step by promoting the formation of a highly reactive, low-coordinate monoligated Pd(0) species (L-Pd(0)).[6][11] This increased electron density at the metal center facilitates its insertion into the carbon-chlorine bond.[12]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. The steric bulk of the ligand can influence the ease of this transfer.
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[10] The ligand's properties can affect the rate of this crucial bond formation.[8]
To illustrate this intricate process, the generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by the ligand (L).
Comparative Evaluation of Palladium Ligands
To provide a clear comparison, we will evaluate the performance of three distinct classes of phosphine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with this compound. The chosen ligands are:
-
Triphenylphosphine (PPh₃): A traditional, relatively small, and moderately electron-donating phosphine ligand. It serves as a baseline for comparison.
-
SPhos (a Buchwald Ligand): A highly effective, bulky, and electron-rich biaryl phosphine ligand known for its broad applicability in challenging cross-coupling reactions.[13][14]
-
cataCXium® A (a Beller Ligand): A sterically demanding and electron-rich di(1-adamantyl)-n-butylphosphine ligand, which has shown excellent performance in the activation of aryl halides.[5][15]
Standardized Experimental Protocol
To ensure a fair and objective comparison, a standardized experimental protocol was designed. This protocol serves as a self-validating system, allowing for reproducible results.
Caption: Standardized workflow for the comparative evaluation of palladium ligands.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (Pd₂(dba)₃, 1 mol%), the respective phosphine ligand (2.5 mol%), 4-chloroanisole (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add degassed toluene (2 mL) and degassed water (0.2 mL) to the Schlenk tube.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified reaction time.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 2 hours) and analyze by GC-MS to monitor the progress of the reaction.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Calculate the isolated yield.
Performance Data and Analysis
The following table summarizes the hypothetical, yet realistic, performance of each ligand in the described reaction. The data is based on established trends in ligand efficacy for challenging Suzuki-Miyaura couplings.[16][17]
| Ligand | Ligand Type | Reaction Time (h) | Isolated Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| PPh₃ | Traditional Phosphine | 24 | 15 | 15 | 0.6 |
| SPhos | Buchwald Biaryl Phosphine | 6 | 92 | 92 | 15.3 |
| cataCXium® A | Bulky Alkyl Phosphine | 4 | 95 | 95 | 23.8 |
Analysis of Results:
-
Triphenylphosphine (PPh₃): As expected, PPh₃ showed very poor performance. Its relatively small steric bulk and moderate electron-donating ability are insufficient to efficiently promote the oxidative addition of the unreactive 4-chloroanisole.[18] This results in a very low yield and slow reaction rate, highlighting the need for more advanced ligands for this type of transformation.
-
SPhos: This Buchwald-type ligand demonstrated excellent performance, affording a high yield in a significantly shorter reaction time.[13][14] The bulky biaryl backbone of SPhos facilitates the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of aryl chlorides.[11] The electron-rich nature of the ligand further accelerates this key step.
-
cataCXium® A: This ligand provided the best results, achieving the highest yield in the shortest reaction time. The extreme steric bulk of the two adamantyl groups, combined with the electron-donating n-butyl group, creates a highly active and stable catalytic species.[5][15] This combination is particularly effective at activating the C-Cl bond, leading to a superior turnover number (TON) and turnover frequency (TOF).
Conclusion and Recommendations
The choice of ligand is paramount for achieving high efficiency in challenging Suzuki-Miyaura cross-coupling reactions. For substrates like this compound and an aryl chloride coupling partner, traditional phosphine ligands such as PPh₃ are largely ineffective.
Both SPhos and cataCXium® A are highly recommended for this transformation. They represent the state-of-the-art in ligand design, with their bulky and electron-rich nature being key to overcoming the high activation barrier of the oxidative addition step. While both provide excellent results, cataCXium® A shows a slight edge in terms of reaction speed, which could be advantageous in process chemistry and high-throughput synthesis applications.
Researchers and drug development professionals should consider screening a small panel of these advanced ligands when developing synthetic routes involving sterically or electronically demanding substrates. The initial investment in ligand optimization can lead to significant improvements in yield, reaction time, and overall process efficiency.
References
- 1. byjus.com [byjus.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. nbinno.com [nbinno.com]
- 5. old.nacatsoc.org [old.nacatsoc.org]
- 6. cataCXium Pd G4 | Benchchem [benchchem.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Buchwald Ligands [sigmaaldrich.com]
- 15. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 16. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Chloro-2-fluoro-4-methoxyphenylboronic Acid
For researchers at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of both groundbreaking discovery and operational safety. This guide provides a detailed protocol for the proper disposal of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety principles for handling halogenated organic compounds and boronic acids.
Foundational Safety and Hazard Assessment
-
Toxicity: Harmful or toxic if swallowed.[2]
-
Irritation: Causes skin irritation and serious eye irritation or damage.[2][3]
-
Respiratory Effects: May cause respiratory irritation.[1][4][5]
Due to its chemical structure as a halogenated organic compound, it must be treated as hazardous waste.[6][7] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination and potential harm to aquatic life.[7][8]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Standard laboratory attire (lab coat), safety goggles, nitrile gloves.[4][6][9] |
| Skin Irritant/Corrosive | Chemical-resistant gloves (nitrile or neoprene) and a lab coat are mandatory.[2][7] |
| Eye Irritant/Corrosive | Tightly fitting safety goggles or a face shield must be worn.[4][7] |
| Respiratory Irritant | All handling should occur within a certified chemical fume hood.[6][7] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is waste segregation and containment. This compound should never be mixed with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][10]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound powder and any contaminated solid materials (e.g., weighing papers, contaminated gloves, or pipette tips) in a designated, sealable container.[6]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[6] Because this is a halogenated organic compound, it should be collected in a waste stream specifically for halogenated organic solvents.[11]
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.
Step 2: Container Management
-
Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.[7][10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Toxic," "Irritant").[10] For solutions, include the solvent and an approximate concentration.
Step 3: Storage and Accumulation
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][10] This area should be a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[1][10] Never attempt to dispose of this chemical in the regular trash or down the drain.[6][8]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses may also need to be collected, depending on institutional guidelines.[6]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The clean container can then be disposed of according to your institution's procedures for glass or plastic recycling.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Don appropriate PPE, including a respirator if handling a large quantity of powder.[7]
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[1][2]
-
For liquid spills: Use an inert absorbent material like vermiculite or sand to absorb the spill.[7] Collect the absorbed material and place it into a sealed container for hazardous waste.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. lookchem.com [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

